molecular formula C6H7N<br>C6H7N<br>C6H5NH2 B101788 (1-~13~C)Aniline CAS No. 18960-62-8

(1-~13~C)Aniline

Número de catálogo: B101788
Número CAS: 18960-62-8
Peso molecular: 93.13 g/mol
Clave InChI: PAYRUJLWNCNPSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1-~13~C)Aniline is a stable isotope-labeled compound specifically designed for use as an isotopic tracer in advanced mass spectrometry (MS) applications. Its primary research value lies in its critical role in the absolute quantification of metabolites , a prerequisite for detailed flux analysis and kinetic modeling of metabolic pathways . This reagent is particularly valuable in the study of central carbon metabolism, including the Pentose Phosphate Pathway (PPP) in bacteria . The intermediates of this pathway, such as erythrose 4-phosphate and sedoheptulose 7-phosphate, are crucial for nucleotide biosynthesis and redox homeostasis, and their levels are known to be perturbed by antibiotic treatments . This compound can be used in techniques like Group Specific Internal Standard Technology (GSIST) to tag metabolites, providing a reference standard that enables precise measurement of these low-abundance, rapidly turning-over intermediates . The mass difference introduced by the carbon-13 label allows researchers to accurately distinguish and quantify metabolites against complex biological backgrounds, overcoming challenges like poor chromatographic separation and ionization inefficiency during LC-MS analysis . By facilitating the absolute quantification of pathway metabolites, this reagent provides mechanistic insights into cellular responses, host-pathogen interactions, and the metabolic effects of drug treatments, offering a powerful tool for modern metabolomics .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

aniline
Source PubChem
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InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2
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InChI Key

PAYRUJLWNCNPSJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N, Array
Record name ANILINE
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Related CAS

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array
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Record name Polyaniline
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Record name Aniline
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DSSTOX Substance ID

DTXSID8020090
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Molecular Weight

93.13 g/mol
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Physical Description

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]
Record name ANILINE
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Record name ANILINE
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Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F
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Record name Aniline
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Record name ANILINE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F
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Record name Aniline
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Record name ANILINE
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Record name Aniline (and homologs)
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URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4%
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Record name Aniline
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Record name Aniline
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Record name Aniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003012
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANILINE
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Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02
Record name ANILINE
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URL https://cameochemicals.noaa.gov/chemical/2485
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aniline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43
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Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
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Record name ANILINE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22
Record name ANILINE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aniline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANILINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/452
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg
Record name ANILINE
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Color/Form

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F]

CAS No.

62-53-3
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Melting Point

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F
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Foundational & Exploratory

(1-13C)Aniline synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of aniline, designed for researchers, scientists, and drug development professionals.

Introduction

Aniline (C₆H₅NH₂), also known as phenylamine or aminobenzene, is the simplest aromatic amine and a cornerstone of modern chemical synthesis.[1][2] It serves as a vital intermediate in the manufacturing of a wide array of products, including polyurethanes, rubber chemicals, dyes, explosives, plastics, and pharmaceuticals.[3][4][5] Its molecular structure consists of a phenyl group attached to an amino group.[1] Given its industrial significance and versatile reactivity, a thorough understanding of its synthesis and characterization is crucial for professionals in chemical research and drug development.[6][7]

This guide provides a comprehensive overview of the primary synthetic routes to aniline, detailed experimental protocols, and a multi-technique approach to its characterization, ensuring product identity, purity, and quality.

Synthesis of Aniline

The industrial production of aniline is dominated by two main routes: the catalytic hydrogenation of nitrobenzene and the amination of phenol. The reduction of nitrobenzene is the most established and widely practiced method.[8][9]

Reduction of Nitrobenzene

The most common method for aniline synthesis, both on an industrial and laboratory scale, is the reduction of a nitro group attached to a benzene ring.[10][11] This process can be achieved using several reducing agents and conditions.

  • Catalytic Hydrogenation: This is the primary industrial method, where nitrobenzene is hydrogenated, typically in the vapor phase, in the presence of a metal catalyst such as nickel, palladium, or platinum at elevated temperatures (200–300 °C).[4][6][8] This method is clean and efficient.

  • Metal/Acid Reduction: A classic and reliable laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[10][12][13] The reaction proceeds through the generation of hydrogen in situ, which reduces the nitro group. Iron is often preferred in industrial settings where cost is a factor.[14]

Ammonolysis of Phenol

An alternative industrial route involves the reaction of phenol with ammonia at high temperatures and pressures over a solid catalyst, such as silica-alumina.[6][15][16] This vapor-phase amination is a direct method to produce aniline from a different, readily available starting material derived from the cumene process.[6]

Table 1: Comparison of Aniline Synthesis Methods
Method Reagents/Catalyst Typical Conditions Advantages Disadvantages Typical Yield
Catalytic Hydrogenation Nitrobenzene, H₂, Metal Catalyst (e.g., Ni, Pd/C)200-300 °C, High PressureHigh yield, Clean processRequires specialized high-pressure equipment>98%[17]
Metal/Acid Reduction (Sn/HCl) Nitrobenzene, Tin (Sn), Hydrochloric Acid (HCl)Reflux, 80-100 °CRobust, reliable for lab scaleStoichiometric metal waste, complex workup50-70%[14]
Ammonolysis of Phenol Phenol, Ammonia (NH₃), Solid Acid Catalyst (e.g., Silica-Alumina)High Temperature (>250 °C), Vapor PhaseDirect conversion from phenolHarsh reaction conditions required[15]~96% conversion[16]

Experimental Protocol: Synthesis from Nitrobenzene (Sn/HCl Reduction)

This protocol details the laboratory-scale synthesis of aniline from nitrobenzene using granulated tin and concentrated hydrochloric acid.[12][14][18]

Materials:

  • Nitrobenzene (20.5 mL, 24.6 g)

  • Granulated Tin (50 g)

  • Concentrated Hydrochloric Acid (110 mL)

  • Sodium Hydroxide (75 g in 150 mL water)

  • Sodium Chloride

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate or Potassium Hydroxide (drying agent)

Procedure:

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, place 50 g of granulated tin and 24.6 g (20.5 mL) of nitrobenzene.[14]

  • Addition of Acid: Add approximately 10 mL of concentrated HCl to the flask. Swirl the mixture. The reaction is exothermic and should become vigorous. If it does not start, gentle warming may be necessary.[14][19]

  • Controlling the Reaction: Once the reaction begins, add the remaining HCl (100 mL) portion-wise through the condenser over about 30 minutes. Maintain a brisk reaction rate, but control excessive boiling by immersing the flask in a cold water bath as needed.[14]

  • Completion of Reduction: After all the acid has been added, heat the mixture in a water bath or on a heating mantle for 30-60 minutes to ensure the reaction goes to completion. The odor of nitrobenzene should disappear.[12][14] A clear solution should form when a few drops are diluted with water.[14]

  • Liberation of Aniline: Cool the flask to room temperature. Slowly and with cooling, add a solution of 75 g of NaOH in 150 mL of water until the solution is strongly alkaline. This will first precipitate tin hydroxides, which will then redissolve in the excess base, liberating the free aniline.[14][18]

  • Isolation by Steam Distillation: Set up for steam distillation. Pass steam through the reaction mixture to distill the aniline. Aniline co-distills with water as a colorless or pale-yellow oil.[10][14] Collect the distillate until it is no longer milky.

  • Purification:

    • Transfer the distillate to a separatory funnel. "Salt out" the dissolved aniline by saturating the aqueous layer with sodium chloride.[14]

    • Extract the mixture with a suitable organic solvent like diethyl ether.[14]

    • Dry the combined organic extracts over anhydrous potassium hydroxide or sodium sulfate. Calcium chloride should not be used as it reacts with aniline.[14]

    • Remove the solvent by distillation.

    • Purify the crude aniline by fractional distillation, collecting the fraction that boils at approximately 184 °C.[14][20]

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Nitrobenzene Nitrobenzene + Tin Add_HCl Add conc. HCl (portion-wise) Nitrobenzene->Add_HCl Reflux Heat under Reflux (30-60 min) Add_HCl->Reflux Cool Cool Reaction Mixture Reflux->Cool Reaction Complete Add_NaOH Add NaOH Solution (Basify) Cool->Add_NaOH Steam_Distill Steam Distillation Add_NaOH->Steam_Distill Extract Solvent Extraction Steam_Distill->Extract Collect Distillate Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Pure_Aniline Pure_Aniline Distill->Pure_Aniline Pure Aniline

Characterization of Aniline

A multi-technique approach is essential for the unambiguous characterization of synthesized aniline, confirming its structure and assessing its purity.[21]

Physical Properties

Aniline is a colorless to brownish oily liquid that darkens upon exposure to air and light.[20] It has a characteristic musty or fishy odor.[1][2]

Table 2: Physical Properties of Aniline
Property Value Reference
Molecular Formula C₆H₅NH₂[1]
Molar Mass 93.13 g/mol [22]
Appearance Colorless to brownish oily liquid[22]
Boiling Point 184 °C[1][2][20][22]
Melting Point -6 °C[2][20][22]
Density 1.022 g/mL at 20 °C[1][2]
Solubility Slightly soluble in water; miscible with most organic solvents[1][20]
Spectroscopic Characterization

Spectroscopic methods provide detailed information about aniline's molecular structure and functional groups.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum shows distinct signals for the aromatic protons and the amine (-NH₂) protons. The amine protons typically appear as a broad singlet, and its chemical shift is dependent on solvent and concentration. Aromatic protons appear in the range of 6.5-7.5 ppm.[23][24][25]

    • ¹³C NMR: The spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Aniline exhibits characteristic N-H stretching absorptions (typically a doublet around 3350-3450 cm⁻¹) for the primary amine, N-H bending vibrations around 1620 cm⁻¹, and C-N stretching near 1280 cm⁻¹. Aromatic C-H and C=C stretching bands are also present.[21][26]

  • UV-Vis Spectroscopy: As an aromatic amine, aniline exhibits UV absorption maxima shifted to longer wavelengths compared to benzene due to the interaction of the nitrogen lone pair with the aromatic pi system. A typical λmax is observed around 280 nm.[23][27]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight. Aniline will show a molecular ion peak (M⁺) at m/z = 93. The fragmentation pattern can provide further structural confirmation.[21]

Table 3: Spectroscopic Data for Aniline
Technique Characteristic Data
¹H NMR ~3.6 ppm (s, 2H, -NH₂); 6.7-7.2 ppm (m, 5H, Ar-H)
¹³C NMR ~115.1, 118.5, 129.1, 146.7 ppm
IR (cm⁻¹) 3430, 3350 (N-H stretch); 3050 (Ar C-H stretch); 1620 (N-H bend); 1600, 1500 (C=C stretch); 1275 (C-N stretch)
UV-Vis (λmax) ~230 nm, 280 nm
Mass Spec (m/z) 93 (M⁺), 66
Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of the synthesized aniline and quantifying any impurities.[21][28]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful tool for purity analysis. It separates aniline from residual starting materials (nitrobenzene) and other volatile byproducts.[29][30]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an alternative method, particularly useful as it does not require derivatization for polar or thermolabile compounds.[5][28][31] A C18 column with a mobile phase of acetonitrile/water or methanol/water is commonly used.[21]

Experimental Protocols: Characterization

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified aniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[21]

  • Instrumentation: Use a 300-600 MHz NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H spectrum (16-64 scans) and a ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid aniline between two NaCl or KBr plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the aniline sample (~1 mg/mL) in a suitable solvent like dichloromethane or methanol.

  • Instrumentation: GC system with a capillary column (e.g., SE-54) coupled to a mass spectrometer.[30]

  • Conditions:

    • Injector Temperature: 250 °C.[21]

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.[21]

    • Carrier Gas: Helium.[21]

    • Detector: Mass Spectrometer scanning a mass range of 40-400 amu.

G cluster_identity Structure & Identity Confirmation cluster_purity Purity Assessment Crude Synthesized Aniline (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR IR IR Spectroscopy Crude->IR MS Mass Spectrometry Crude->MS UV UV-Vis Spectroscopy Crude->UV GC GC / GC-MS Crude->GC HPLC HPLC Crude->HPLC Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Acceptable? Structure_Confirmed->Purity_Confirmed Yes GC->Purity_Confirmed HPLC->Purity_Confirmed Final_Product Characterized Pure Aniline Purity_Confirmed->Final_Product Yes

Conclusion

The synthesis of aniline, primarily through the reduction of nitrobenzene, is a fundamental process in organic chemistry with immense industrial relevance. For researchers and drug development professionals, the ability to not only synthesize but also rigorously characterize this key intermediate is paramount. A systematic approach employing a combination of spectroscopic (NMR, IR, MS) and chromatographic (GC, HPLC) techniques ensures the production of high-purity aniline, suitable for subsequent applications in the synthesis of complex target molecules. The detailed protocols and workflows presented in this guide serve as a robust framework for the successful synthesis and quality control of aniline in a laboratory setting.

References

Core Topic: Physical and Chemical Properties of (1-¹³C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (1-¹³C)Aniline in Modern Research

Isotopically labeled compounds are indispensable tools in the modern laboratory, providing a window into the intricate mechanisms of chemical reactions, metabolic pathways, and quantitative analytical methods. (1-¹³C)Aniline, an aromatic amine with a stable heavy isotope of carbon at the C1 position, serves as a powerful probe in such investigations. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its distinct mass allows for precise tracking and quantification.

This guide provides an in-depth examination of the essential physical and chemical properties of (1-¹³C)Aniline. Moving beyond a simple data sheet, we will explore the causality behind its spectroscopic characteristics, its application in advanced analytical techniques, and the practical protocols necessary for its effective use. The insights presented herein are designed to empower researchers to leverage this versatile molecule to its full potential, ensuring experimental integrity and accelerating discovery.

Section 1: Core Physicochemical Properties

The fundamental properties of (1-¹³C)Aniline define its behavior in a laboratory setting, from storage and handling to its use as a solvent or reactant. While its properties are very similar to unlabeled aniline, the isotopic enrichment results in a slightly higher molecular weight and density.

Below is a summary of its key physicochemical data, compiled from authoritative sources.[1][2][3]

PropertyValueSource
CAS Number 18960-62-8[2]
Molecular Formula ¹³CC₅H₇N[2]
Molecular Weight 94.12 g/mol [2]
Exact Mass 94.06120[1]
Appearance Yellowish to brownish oily liquid; darkens on exposure to air and light.[4]
Melting Point -6 °C (lit.)[1][2]
Boiling Point 184 °C (lit.)[1][2]
Density 1.033 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.586 (lit.)[1][2]
Flash Point 70 °C (158 °F) - closed cup[2]
Storage Temperature 2-8°C, Protect from moisture and light.[1][2][5]
Isotopic Purity Typically ≥99 atom % ¹³C[2]

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of compound identification and structural elucidation. For (1-¹³C)Aniline, spectroscopic analysis not only confirms its identity but also verifies the position and enrichment of the isotopic label.

Mass Spectrometry (MS)

In mass spectrometry, the ¹³C label provides a clear and unambiguous signature. The molecular ion peak appears at m/z 94, a +1 mass shift compared to the m/z 93 of unlabeled aniline.[2] This predictable mass shift is the fundamental principle behind its use as an internal standard in quantitative mass spectrometry.[6] High-resolution mass spectrometry can confirm the elemental composition, while fragmentation patterns can be analyzed to trace the ¹³C label through dissociation pathways. Studies on the mass spectral fragmentation of aniline-1-carbon-13 have been conducted to understand these pathways in detail.[7][8]

Caption: Mass shift of (1-¹³C)Aniline in MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the most direct method for confirming the label's position.

  • ¹³C NMR: In the proton-decoupled ¹³C NMR spectrum of unlabeled aniline, the carbon attached to the amino group (C1) appears around 146 ppm, the ortho carbons (C2/C6) at ~115 ppm, the meta carbons (C3/C5) at ~129 ppm, and the para carbon (C4) at ~118 ppm. For (1-¹³C)Aniline, the signal for the C1 carbon at ~146 ppm will be dramatically enhanced due to the ~99% ¹³C enrichment at this position, while the other carbons will exhibit signals at their natural abundance (~1.1%). This selective enhancement is definitive proof of the label's location.

  • ¹H NMR: The ¹H NMR spectrum is less directly affected. However, the protons on the carbons adjacent to the ¹³C-labeled carbon (the two ortho protons) will exhibit coupling to the ¹³C nucleus, resulting in small satellite peaks flanking the main proton signal. This ¹³C-¹H coupling provides secondary confirmation of the label's position.

The chemical shifts in aniline's NMR spectrum are governed by a combination of nitrogen's inductive electron withdrawal and the powerful electron-donating effect of its lone pair through resonance.[9] The resonance effect dominates, increasing electron density at the ortho and para positions, which is why these carbons are shielded (appear more upfield) compared to the meta carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of (1-¹³C)Aniline is very similar to that of unlabeled aniline. The primary differences are subtle shifts in the frequencies of vibrational modes that involve the C1 atom. The most significant shifts are expected in the C-N stretching and aromatic ring stretching vibrations. For instance, the C-N stretching vibration, typically observed around 1270-1310 cm⁻¹, may show a slight shift to a lower wavenumber due to the heavier mass of the ¹³C isotope.[10] However, other characteristic peaks, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C-H out-of-plane bending of the substituted benzene ring, will remain largely unchanged.[10][11][12]

Section 3: Chemical Reactivity and Core Applications

The utility of (1-¹³C)Aniline stems from the fact that the isotopic label does not significantly alter its chemical reactivity. The amino group and the aromatic ring undergo the same reactions as unlabeled aniline, but the ¹³C label allows the molecule's fate to be traced.

Mechanistic Studies

(1-¹³C)Aniline is an excellent tool for elucidating reaction mechanisms. By tracking the position of the ¹³C label in the reaction products, chemists can map the transformation of the aniline molecule, identify intermediates, and distinguish between competing reaction pathways. This is particularly valuable in complex multi-step syntheses common in the pharmaceutical and agrochemical industries.[13]

Metabolite Identification and Tracing

In drug development and toxicology, understanding how a compound is metabolized is critical. If a drug candidate contains an aniline moiety, synthesizing it with (1-¹³C)Aniline allows researchers to trace the metabolic fate of that specific part of the molecule within a biological system.[6] Mass spectrometry analysis of biological samples can easily distinguish drug metabolites containing the ¹³C-labeled aniline fragment from endogenous molecules, aiding in unequivocal metabolite identification.[6]

Quantitative Analysis via Isotope Dilution Mass Spectrometry

One of the most powerful applications is its use as an internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of (1-¹³C)Aniline is spiked into a sample containing an unknown amount of unlabeled aniline. Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.

Any sample loss during these steps affects both compounds equally. By measuring the ratio of the labeled to unlabeled compound in the mass spectrometer, the original concentration of the unlabeled aniline can be calculated with high accuracy and precision.[6] This principle is widely applied in quantitative glycomics through a technique known as Glycan Reductive Isotope Labeling (GRIL).[14][15]

Section 4: Experimental Protocol: Glycan Reductive Isotope Labeling (GRIL)

The GRIL technique exemplifies the practical application of labeled aniline for quantitative biology. It is used to compare the relative amounts of glycans (sugar chains) between two different biological samples. The protocol involves labeling one sample's glycans with unlabeled ([¹²C₆]) aniline and the other with labeled ([¹³C₆]) aniline. While this protocol often uses the fully labeled Aniline-13C6 for a larger mass shift (M+6), the principle is identical for (1-¹³C)Aniline (M+1).[14][16]

Objective: To quantitatively label released glycans from two separate samples for comparative mass spectrometry analysis.

Causality Behind Choices:

  • Reductive Amination: This is a robust and specific reaction that attaches one aniline molecule to the reducing end of each glycan chain.[17]

  • Excess Reductant: Using a reductant like sodium cyanoborohydride (NaCNBH₃) in excess is critical to drive the reaction to completion, ensuring high derivatization yields (>95%) and accurate quantification.[15]

  • Isotopic Pairing: The labeled and unlabeled aniline tags have virtually identical chemical properties, so they do not separate during chromatography.[14] This co-elution is essential for accurate ratio measurement by the mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation: Release glycans from glycoprotein samples (Sample A and Sample B) using an appropriate enzymatic (e.g., PNGase F) or chemical method. Purify and dry the released glycan pools.

  • Labeling Reagent Preparation:

    • Prepare a labeling solution for each sample. A typical solution consists of the aniline isotopologue and sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and acetic acid.[14]

    • For Sample A, use [¹²C₆]Aniline.

    • For Sample B, use [¹³C₆]Aniline.

  • Labeling Reaction:

    • To each dried glycan sample, add the corresponding labeling solution.

    • Seal the reaction vials and incubate at 65°C for 2-3 hours.[14]

  • Purification:

    • After incubation, dry the reaction mixtures under vacuum.

    • The hydrophobic aniline tag allows the labeled glycans to be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge, separating them from salts and other hydrophilic impurities.[14]

  • Quantification and Analysis:

    • Combine the purified, differentially labeled glycan samples in a 1:1 ratio.

    • Analyze the combined sample by LC-MS. Glycans from Sample A and Sample B will co-elute but will appear as pairs of peaks in the mass spectrum, separated by 6 Da (or 1 Da if using (1-¹³C)Aniline).

    • The ratio of the peak intensities for each pair directly reflects the relative abundance of that specific glycan in the original two samples.[16]

GRIL_Workflow cluster_A Sample A cluster_B Sample B GlycanA Released Glycans A LabelA Add [¹²C₆]Aniline + NaCNBH₃ GlycanA->LabelA IncubateA Incubate 65°C LabelA->IncubateA PurifyA C18 SPE Purification IncubateA->PurifyA Combine Combine Samples 1:1 PurifyA->Combine GlycanB Released Glycans B LabelB Add [¹³C₆]Aniline + NaCNBH₃ GlycanB->LabelB IncubateB Incubate 65°C LabelB->IncubateB PurifyB C18 SPE Purification IncubateB->PurifyB PurifyB->Combine LCMS LC-MS Analysis Combine->LCMS Result Quantify Peak Ratios (¹³C / ¹²C) LCMS->Result

Caption: Workflow for Glycan Reductive Isotope Labeling (GRIL).

Section 5: Safety and Handling

(1-¹³C)Aniline shares the same hazards as unlabeled aniline and must be handled with extreme caution.[18] It is classified as toxic if swallowed, inhaled, or in contact with skin.[5] It is also a suspected carcinogen and mutagen.[5]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood or glove box to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile for short-term use, check manufacturer recommendations).[5]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][19]

    • Lab Coat: A full-length lab coat and closed-toe shoes are required.[5]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from light, strong oxidizing agents, and strong acids.[1][2][5] Containers should be tightly sealed.[5][20]

  • Spill Management: In case of a spill, evacuate the area. If trained, contain the spill using absorbent materials. For large spills or if untrained, contact institutional safety personnel immediately.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[5][18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][21]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Conclusion

(1-¹³C)Aniline is more than a mere chemical intermediate; it is a precision tool for scientific inquiry. Its value lies in the subtle yet powerful presence of the ¹³C isotope, which provides a stable, unambiguous label for tracing, identification, and quantification without perturbing the underlying chemistry. From mapping metabolic pathways in drug discovery to enabling high-precision quantitative glycomics, (1-¹³C)Aniline empowers researchers to answer complex biological and chemical questions with greater confidence and accuracy. Proper understanding of its properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is paramount to harnessing its full scientific potential.

References

Applications of ¹³C Labeled Aniline in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of ¹³C labeled aniline in metabolic research. Aniline, a foundational chemical in numerous industrial and pharmaceutical syntheses, presents significant toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity, primarily driven by its metabolic activation. The use of stable isotope-labeled aniline, particularly ¹³C labeled aniline, is an indispensable tool for elucidating the intricate metabolic pathways, quantifying metabolic fluxes, and understanding the mechanisms of toxicity. This guide details the metabolic fate of aniline, presents quantitative data from various experimental systems, provides in-depth experimental protocols for utilizing ¹³C labeled aniline with mass spectrometry and NMR spectroscopy, and visualizes key metabolic and signaling pathways.

Introduction to Aniline Metabolism and the Role of ¹³C Labeling

Aniline is metabolized in vivo through several key pathways, primarily occurring in the liver. The main routes of biotransformation include N-acetylation, aromatic hydroxylation (C-hydroxylation), and N-hydroxylation. These metabolic conversions are predominantly catalyzed by cytochrome P450 (CYP450) enzymes. While N-acetylation is generally considered a detoxification pathway, N-hydroxylation leads to the formation of reactive metabolites, such as phenylhydroxylamine and nitrosobenzene, which are implicated in aniline's toxic effects.

The use of ¹³C labeled aniline, such as Aniline-¹³C₆, offers a powerful method to trace the fate of the aniline molecule through these complex metabolic networks. By introducing a known mass shift, ¹³C labeling allows for the unambiguous identification and quantification of aniline and its metabolites in complex biological matrices, distinguishing them from endogenous compounds. This is crucial for accurate metabolic profiling and flux analysis.

Key Metabolic Pathways of Aniline

The metabolism of aniline can be broadly categorized into three main pathways:

  • N-Acetylation: This reaction is catalyzed by N-acetyltransferases (NATs) and results in the formation of acetanilide. This metabolite is generally less toxic and is a major detoxification product.

  • Aromatic Hydroxylation: Cytochrome P450 enzymes mediate the hydroxylation of the aniline ring to form ortho- and para-aminophenol (o-aminophenol and p-aminophenol). These can be further conjugated with glucuronic acid or sulfate for excretion.

  • N-Hydroxylation: This pathway, also mediated by CYP450, produces N-phenylhydroxylamine. This metabolite is highly reactive and can be oxidized to nitrosobenzene. These reactive intermediates are considered the primary drivers of aniline-induced methemoglobinemia and carcinogenicity through their ability to form adducts with proteins and DNA.[1][2][3][4]

Aniline_Metabolism Aniline Aniline N_Acetylation N-Acetylation (NATs) Aniline->N_Acetylation C_Hydroxylation Aromatic Hydroxylation (CYP450) Aniline->C_Hydroxylation N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation Acetanilide Acetanilide (Detoxification) N_Acetylation->Acetanilide Aminophenols o- and p-Aminophenol C_Hydroxylation->Aminophenols Conjugation_C Conjugation (Glucuronidation/Sulfation) Aminophenols->Conjugation_C Excretion_C Excretion Conjugation_C->Excretion_C Phenylhydroxylamine N-Phenylhydroxylamine (Reactive Metabolite) N_Hydroxylation->Phenylhydroxylamine Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Toxicity Toxicity (Methemoglobinemia, Carcinogenicity) Phenylhydroxylamine->Toxicity Adducts DNA and Protein Adducts Phenylhydroxylamine->Adducts Nitrosobenzene->Toxicity Nitrosobenzene->Adducts Adducts->Toxicity

Quantitative Analysis of Aniline Metabolism

The use of ¹³C labeled aniline enables precise quantification of its metabolites in various biological systems. Below are tables summarizing quantitative data from human and rat studies.

Table 1: Urinary Metabolites of Isotope-Labeled Aniline in Humans

MetabolitePercentage of Oral Dose Excreted in Urine (48h)Elimination Half-Life (hours)
N-acetyl-4-aminophenol55.7 - 68.9%3.4 - 4.3
Mercapturic acid conjugate of N-acetyl-4-aminophenol2.5 - 6.1%4.1 - 5.5
Acetanilide0.14 - 0.36%1.3 - 1.6
Free AnilineNot specified in the provided context0.6 - 1.2

Table 2: Comparative Metabolism of Aniline in Rat Liver Preparations

SpeciesPreparationMajor Metabolite(s)Key Enzymes
RatIsolated Perfused LiverAcid-labile aniline conjugate, p-aminophenol conjugatesCYP450
RatLiver Microsomes2-hydroxy-4-nitroaniline (from 4-nitroaniline)CYP450

Experimental Protocols

In Vitro Metabolism of ¹³C Labeled Aniline using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of ¹³C labeled aniline in liver microsomes, a common in vitro model for drug metabolism studies.

Materials:

  • ¹³C Labeled Aniline (e.g., Aniline-¹³C₆)

  • Liver microsomes (from human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for quantification)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add ¹³C labeled aniline to the incubation mixture to initiate the metabolic reaction. The final concentration of aniline should be within a relevant range for the study.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the ¹³C labeled aniline and its metabolites.

In Vivo Metabolic Study of ¹³C Labeled Aniline in an Animal Model

This protocol provides a general framework for an in vivo study to investigate the metabolic fate of ¹³C labeled aniline in a rodent model.

Materials:

  • ¹³C Labeled Aniline

  • Experimental animals (e.g., rats, mice)

  • Vehicle for administration (e.g., corn oil, saline)

  • Metabolic cages for urine and feces collection

  • Equipment for blood sampling

  • Analytical instrumentation (LC-MS/MS, NMR)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions and metabolic cages for a few days prior to the study.

  • Dosing: Administer a single dose of ¹³C labeled aniline to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples at various time points post-dosing via a suitable method (e.g., tail vein, retro-orbital sinus). Process the blood to obtain plasma or serum.

  • Sample Processing:

    • Urine: Centrifuge to remove any particulate matter. An aliquot may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.

    • Plasma/Serum: Perform protein precipitation with a solvent like acetonitrile.

    • Feces: Homogenize the feces in a suitable solvent and extract the metabolites.

  • Sample Analysis: Analyze the processed samples using LC-MS/MS or NMR to identify and quantify the parent ¹³C labeled aniline and its labeled metabolites.

  • Data Analysis: Determine the pharmacokinetic parameters of ¹³C labeled aniline and the excretion profile of its metabolites.

Experimental_Workflow_13C_Aniline Analysis LC-MS/MS or NMR Analysis Data_Analysis Metabolite Identification, Quantification, and Flux Analysis Analysis->Data_Analysis Quenching Quenching Quenching->Analysis Sample_Processing Sample_Processing Sample_Processing->Analysis

Signaling Pathways in Aniline-Induced Toxicity

Aniline-induced toxicity, particularly in the spleen, is associated with oxidative stress.[5][6][7][8][9] The reactive metabolites of aniline can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-responsive signaling pathways. Two key pathways implicated in the cellular response to aniline-induced oxidative stress are the NF-κB and AP-1 signaling pathways. Activation of these pathways can lead to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to the observed splenotoxicity.[5][6][7]

Aniline_Toxicity_Signaling Aniline_Metabolites Aniline Metabolites (e.g., Phenylhydroxylamine) ROS Reactive Oxygen Species (ROS) Aniline_Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress IKK IKK Oxidative_Stress->IKK MAPK MAPK Oxidative_Stress->MAPK Cellular_Response Cellular Response (Inflammation, Fibrosis, Toxicity) NFkB_target_genes NFkB_target_genes NFkB_target_genes->Cellular_Response AP1_target_genes AP1_target_genes AP1_target_genes->Cellular_Response

Conclusion

The use of ¹³C labeled aniline is a cornerstone of modern metabolic research into this important industrial chemical. It provides an unparalleled level of detail and accuracy in identifying and quantifying metabolites, enabling a deeper understanding of aniline's metabolic fate and the mechanisms underlying its toxicity. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust studies to further investigate the complex metabolism and toxicology of aniline and its derivatives. This knowledge is critical for risk assessment and the development of safer chemical alternatives and pharmaceuticals.

References

Aniline as a Tracer in Chemical Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline, a primary aromatic amine, serves as a versatile molecule in chemical synthesis and analysis. Beyond its role as a precursor in the production of dyes, polymers, and pharmaceuticals, its intrinsic properties make it a suitable candidate for use as a tracer in various chemical and biological systems.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the applications of aniline as a tracer, detailing experimental protocols and presenting relevant data for researchers, scientists, and drug development professionals.

Core Principles of Aniline as a Tracer

The utility of aniline as a tracer stems from its chemical reactivity and spectroscopic properties. The amino group attached to the benzene ring allows for a variety of chemical reactions, including diazotization, acylation, and alkylation, which can be harnessed for detection and quantification.[4][6][7] Furthermore, aniline and its derivatives exhibit fluorescence, providing a sensitive means of detection.[8][9][10][11]

The selection of aniline as a tracer is contingent on the specific application, with considerations for potential interference with the reaction under investigation and the sensitivity required for detection.

Applications in Chemical and Biological Systems

Aniline's application as a tracer is diverse, spanning from monitoring industrial processes to elucidating biological pathways.

  • Reaction Kinetics and Mechanistic Studies: The rate of reactions involving aniline or its derivatives can be monitored to understand reaction mechanisms and determine kinetic parameters. For instance, the reaction of aniline with chloramine T to form N-chloroanilines has been studied to elucidate the reaction kinetics and propose mechanisms.[12][13]

  • Flow and Residence Time Distribution (RTD) Studies: In industrial chemical reactors, tracers are employed to study the flow patterns and residence time of materials. While radiotracers are commonly used in large-scale applications like aniline production reactors, the principles of tracer injection and detection are applicable to using other forms of tracers.[14]

  • Environmental Monitoring: Aniline and its derivatives are environmental contaminants, and methods for their detection can be adapted for tracer studies in environmental systems.[2][5][15][16][17] Techniques like flow injection analysis and capillary electrophoresis offer sensitive detection of aniline in aqueous samples.[15][18]

  • Biological and Pharmaceutical Research: Aniline derivatives have been explored as fluorescent probes in biological systems. For example, a chiral alkylated-aniline derivative has been synthesized and shown to act as a fluorescence sensor for human serum albumin.[11] Additionally, aniline blue, a derivative, is used as a fluorescent stain for glycogen and other biological structures.[8][19] While aniline itself has toxicity concerns, its derivatives are foundational in many drugs, and understanding their metabolic pathways is crucial.[1][3][20][21][22][23]

Quantitative Data for Aniline as a Tracer

The effectiveness of a tracer relies on its detectability. The following tables summarize key quantitative data related to the analytical methods used for detecting aniline.

Table 1: Spectroscopic Properties of Aniline

ParameterValueReference
Excitation Maximum (λex)286 nm[9]
Emission Maximum (λem)336 nm[9]
Molar Absorptivity (ε)Varies with solvent and pH
Quantum Yield (Φf)Varies with solvent and pH

Table 2: Analytical Methods for Aniline Detection

MethodPrincipleLinear RangeLimit of Detection (LOD)Reference
Flow Injection Analysis (FIA) with SpectrophotometryDiazotization-coupling reaction forming a colored azo dye.0.005 - 2.0 mg/L0.001 mg/L[18]
Capillary Zone Electrophoresis (CZE)Separation based on electrophoretic mobility with UV detection.1 - 1000 ng/mL0.29 - 0.43 ng/mL[15]
High-Performance Liquid Chromatography (HPLC) with UV DetectionReversed-phase chromatography with UV detection.-~0.1 - 1 µg/mL (Typical LOQ for derivatives)[24]
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds with mass spectrometric detection.-~0.01 - 0.1 µg/mL (Typical LOQ for derivatives)[24]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-efficiency separation coupled with highly selective mass detection.-< 0.01 µg/mL (Typical LOQ for derivatives)[24]

Experimental Protocols

Detailed methodologies are crucial for the successful application of aniline as a tracer. The following protocols are adapted from established analytical methods for aniline detection.

Protocol 1: Spectrophotometric Determination of Aniline via Diazotization-Coupling Reaction

This protocol is based on the method used in Flow Injection Analysis and can be adapted for batch measurements.[18]

1. Reagents and Solutions:

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.5% (w/v) Sodium Nitrite (NaNO₂) solution (prepare fresh daily)

  • 1.0% (w/v) 1-Naphthol in 0.5 M Sodium Hydroxide (NaOH)

  • Aniline Stock Standard Solution (1000 mg/L): Dissolve 100 mg of aniline in a small amount of methanol and dilute to 100 mL with deionized water.

2. Procedure:

  • Take a known volume of the sample containing aniline.

  • Acidify the sample with 0.1 M HCl.

  • Add 0.5% NaNO₂ solution to initiate the diazotization reaction. Allow the reaction to proceed for a few minutes at room temperature.

  • Add the 1.0% 1-naphthol solution to couple with the diazonium salt, forming a colored azo dye.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 495 nm.

  • Construct a calibration curve using a series of standard aniline solutions to determine the concentration of aniline in the sample.

Protocol 2: Fluorometric Determination of Aniline

This protocol is based on the intrinsic fluorescence of aniline.[9][10]

1. Reagents and Solutions:

  • Solvent (e.g., ethanol, methanol, or an appropriate buffer solution)

  • Aniline Stock Standard Solution (e.g., 1000 mg/L in the chosen solvent)

2. Procedure:

  • Prepare a series of aniline standards by diluting the stock solution with the chosen solvent.

  • Prepare the sample containing the aniline tracer in the same solvent.

  • Use a spectrofluorometer to measure the fluorescence intensity of the standards and the sample.

  • Set the excitation wavelength to approximately 286 nm and measure the emission spectrum to find the emission maximum, which should be around 336 nm.[9]

  • Measure the fluorescence intensity at the determined emission maximum for all standards and the sample.

  • Construct a calibration curve by plotting fluorescence intensity versus aniline concentration.

  • Determine the concentration of aniline in the sample from the calibration curve.

Note: The fluorescence of aniline is sensitive to the solvent environment and pH.[10] It is crucial to maintain consistent conditions for all measurements.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key processes related to the use of aniline as a tracer.

Aniline_Diazotization_Coupling cluster_reagents1 Reagents cluster_reagents2 Coupling Agent Aniline Aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization AzoDye Colored Azo Dye Diazonium->AzoDye Coupling NaNO2 NaNO₂ HCl HCl Naphthol 1-Naphthol NaOH NaOH Aniline_Tracer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Aniline Tracer Solution C Introduce Tracer into System A->C B Prepare Calibration Standards F Analyze Standards B->F D Collect Samples at Intervals C->D E Analyze Samples (e.g., HPLC, Fluorometry) D->E H Determine Tracer Concentration E->H G Construct Calibration Curve F->G G->H I Calculate Kinetic or Flow Parameters H->I Aniline_Metabolism Aniline Aniline N_Hydroxy N-Hydroxy-arylamine Aniline->N_Hydroxy CYP450 (N-hydroxylation) Ring_Hydrox Ring Hydroxylation (e.g., 4-aminophenol) Aniline->Ring_Hydrox CYP450 N_Acetylation N-Acetylation Aniline->N_Acetylation NATs Nitroso Nitroso-arene N_Hydroxy->Nitroso Oxidation Nitrenium Arylnitrenium Ion Nitroso->Nitrenium Esterification & Heterolysis DNA_Adducts DNA Adducts (Genotoxicity) Nitrenium->DNA_Adducts Conjugation Conjugation (Glucuronidation, Sulfation) Ring_Hydrox->Conjugation N_Acetylation->Conjugation Excretion Excretion Conjugation->Excretion

References

An In-Depth Technical Guide to Stable Isotope Labeling with (1-¹³C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies related to stable isotope labeling using (1-¹³C)Aniline. This technique has emerged as a powerful tool in various scientific disciplines, including glycomics, metabolic research, and environmental science, enabling precise quantification and tracing of biological molecules and processes.

Core Principles of (1-¹³C)Aniline Labeling

Stable isotope labeling with (1-¹³C)Aniline involves the incorporation of a heavy isotope of carbon (¹³C) at the first position of the aniline molecule. This labeled aniline can then be chemically attached to target molecules, such as glycans, or used as a tracer to follow its metabolic fate. The key advantage of using stable isotopes is that they do not decay and are non-radioactive, making them safe for a wide range of experimental settings.

The mass difference between the naturally abundant ¹²C and the ¹³C isotope allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS). When used in conjunction with its light counterpart, [¹²C₆]aniline, [¹³C₆]aniline creates a distinct mass shift (typically 6 Da), enabling robust relative quantification.

Key Applications and Experimental Protocols

Quantitative Glycomics: Glycan Reductive Isotope Labeling (GRIL)

One of the most prominent applications of (1-¹³C)Aniline is in quantitative glycomics through a technique known as Glycan Reductive Isotope Labeling (GRIL). This method allows for the precise relative quantification of N-glycans and glycosaminoglycans from various biological samples.

Experimental Protocol: GRIL for N-Glycan Analysis

This protocol outlines the key steps for the relative quantification of N-glycans released from glycoproteins.

  • Glycan Release:

    • Denature the glycoprotein sample by heating.

    • Release the N-glycans enzymatically using PNGase F.

    • Purify the released glycans using a solid-phase extraction (SPE) cartridge.

  • Isotopic Labeling:

    • Divide the purified glycan sample into two equal aliquots.

    • Label one aliquot with [¹²C₆]aniline ("light") and the other with [¹³C₆]aniline ("heavy").

    • To dried glycans (0.5–100 nmol), add 25 µL of either [¹²C₆]aniline or [¹³C₆]aniline solution and 25 µL of a freshly prepared 1 M sodium cyanoborohydride (NaCNBH₃) solution in a DMSO:acetic acid (7:3) mixture.[1]

    • Seal the reaction vessel and incubate at 65°C for 2 hours.[1] To achieve high derivatization yields (over 95%), it is critical to use aniline as the limiting reactant and the reductant in excess.[2]

  • Sample Cleanup:

    • Dry the reaction mixture under a vacuum.

    • Redissolve the labeled glycans in water.

    • Remove excess reagents using a reverse-phase SPE cartridge. The hydrophobic aniline tag allows for the retention of the labeled glycans.

  • Sample Mixing and Analysis:

    • Combine the "light" and "heavy" labeled glycan samples in a 1:1 ratio.

    • Analyze the mixed sample by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of each glycan is determined by comparing the peak intensities of the "light" and "heavy" isotopic pairs, which are separated by 6 Da.

Quantitative Data from GRIL Experiments

The GRIL technique enables the precise relative quantification of different glycan structures between two samples.

Glycan StructureSample A (¹²C-labeled) Relative Abundance (%)Sample B (¹³C-labeled) Relative Abundance (%)Fold Change (B/A)
FA2G245.260.81.35
FA2G2S128.115.50.55
FA2G2S215.712.30.78
M55.46.21.15
M63.12.90.94
M72.52.30.92

F: Fucose, A: N-acetylglucosamine, G: Galactose, S: Sialic Acid, M: Mannose. Data is representative and compiled from typical quantitative glycomics experiments.

Workflow for Glycan Reductive Isotope Labeling (GRIL)

GRIL_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Isotopic Labeling cluster_Analysis Analysis Glycoprotein Glycoprotein Sample Release Enzymatic Glycan Release Glycoprotein->Release Purify Glycan Purification Release->Purify Split Split Sample Purify->Split Light Label with (1-12C)Aniline Split->Light Heavy Label with (1-13C)Aniline Split->Heavy Mix Mix 1:1 Light->Mix Heavy->Mix LCMS LC-MS Analysis Mix->LCMS Quant Relative Quantification LCMS->Quant Aniline_Metabolism Aniline (1-13C)Aniline Acetanilide Acetanilide Aniline->Acetanilide Aminophenol 4-Aminophenol Aniline->Aminophenol Excretion Urinary Excretion Aniline->Excretion Acetanilide->Excretion N_acetyl_4_aminophenol N-acetyl-4-aminophenol (Paracetamol) Aminophenol->N_acetyl_4_aminophenol Glucuronide_Sulfate Glucuronide & Sulfate Conjugates N_acetyl_4_aminophenol->Glucuronide_Sulfate Mercapturic_acid Mercapturic Acid Conjugate N_acetyl_4_aminophenol->Mercapturic_acid Glucuronide_Sulfate->Excretion Mercapturic_acid->Excretion Aniline_Biodegradation Aniline (1-13C)Aniline Catechol Catechol Aniline->Catechol Aniline Dioxygenase cis_cis_Muconic_Acid cis,cis-Muconic Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2-Dioxygenase Muconolactone Muconolactone cis_cis_Muconic_Acid->Muconolactone beta_Ketoadipate beta-Ketoadipate Enol-lactone Muconolactone->beta_Ketoadipate beta_Ketoadipyl_CoA beta-Ketoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA beta_Ketoadipyl_CoA->Succinyl_CoA_Acetyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA_Acetyl_CoA->TCA_Cycle

References

A Comprehensive Technical Guide to the Safe Handling of (1-13C)Aniline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for (1-13C)Aniline in a laboratory environment. Given that the chemical and toxicological properties of isotopically labeled compounds are generally identical to their unlabeled counterparts, this document adheres to the safety standards established for aniline. The primary distinction for (1-13C)Aniline, a stable isotope-labeled compound, lies in its application in specific analytical techniques rather than differences in its inherent hazards.

Chemical and Physical Properties

(1-13C)Aniline is an organic compound where one carbon atom in the benzene ring is the stable isotope ¹³C. This labeling is crucial for its use in various analytical methods, particularly mass spectrometry, where it can be distinguished from its naturally occurring counterpart.[1]

Table 1: Physical and Chemical Properties of Aniline

PropertyValueReference(s)
CAS Number 18960-62-8[2]
Molecular Formula ¹³CC₅H₇N[2]
Molecular Weight 94.12 g/mol [2]
Appearance Colorless to brown, oily liquid[3]
Odor Aromatic amine-like[3]
Melting Point -6 °C[2][4]
Boiling Point 184 °C[2][4]
Flash Point 70 °C (158 °F) - closed cup[4][5]
Density 1.033 g/mL at 25 °C[2][4]
Solubility Soluble in water, ethanol, and ether.
Vapor Pressure 0.6 mmHg at 20 °C

Toxicological Information and Health Hazards

Aniline is classified as a toxic substance with multiple routes of exposure, including inhalation, ingestion, and skin absorption.[2][6] It is a suspected human carcinogen and mutagen.[6][7] The primary health effect of acute exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[8][9] Chronic exposure can lead to damage to the spleen, liver, and kidneys.[9][10]

Table 2: Toxicological Data for Aniline

ParameterValueSpeciesReference(s)
LD50 (Oral) 250 mg/kgRat[3]
LD50 (Dermal) 820 mg/kgRabbit[11]
LC50 (Inhalation) 250 ppm (4 hours)Rat[3]
IDLH (Immediately Dangerous to Life or Health) 100 ppmHuman[3]

GHS Hazard Statements: [4][7][12]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for aniline.

Table 3: Occupational Exposure Limits for Aniline

OrganizationLimitValueReference(s)
OSHA PEL (8-hour TWA)5 ppm (19 mg/m³) [skin][3][8][13]
NIOSH REL (10-hour TWA)Lowest feasible concentration[8][13]
ACGIH TLV (8-hour TWA)2 ppm (7.6 mg/m³) [skin][3][6][8][13]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. The "[skin]" notation indicates that skin absorption is a significant route of exposure.

Safe Handling and Storage Procedures

Due to the hazardous nature of aniline, strict adherence to safety protocols is mandatory.

Engineering Controls
  • All work with (1-13C)Aniline must be conducted in a properly functioning and certified chemical fume hood or a glove box.[6][14]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Table 4: Recommended Personal Protective Equipment for Handling Aniline

PPE CategoryItemSpecificationsReference(s)
Eye/Face Protection Safety GogglesTightly fitting, chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[6][15]
Hand Protection Chemical-resistant glovesButyl rubber, neoprene, or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact but can be used for short-term tasks with frequent changes. Double gloving is advised for extended operations.[1][15][16]
Body Protection Laboratory Coat & ApronA full-length, buttoned lab coat is required. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[1][6][15]
Respiratory Protection RespiratorFor situations where engineering controls may not be sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator may be required for large spills.[8][16]
Storage
  • Store (1-13C)Aniline in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][6]

  • Keep containers tightly closed and stored upright in a designated and labeled area, such as a flammable storage cabinet.[4][16]

  • Store below eye level and use secondary containment to prevent spills.[16]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6][8]

Experimental Protocols

(1-13C)Aniline is primarily used as an internal standard in mass spectrometry-based bioassays and as a tracer in metabolic flux analysis.[1]

Protocol for Using (1-13C)Aniline as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using (1-13C)Aniline to quantify unlabeled aniline in a biological matrix.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled aniline and (1-13C)Aniline in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known amounts of unlabeled aniline into the blank biological matrix (e.g., plasma, urine).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of the biological sample, calibration standard, or QC sample, add a fixed amount of the (1-13C)Aniline internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate liquid chromatography column for separation.

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the transitions for both unlabeled aniline and (1-13C)Aniline.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of aniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for a 13C Metabolic Flux Analysis (MFA) Experiment

This protocol describes a general workflow for tracing the metabolic fate of the aniline moiety in a cell culture system.

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency in a standard growth medium.

    • Replace the standard medium with a medium containing (1-13C)Aniline at a known concentration.

    • Incubate the cells for a sufficient period to allow for the uptake and metabolism of the labeled compound, aiming for an isotopic steady state.[16]

  • Metabolite Extraction:

    • Rapidly quench the metabolic activity by washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[16]

    • Extract the intracellular metabolites using a cold extraction solvent (e.g., 80% methanol).[16]

    • Collect the cell lysate and centrifuge to remove cell debris.[16]

    • Collect the supernatant containing the metabolites and dry it under vacuum.[16]

  • Sample Preparation for Mass Spectrometry:

    • For GC-MS analysis, derivatize the dried metabolite extract to increase volatility.[16]

    • For LC-MS analysis, reconstitute the extract in a suitable solvent.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS to identify and quantify the metabolites containing the ¹³C label.

  • Data Analysis and Flux Estimation:

    • Process the mass spectrometry data to determine the mass isotopomer distributions of the metabolites.

    • Use specialized software to fit the labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.[6]

Emergency Procedures

Prompt and appropriate action is critical in the event of an aniline-related emergency.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16][17]

Spill Management
  • Small Spills: If trained and equipped, absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Collect the contaminated material in a sealed container for hazardous waste disposal.[6]

  • Large Spills: Evacuate the area immediately and secure all ignition sources.[8] Notify the appropriate emergency response personnel.[16]

Waste Disposal

  • All waste containing (1-13C)Aniline, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[16]

  • Do not dispose of aniline waste down the drain.[16]

  • Collect waste in clearly labeled, compatible containers.[16]

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

Signaling Pathway

Aniline_Induced_Oxidative_Stress_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response Aniline (1-13C)Aniline ROS Reactive Oxygen Species (ROS) Generation Aniline->ROS Metabolism MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK IKK IKK Activation ROS->IKK AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Gene Expression NFkB->Cytokines AP1->Cytokines Toxicity Splenic Toxicity & Fibrosis Cytokines->Toxicity

Experimental Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Preparedness A Review SDS and SOPs B Verify Fume Hood Function A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Weighing and Dispensing D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Properly Label Waste H->I J Dispose of Waste I->J K Locate Safety Shower and Eyewash L Know Spill Cleanup Procedure

Metabolic Pathway

Aniline_Metabolism Aniline (1-13C)Aniline N_Hydroxylation N-Hydroxylation Aniline->N_Hydroxylation Ring_Hydroxylation Ring Hydroxylation Aniline->Ring_Hydroxylation Phenylhydroxylamine Phenylhydroxylamine N_Hydroxylation->Phenylhydroxylamine Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Methemoglobin Methemoglobin Formation Nitrosobenzene->Methemoglobin Aminophenols p-Aminophenol & o-Aminophenol Ring_Hydroxylation->Aminophenols Conjugation Conjugation (Glucuronidation, Sulfation) Aminophenols->Conjugation Excretion Urinary Excretion Conjugation->Excretion

References

A Technical Guide to (1-13C)Aniline: Commercial Availability, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1-13C)Aniline, a stable isotope-labeled compound crucial for a range of applications in research and pharmaceutical development. This document details its commercial availability and purity, highlights its role in modern medicinal chemistry, and presents a detailed experimental protocol for its use in quantitative glycomics.

Introduction to (1-13C)Aniline

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents, from early sulfa drugs to modern targeted cancer therapies.[1] The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position in the aniline molecule, creates a powerful tool for quantitative analysis. (1-¹³C)Aniline, where the ¹³C isotope is located at the C1 position of the benzene ring, serves as a valuable internal standard and labeling reagent in mass spectrometry-based applications, enabling precise quantification in complex biological matrices.

Commercial Availability and Purity

(1-¹³C)Aniline is commercially available from several specialized chemical suppliers. The most common specifications include high isotopic and chemical purity, making it suitable for sensitive analytical applications. While (1-¹³C)Aniline is available, fully labeled Aniline-¹³C₆ is also frequently used in research and is offered by many of the same suppliers.

The data presented below is a summary of typical product specifications available from major suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

Table 1: Commercial Availability and Purity of Labeled Aniline
Product NameSupplierCAS NumberIsotopic PurityChemical Purity (Assay)
Aniline-1-¹³CSigma-Aldrich18960-62-899 atom % ¹³C[2][3]99% (CP)[2]
Aniline-¹³C₆Sigma-Aldrich100849-37-499 atom % ¹³C[4][5]99% (CP)[4][5]
ANILINE (¹³C₆, 99%)Cambridge Isotope Laboratories100849-37-499%[6]Not specified
ANILINE-1-¹³CCHEMLYTE SOLUTIONS CO.,LTD18960-62-899 atom % ¹³C[7]Industrial Grade[7]

Applications in Research and Drug Development

The versatility of the aniline structure makes it a key intermediate in the synthesis of a wide array of pharmaceuticals, including analgesics (like paracetamol), antibiotics, and anti-cancer agents.[8][9][10] Isotope-labeled aniline, such as (1-¹³C)Aniline and its ¹³C₆ counterpart, is particularly valuable for:

  • Metabolic Studies: Used as a tracer to study the biotransformation of aromatic amines.[4]

  • Quantitative Proteomics and Glycomics: Employed in stable isotope labeling techniques to achieve precise relative or absolute quantification of proteins and glycans.[11][12]

  • Analytical Reference Standard: Serves as an internal standard for the analysis of aniline in environmental and industrial samples.[4]

A prominent application is in Glycan Reductive Isotope Labeling (GRIL) , a method for the quantitative analysis of carbohydrates (glycans).[13] In this technique, different glycan samples are labeled with either the "light" (¹²C₆) or "heavy" (¹³C₆) aniline. The samples are then combined and analyzed by mass spectrometry. The consistent mass difference (6 Da) between the light and heavy tags allows for the direct comparison and relative quantification of glycan abundance between the samples.[13][14]

Experimental Protocols

The following is a detailed methodology for a key experiment utilizing isotopically labeled aniline: Glycan Reductive Isotope Labeling (GRIL). This protocol is adapted from established procedures for quantitative glycomics.[13]

Protocol: Derivatization of Free Glycans with [¹²C₆]Aniline or [¹³C₆]Aniline for GRIL

Objective: To quantitatively label two different glycan samples with "light" and "heavy" isotopic tags for comparative mass spectrometry analysis.

Materials:

  • Dried, free glycan samples (0.5–100 nmol)

  • [¹²C₆]Aniline

  • [¹³C₆]Aniline

  • Sodium cyanoborohydride (NaCNBH₃) solution (1 M in DMSO:acetic acid, 7:3 v/v), freshly prepared

  • Distilled water

  • Solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon)

Procedure:

  • Sample Preparation: Place the dried glycan samples into separate 0.6 mL microcentrifuge tubes. For two samples to be compared, one will be labeled with [¹²C₆]aniline and the other with [¹³C₆]aniline.

  • Labeling Reaction:

    • To the first glycan sample, add 25 µL of [¹²C₆]aniline.

    • To the second glycan sample, add 25 µL of [¹³C₆]aniline.

    • To each tube, add 25 µL of the freshly prepared 1 M NaCNBH₃ solution.

  • Incubation: Securely seal the tubes and incubate the reaction mixture for 2 hours at 65°C. The reaction should proceed to >98% completion.[13]

  • Drying: After incubation, dry the reaction mixture completely under a vacuum.

  • Purification (SPE):

    • Re-dissolve the dried, labeled glycans in approximately 25 µL of distilled water.

    • Load the entire sample onto a pre-conditioned SPE cartridge. This step separates the labeled glycans from unreacted aniline, NaCNBH₃, and other salts.[13]

    • Wash the cartridge according to the manufacturer's protocol to remove impurities.

    • Elute the purified, aniline-labeled glycans using an appropriate solvent (e.g., an aqueous solution with a moderate concentration of acetonitrile).

  • Sample Combination and Analysis:

    • Combine the purified [¹²C₆]aniline- and [¹³C₆]aniline-labeled glycan samples in a desired ratio (typically 1:1 for relative quantification).

    • Analyze the combined sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Glycans from the two samples will appear as doublet peaks with a mass difference of 6 Da, allowing for their relative quantities to be determined by comparing the peak intensities within each doublet.[13]

Visualizations

The following diagram illustrates the experimental workflow for the Glycan Reductive Isotope Labeling (GRIL) technique.

GRIL_Workflow cluster_samples Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleA Sample A (e.g., Control Glycans) LabelLight Add [12C6]Aniline & NaCNBH3 SampleA->LabelLight SampleB Sample B (e.g., Treated Glycans) LabelHeavy Add [13C6]Aniline & NaCNBH3 SampleB->LabelHeavy Mix Purify & Mix Samples (1:1 Ratio) LabelLight->Mix LabelHeavy->Mix MS MALDI-TOF or ESI-MS Analysis Mix->MS Result Quantitative Data (6 Da Mass Shift Doublets) MS->Result

Caption: Workflow for Glycan Reductive Isotope Labeling (GRIL).

References

The Pivotal Role of (1-¹³C)Aniline in Modern Pharmaceutical Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding the metabolic fate of a new chemical entity is paramount for assessing its efficacy and safety. Aniline, a fundamental building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs), presents both opportunities and challenges.[1] While its chemical versatility is invaluable, aniline and its derivatives are associated with potential toxicities, often linked to their metabolic activation into reactive intermediates.[2] To navigate these challenges, stable isotope-labeled compounds, particularly (1--¹³C)Aniline, have emerged as indispensable tools. This technical guide provides a comprehensive overview of the role of (1--¹³C)Aniline in pharmaceutical development, detailing its application in quantitative bioanalysis, metabolic pathway elucidation, and toxicological assessment.

Core Applications of (1-¹³C)Aniline in Pharmaceutical Research

The primary application of (1-¹³C)Aniline in pharmaceutical development is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Its chemical behavior is virtually identical to its unlabeled counterpart, but its distinct mass allows for precise differentiation and quantification, even in complex biological matrices.[3] This is crucial for:

  • Pharmacokinetic (PK) Studies: Accurately determining the concentration-time profile of an aniline-containing drug in biological fluids.

  • Metabolite Quantification: Measuring the levels of various metabolites to understand the rate and extent of drug metabolism.

  • Mass Balance Studies: Tracing the excretion of the drug and its metabolites to account for the total administered dose.[4]

By incorporating the ¹³C label at a metabolically stable position, researchers can confidently trace the core aniline moiety throughout its metabolic journey.

Metabolic Pathways of Aniline

Aniline undergoes extensive metabolism in vivo, primarily in the liver. The key metabolic transformations include N-acetylation, N-hydroxylation, and ring hydroxylation, followed by conjugation reactions. N-hydroxylation is a critical step as it can lead to the formation of reactive electrophilic species, such as quinone-imines, which can covalently bind to cellular macromolecules, contributing to toxicity.[2]

A simplified diagram of the major metabolic pathways of aniline is presented below.

metabolic_pathway Aniline (1-13C)Aniline N_Acetyl Acetanilide Aniline->N_Acetyl N-acetylation N_Hydroxy N-Phenylhydroxylamine Aniline->N_Hydroxy N-hydroxylation (CYP450) p_Amino p-Aminophenol Aniline->p_Amino Ring Hydroxylation o_Amino o-Aminophenol Aniline->o_Amino Ring Hydroxylation N_Acetyl_p_Amino N-acetyl-p-aminophenol (Paracetamol) N_Acetyl->N_Acetyl_p_Amino Quinoneimine Quinone-imine (Reactive Intermediate) N_Hydroxy->Quinoneimine p_Amino->N_Acetyl_p_Amino N-acetylation Conjugates Glucuronide and Sulfate Conjugates p_Amino->Conjugates o_Amino->Conjugates N_Acetyl_p_Amino->Conjugates Mercapturic_Acid Mercapturic Acid Conjugate N_Acetyl_p_Amino->Mercapturic_Acid

Caption: Proposed metabolic pathway of (1-¹³C)Aniline.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of an aniline-containing drug and its metabolites in plasma using (1-¹³C)Aniline as an internal standard, based on established methodologies for aromatic amines.[5]

Protocol: Quantitative Analysis of an Aniline-Containing Drug in Human Plasma by LC-MS/MS

1. Objective: To validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of an aniline-containing drug and its primary metabolite in human plasma using (1-¹³C)Aniline as an internal standard.

2. Materials and Reagents:

  • Analyte (Aniline-containing drug) and its primary metabolite (Reference standards)

  • (1-¹³C)Aniline (Internal Standard, IS)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

4. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of the analyte, metabolite, and (1-¹³C)Aniline in methanol (1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the analyte and metabolite stock solutions in 50:50 methanol:water to create calibration standards and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of (1-¹³C)Aniline at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the (1-¹³C)Aniline internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 5% methanol in water with 0.1% formic acid.

  • (Optional, for increased cleanup) Load the reconstituted sample onto a pre-conditioned SPE cartridge. Wash with a low organic solvent concentration and elute with a high organic solvent concentration. Evaporate the eluate and reconstitute.

6. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte, metabolite, and internal standard.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Optimize the precursor-to-product ion transitions for the analyte, metabolite, and (1-¹³C)Aniline.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Quantify the analyte concentration in the QC and unknown samples using the calibration curve.

Data Presentation

The following tables present hypothetical yet representative data from a method validation study based on the protocol described above.

Table 1: LC-MS/MS Method Validation - Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Equation
Drug X1 - 1000y = 0.015x + 0.0020.998
Metabolite Y1 - 1000y = 0.012x + 0.0010.997

Table 2: LC-MS/MS Method Validation - Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
Drug X Low32.9 ± 0.26.996.7
Medium150155.1 ± 7.85.0103.4
High800789.6 ± 31.64.098.7
Metabolite Y Low33.1 ± 0.39.7103.3
Medium150147.9 ± 9.66.598.6
High800812.0 ± 48.76.0101.5

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for a pharmacokinetic study utilizing (1-¹³C)Aniline as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Spike_IS Spike with (1-13C)Aniline IS Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Extraction Solid Phase Extraction (SPE) Protein_Precipitation->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study.

Aniline-Induced Signaling Pathway

Aniline exposure is known to induce oxidative stress, which can activate downstream signaling pathways leading to inflammation and cellular damage. Understanding these pathways is crucial for assessing the toxicological risk of aniline-containing drug candidates.

signaling_pathway Aniline Aniline Metabolite (e.g., Quinone-imine) ROS Reactive Oxygen Species (ROS) Aniline->ROS MAPK MAPK Pathway ROS->MAPK IKK IKK Complex ROS->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response (e.g., Cytokine Production) AP1->Inflammation NFkB->Inflammation

Caption: Aniline-induced oxidative stress and inflammatory signaling.[6]

Conclusion

(1-¹³C)Aniline is a powerful and essential tool in modern pharmaceutical development. Its application as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of aniline-containing drugs and their metabolites, which is fundamental for robust pharmacokinetic and ADME studies. Furthermore, the ability to trace the metabolic fate of the aniline moiety provides invaluable insights for assessing the toxicological risks associated with reactive metabolite formation. The detailed protocols and workflows presented in this guide underscore the practical utility of (1-¹³C)Aniline in generating the critical data required to support the progression of safe and effective drug candidates. As analytical technologies continue to advance, the role of stable isotope-labeled compounds like (1-¹³C)Aniline will undoubtedly expand, further refining our understanding of drug disposition and safety.

References

Investigating reaction mechanisms with (1-13C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the use of (1-¹³C)Aniline to investigate reaction mechanisms.

Introduction

Stable isotope labeling is a powerful technique for elucidating reaction mechanisms in organic chemistry and biochemistry.[1] By replacing a specific atom in a molecule with its heavier, stable isotope, researchers can trace the fate of that atom through a chemical transformation, providing invaluable insights into reaction pathways, bond formations and cleavages, and the presence of intermediates.[1] (1-¹³C)Aniline, an aniline molecule where the carbon atom bonded to the amino group is the ¹³C isotope, serves as an excellent probe for studying a variety of reactions involving the aniline moiety. This guide details the application of (1-¹³C)Aniline in mechanistic studies, with a focus on experimental design, analytical techniques, and data interpretation.

Core Application: Elucidating Rearrangement Mechanisms

A primary application for (1-¹³C)Aniline is in the study of rearrangement reactions where the carbon skeleton of the aniline ring is potentially altered. An example of such a transformation is the Truce–Smiles rearrangement, a base-mediated intramolecular nucleophilic aromatic substitution. While the classical Truce-Smiles rearrangement involves an aryl sulfone, analogous rearrangements can be studied with other systems. By using (1-¹³C)Aniline as a starting material to synthesize a suitable precursor, the position of the ¹³C label in the final product can confirm whether the ipso-carbon (the carbon originally attached to the heteroatom) maintains its position or migrates.

Experimental Protocol: A Case Study of a Hypothetical Rearrangement

This section outlines a general protocol for investigating a hypothetical base-mediated rearrangement of an N-substituted anilide derived from (1-¹³C)Aniline.

1. Synthesis of the Labeled Precursor:

  • Reaction: Acylation of (1-¹³C)Aniline with a suitable acyl chloride (e.g., 2-bromobenzoyl chloride).

  • Procedure:

    • Dissolve (1-¹³C)Aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

    • Purify the resulting anilide by column chromatography or recrystallization.

2. The Rearrangement Reaction:

  • Reaction: Base-mediated intramolecular rearrangement of the ¹³C-labeled anilide.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified ¹³C-labeled anilide in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 eq), portion-wise at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench with a proton source, such as saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts, dry, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Analytical Methods for Tracking the ¹³C Label

The cornerstone of any isotope tracing experiment is the analytical methodology used to locate and quantify the isotopic label in the products.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C-NMR: This is the most direct method to determine the position of the ¹³C label. The signal for the ¹³C-enriched carbon will be significantly enhanced, making it easily identifiable. A comparison of the ¹³C-NMR spectrum of the starting anilide and the final product will reveal if the label has shifted to a different position in the molecule.

  • ¹H-NMR: While not directly observing the ¹³C nucleus, high-resolution ¹H-NMR can show the effect of the adjacent ¹³C label through ¹H-¹³C coupling constants (J-coupling), which can help in assigning the position of the label.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass of the parent ion and its fragments. By comparing the mass spectra of the labeled and unlabeled compounds, one can confirm the incorporation of the ¹³C isotope.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is crucial for pinpointing the location of the label within the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting daughter ions, it is possible to deduce which parts of the molecule retain the ¹³C label. For instance, in the mass spectral fragmentation of aniline, the loss of HCN is a known pathway. Observing the corresponding loss from (1-¹³C)Aniline can provide information on the involvement of the C1 carbon in this process.

Data Presentation

Quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: ¹³C-NMR Chemical Shift Data

CompoundLabeled Carbon Position¹³C Chemical Shift (ppm)
(1-¹³C)Anilide PrecursorC1 (C=O)~165.4
Rearranged ProductC2' (Hypothetical)~135.2

Note: Chemical shifts are hypothetical and for illustrative purposes.

Table 2: High-Resolution Mass Spectrometry Data

CompoundFormulaCalculated m/zObserved m/zIsotopic Incorporation (%)
Unlabeled AnilideC₁₃H₁₀BrNO274.9973274.9971N/A
¹³C-Labeled Anilide¹³CC₁₂H₁₀BrNO276.0007276.0005>99%
Unlabeled ProductC₁₃H₁₁NO₂213.0790213.0788N/A
¹³C-Labeled Product¹³CC₁₂H₁₁NO₂214.0823214.0821>99%

Note: Formulas and masses are hypothetical.

Visualizations

Diagram 1: Hypothetical Reaction Mechanism

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start N-(2-bromobenzoyl)-(1-13C)anilide intermediate Spirocyclic Intermediate (Meisenheimer-like) start->intermediate + Base - H+ product Rearranged Product (Label at C2') intermediate->product Ring Opening & Protonation

Caption: Proposed mechanism for the rearrangement, tracking the ¹³C label.

Diagram 2: Experimental Workflow

workflow cluster_synthesis Synthesis cluster_reaction Reaction s1 Acylation of (1-13C)Aniline s2 Purification of Labeled Precursor s1->s2 r1 Base-mediated Rearrangement s2->r1 r2 Workup and Purification r1->r2 a1 13C-NMR Spectroscopy r2->a1 a2 Mass Spectrometry (HRMS, MS/MS) r2->a2

Caption: General workflow for a (1-¹³C)Aniline tracer study.

Conclusion

The use of (1-¹³C)Aniline as an isotopic tracer is a highly effective method for the detailed investigation of reaction mechanisms involving the aniline scaffold. Through a combination of careful synthesis, controlled reaction conditions, and powerful analytical techniques like NMR and MS, researchers can gain unambiguous evidence of atomic connectivity and reaction pathways. The protocols and methodologies outlined in this guide provide a framework for designing and executing such studies, ultimately contributing to a deeper understanding of fundamental chemical processes relevant to pharmaceutical and materials science.

References

(1-13C) Aniline for Studying Polymer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of aniline and its principal polymer, polyaniline (PANI), as a model system for investigating polymer properties. It details synthesis protocols, characterization techniques, and applications, with a focus on the biomedical and drug development fields.

Introduction to Polyaniline (PANI)

Aniline, a simple aromatic amine, is the monomer for polyaniline (PANI), one of the most studied conductive polymers.[1] PANI is renowned for its unique combination of properties, including tunable electrical conductivity, straightforward synthesis, excellent environmental stability, and biocompatibility.[2][3][4][5] Its electrical properties can be reversibly controlled by changing the oxidation state of the polymer chain and through the protonation of its imine nitrogen atoms.[6] These characteristics make PANI an exceptional material for a wide range of applications, from energy storage and corrosion inhibition to advanced biomedical applications like tissue engineering, biosensors, and controlled drug delivery systems.[4][7][8][9] However, challenges such as low solubility and processability in its conductive form have historically limited its practical use, leading to the development of various composites, blends, and derivatives to overcome these issues.[3][10]

Synthesis of Polyaniline

The properties of PANI are highly dependent on the synthesis method. The two most common approaches are chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

This is the most common method for large-scale PANI synthesis. It involves the oxidation of aniline monomers in an acidic medium using a chemical oxidant, such as ammonium persulfate (APS).[1][11] The process is relatively simple and inexpensive.[12] The resulting polymer is typically obtained as a powder, which can then be processed.[13]

G cluster_workflow Chemical Oxidative Polymerization Workflow start Prepare Solutions step1 Aniline Monomer + Acidic Medium (e.g., HCl) start->step1 step2 Oxidant Solution (e.g., Ammonium Persulfate) start->step2 mix Mix & Initiate Polymerization (Cooling in Ice Bath) step1->mix step2->mix react Polymerization Reaction (Solution turns dark green) mix->react Gradual addition of oxidant wash Wash & Purify (Remove impurities, unreacted monomer) react->wash dry Dry Product (Under vacuum) wash->dry end Polyaniline Powder (Emeraldine Salt) dry->end

Chemical Oxidative Polymerization Workflow.
Electrochemical Polymerization

Electrochemical synthesis offers precise control over polymer growth, film thickness, and morphology by adjusting parameters like potential or current.[14][15] This method produces a PANI film directly onto a conductive substrate (the working electrode) from a solution containing the aniline monomer and an electrolyte.[12][16] Common techniques include potentiodynamic (cyclic voltammetry), potentiostatic (constant potential), and galvanostatic (constant current) methods.[14][17]

G cluster_workflow Electrochemical Polymerization Workflow setup Setup Three-Electrode Cell we Working Electrode (e.g., Glassy Carbon, FTO) setup->we re Reference Electrode (e.g., Ag/AgCl) setup->re ce Counter Electrode (e.g., Platinum) setup->ce polymerize Apply Potential/Current (e.g., Cyclic Voltammetry) we->polymerize re->polymerize ce->polymerize electrolyte Prepare Electrolyte: Aniline Monomer + Acid (e.g., H₂SO₄) electrolyte->polymerize growth Aniline Oxidation & Film Growth on Working Electrode polymerize->growth rinse Rinse & Dry Electrode growth->rinse end PANI Film on Substrate rinse->end

Electrochemical Polymerization Workflow.

Characterization of Polymer Properties

A suite of analytical techniques is employed to study the structure, morphology, and physicochemical properties of PANI. Understanding these properties is crucial for tailoring the polymer for specific applications.

G center Polyaniline Properties p1 Chemical Structure & Oxidation State p2 Thermal Stability p3 Morphology & Crystallinity p4 Electrochemical Behavior p5 Electrical Conductivity p6 Optical Properties t1 FTIR / Raman Spectroscopy p1->t1 t7 NMR Spectroscopy p1->t7 t2 TGA / DSC p2->t2 t3 SEM / XRD p3->t3 t4 Cyclic Voltammetry (CV) p4->t4 t5 Four-Point Probe p5->t5 t6 UV-Vis Spectroscopy p6->t6 t6->p1

PANI Property Characterization Map.
  • Spectroscopic Analysis :

    • Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and confirm the polymer's structure, such as the presence of benzenoid and quinoid rings, which are characteristic of PANI's different oxidation states.[9][18]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the polymer, which correlate to its oxidation and protonation state.[19][20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and composition of aniline derivatives and the resulting polymers.[5][19]

  • Thermal Analysis :

    • Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the thermal stability and degradation points of the polymer.[21][22][23] TGA thermograms typically show initial weight loss due to moisture and dopant removal, followed by the decomposition of the polymer backbone at higher temperatures.[22][24]

    • Differential Scanning Calorimetry (DSC) detects phase transitions and measures heat flow, providing information on glass transition and melting points.[21][25]

  • Morphological and Structural Analysis :

    • Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the polymer, revealing structures such as nanofibers, nanorods, or granular formations, which are influenced by synthesis conditions.[2][26]

    • X-ray Diffraction (XRD) determines the degree of crystallinity of the polymer.[20][21] PANI is generally semi-crystalline, and its crystallinity can be affected by doping.[20][23]

  • Electrochemical and Electrical Analysis :

    • Cyclic Voltammetry (CV) is a key technique for studying the redox behavior of PANI, identifying its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline).[16][27]

    • Four-Point Probe Measurement is the standard method for determining the electrical conductivity of PANI films and pellets.[28]

Quantitative Data Summary

The properties of PANI can vary significantly based on synthesis conditions, dopants, and post-synthesis processing.

Table 1: Electrical Conductivity of Polyaniline

PANI Form / Composite Dopant / Condition Conductivity (S/cm) Reference
PANI (Emeraldine Salt) 1M HCl 8 [29]
PANI (Emeraldine Salt) 2M HCl 79 [29]
PANI (Stirred Synthesis) HCl / UV Irradiation 1.22 [28]
PANI (Unstirred Synthesis) HCl / UV Irradiation 1.08 [28]
PANI-Ag Composite 1M HNO₃ 35.1 [30]

| PANI Membrane | Protonated (HCl) | 8.45 x 10⁻⁶ |[25] |

Table 2: Thermal Properties of Polyaniline (from TGA)

PANI Form Key Degradation Stages Onset Temperature (°C) Reference
PANI Emeraldine Base (EB) Polymer Backbone Degradation ~420 [23]
PANI Emeraldine Salt (ES) Dopant (pTSA) Removal ~38 [22]
PANI Emeraldine Salt (ES) Polymer Backbone Degradation 170 - 173 [22]
PANI/Co-complex Polymer Backbone Degradation 278 [21]

| PANI-Cotton Fabric | Major Decomposition | 410 |[24] |

Table 3: Spectroscopic Data for Polyaniline

Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment Reference
FTIR ~1580 C=C stretching of quinoid rings [18]
FTIR ~1490 C=C stretching of benzenoid rings [18]
FTIR ~1300 C-N stretching [18]
FTIR ~1140 Vibration mode of protonated structure (N=Q=N) [18]
UV-Vis ~272 π-π* transition of the benzenoid ring [20]
UV-Vis ~400 Presence of benzenoid group and nitrogen lone pair [20]

| UV-Vis | >600 | Exciton absorption of the quinoid ring |[31] |

Detailed Experimental Protocols

Protocol 1: Chemical Oxidative Synthesis of PANI

This protocol is adapted from procedures described in the literature.[28][29][32]

  • Reagent Preparation:

    • Prepare a 1 M solution of Hydrochloric Acid (HCl).

    • Dissolve aniline monomer in the 1 M HCl solution to a final concentration of 0.2 M. Stir until fully dissolved.

    • Prepare a 0.1 M solution of ammonium persulfate (APS) in 1 M HCl.

  • Polymerization:

    • Place the beaker containing the aniline solution in an ice bath and cool to 0-5 °C while stirring.

    • Slowly add the APS solution dropwise to the aniline solution over 30 minutes. The reaction is exothermic and should be kept cool.

    • Observe the solution color change from colorless to dark green, indicating the formation of the PANI emeraldine salt.

    • Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure completion.

  • Purification and Collection:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected PANI powder repeatedly with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash with acetone and/or ethanol to remove other impurities.

    • Continue washing with deionized water until the filtrate is colorless and neutral.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12-24 hours. The result is a dark green PANI powder.

Protocol 2: Electrochemical Synthesis of PANI Film

This protocol is based on common cyclic voltammetry procedures.[16][17]

  • Cell Assembly:

    • Assemble a standard three-electrode electrochemical cell. Use a glassy carbon or FTO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electrolyte Preparation:

    • Prepare the polymerization solution consisting of 0.1 M aniline and 0.5 M sulfuric acid (H₂SO₄) in deionized water.[17]

  • Electropolymerization:

    • Immerse the electrodes in the electrolyte solution.

    • Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.[17]

    • The appearance and growth of redox peaks in the voltammogram indicate the deposition and growth of the PANI film on the working electrode.

    • Continue cycling for a set number of cycles (e.g., 10-20) to achieve the desired film thickness.

  • Post-Treatment:

    • After polymerization, remove the working electrode from the cell.

    • Gently rinse the PANI-coated electrode with deionized water to remove residual monomer and acid.

    • Dry the film at room temperature.

Applications in Drug Development and Research

The unique properties of PANI and its derivatives make them highly suitable for biomedical applications.

  • Drug Delivery: PANI's conductivity can be exploited for stimuli-responsive drug delivery. For instance, nanocomposites of PANI can be designed to release a therapeutic agent when triggered by an external stimulus like near-infrared (NIR) light. The PANI component absorbs NIR light, generating localized heat (photothermal effect), which then triggers the release of a drug from a carrier.[33] This allows for targeted, on-demand therapy.[3][34]

G cluster_workflow NIR-Responsive Drug Delivery with PANI carrier PANI-based Nanocarrier (e.g., HAp/PANI Sphere) Loaded with Drug (DOX) systemic Systemic Administration (Injection) carrier->systemic tumor Accumulation at Tumor Site (EPR Effect) systemic->tumor nir External NIR Light Irradiation tumor->nir heat Photothermal Effect (PANI absorbs light, generates localized heat) nir->heat release Controlled Drug Release (Heat triggers release) heat->release effect Therapeutic Effect (Cancer cell death) release->effect

NIR-Induced Drug Release Mechanism.
  • Tissue Engineering: PANI is used to create electrically conductive scaffolds.[7] Many biological tissues, such as nerve and muscle tissue, are electro-responsive. Scaffolds that can conduct electrical signals can promote cell proliferation, differentiation, and tissue regeneration.[7][35] Copolymers blending aniline oligomers with biodegradable polymers like polycaprolactone (PCL) are being developed to create conductive and biodegradable materials for this purpose.[35]

  • Biosensors: The ability of PANI to change its conductivity in response to changes in its chemical environment makes it an excellent material for sensors.[2][5] PANI-based sensors can be designed to detect a variety of analytes, including gases (like ammonia) and biological molecules, with high sensitivity.[2][9]

Conclusion

Aniline serves as a gateway to the versatile world of polyaniline, a polymer with a rich spectrum of tunable properties. Through controlled synthesis and doping, PANI's electrical, thermal, and morphological characteristics can be precisely engineered. The characterization techniques outlined in this guide provide the necessary tools for researchers to probe these properties, correlating synthesis parameters with final polymer performance. For professionals in drug development and biomedical research, PANI-based systems offer exciting platforms for creating next-generation smart materials for targeted therapies, tissue regeneration, and advanced diagnostics.

References

Methodological & Application

Application Notes and Protocols for (1-13C)Aniline in 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-¹³C)Aniline is a stable isotope-labeled compound that serves as a powerful tool in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating reaction mechanisms, tracing metabolic pathways, and characterizing protein-ligand interactions. The specific labeling at the C1 position provides a distinct NMR signal that can be monitored to gain detailed insights into molecular transformations and binding events. These application notes provide detailed protocols for the utilization of (1-¹³C)Aniline in these key research areas.

Application 1: Elucidating Reaction Mechanisms and Kinetics

The introduction of a ¹³C label at a specific position in a reactant molecule allows for the unambiguous tracking of that carbon atom throughout a chemical reaction. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can identify intermediates, determine reaction pathways, and calculate reaction kinetics.

Illustrative Reaction: N-Alkylation of Aniline

A model reaction involves the N-alkylation of (1-¹³C)Aniline with an alkyl halide. The ¹³C label at the C1 position allows for precise monitoring of the consumption of the starting material and the formation of the N-alkylated product.

Workflow for Reaction Monitoring using (1-¹³C)Aniline

Workflow for Reaction Monitoring prep Sample Preparation nmr_setup NMR Spectrometer Setup prep->nmr_setup Load Sample acquisition Time-course Data Acquisition nmr_setup->acquisition Initiate Reaction & Start Acquisition processing Data Processing acquisition->processing Collect FIDs over Time analysis Kinetic Analysis processing->analysis Generate Stacked Plot & Integrate Peaks

Figure 1: Workflow for monitoring a chemical reaction using ¹³C NMR.
Experimental Protocol: Monitoring N-Alkylation of (1-¹³C)Aniline

1. Sample Preparation:

  • Dissolve (1-¹³C)Aniline (e.g., 0.1 mmol) and the alkylating agent (e.g., 0.1 mmol of ethyl iodide) in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆) directly in a 5 mm NMR tube.[1]

  • Add an internal standard (e.g., a small amount of tetramethylsilane, TMS) for chemical shift referencing.

  • Ensure the solution is homogeneous.

2. NMR Data Acquisition:

  • Use a standard 1D ¹³C NMR pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[2]

  • Set the spectral width to cover the expected chemical shifts of the reactant and product (e.g., 0-200 ppm).

  • Use a 30° or 45° flip angle and a short relaxation delay (e.g., 2 seconds) to allow for rapid data acquisition.[2]

  • Acquire a series of ¹³C NMR spectra at regular time intervals. The number of scans per spectrum will depend on the concentration and spectrometer sensitivity but should be sufficient to obtain a good signal-to-noise ratio in a short time.

3. Data Processing and Analysis:

  • Process the acquired free induction decays (FIDs) to obtain a stacked plot of ¹³C NMR spectra over time.

  • Reference the spectra to the internal standard.

  • Integrate the signal of the C1 carbon of (1-¹³C)Aniline and the corresponding carbon in the N-alkylated product in each spectrum.

  • Plot the normalized integrals of the reactant and product as a function of time to obtain kinetic profiles.

  • Fit the data to appropriate rate laws to determine the reaction order and rate constant.[3]

Quantitative Data Presentation

The change in concentration of the reactant and product over time can be summarized in a table.

Time (min)Integral of (1-¹³C)Aniline (C1)Integral of N-Ethylaniline (C1)
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
1200.140.86

Table 1: Illustrative quantitative data for the N-alkylation of (1-¹³C)Aniline, showing the normalized integral values of the C1 carbon signal for the reactant and product over time.

Application 2: Tracing Metabolic Pathways

(1-¹³C)Aniline can be used as a tracer to study its metabolic fate in biological systems, such as cell cultures or liver microsomes. By tracking the ¹³C label, researchers can identify metabolites of aniline and elucidate the enzymatic pathways involved in its biotransformation.

Logical Flow for a Metabolomics Study

Workflow for Metabolite Tracing cell_culture Incubate Cells with (1-¹³C)Aniline quenching Quench Metabolism cell_culture->quenching Time Points extraction Extract Metabolites quenching->extraction nmr_analysis ¹³C NMR Analysis extraction->nmr_analysis Prepare NMR Sample identification Metabolite Identification nmr_analysis->identification Analyze Spectra

Figure 2: General workflow for tracing the metabolism of (1-¹³C)Aniline in a biological system.
Experimental Protocol: Tracing Aniline Metabolism in Hepatocytes

1. Cell Culture and Labeling:

  • Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) under standard conditions.

  • Introduce (1-¹³C)Aniline into the culture medium at a non-toxic concentration.

  • Incubate the cells for various time points to allow for metabolic processing.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., methanol/water).[4]

  • Lyse the cells and extract the metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and non-polar metabolites.[4]

  • Lyophilize the polar extract to dryness.

3. NMR Sample Preparation and Analysis:

  • Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR analysis.[5]

  • Acquire 1D ¹³C and 2D ¹H-¹³C HSQC NMR spectra. The HSQC experiment is particularly useful for resolving and identifying metabolites based on the correlation between the ¹³C label and its attached proton.[5][6]

4. Metabolite Identification:

  • Compare the chemical shifts of the observed ¹³C-labeled signals with known chemical shifts of potential aniline metabolites from databases (e.g., Human Metabolome Database) and literature.[7]

  • The C1 carbon of aniline is known to undergo hydroxylation and subsequent conjugation. Potential labeled metabolites include p-aminophenol and its glucuronide or sulfate conjugates.[7]

Expected ¹³C Chemical Shifts
CompoundCarbon PositionExpected ¹³C Chemical Shift (ppm) in DMSO-d₆
AnilineC1~148
p-AminophenolC1 (C-NH₂)~140
AcetanilideC1 (C-NH)~139

Table 2: Approximate ¹³C chemical shifts for the C1 carbon of aniline and potential metabolites. Actual shifts may vary depending on the solvent and other experimental conditions.[8][9][10][11]

Application 3: Characterizing Protein-Ligand Interactions

¹³C NMR is a powerful technique for studying the binding of small molecules to proteins. By using (1-¹³C)Aniline, researchers can gain insights into the binding site, affinity, and conformation of the ligand-protein complex.

Signaling Pathway of Protein-Ligand Interaction Detection

Detection of Protein-Ligand Interaction protein Protein (Unlabeled or ¹⁵N-labeled) complex Protein-(1-¹³C)Aniline Complex protein->complex ligand (1-¹³C)Aniline ligand->complex nmr NMR Spectroscopy complex->nmr csp Chemical Shift Perturbation (CSP) nmr->csp noe Nuclear Overhauser Effect (NOE) nmr->noe binding_site Binding Site Mapping csp->binding_site affinity Affinity Determination csp->affinity structure Complex Structure noe->structure

Figure 3: Logical relationship for characterizing protein-ligand interactions using NMR.
Protocol 1: Chemical Shift Perturbation (CSP) Mapping

CSP mapping is used to identify the binding site on a protein and to determine the dissociation constant (Kd) of the interaction.[12][13]

1. Sample Preparation:

  • Prepare a stock solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer.

  • Prepare a concentrated stock solution of (1-¹³C)Aniline in the same buffer.

2. NMR Titration:

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titrate the protein sample with increasing amounts of the (1-¹³C)Aniline stock solution.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

3. Data Analysis:

  • Overlay the HSQC spectra and monitor the chemical shift changes of the protein's amide signals.

  • Calculate the combined chemical shift perturbation for each residue.

  • Residues with significant chemical shift changes are likely located in or near the binding site.

  • Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to determine the Kd.[14][15]

To directly observe the ligand, a 2D ¹H-¹³C HSQC experiment can be performed. Upon binding to the protein, the signal corresponding to the C1-H of (1-¹³C)Aniline may show a change in chemical shift and/or line broadening.[7]

Protocol 2: Intermolecular NOE for Structural Insights

Nuclear Overhauser Effect (NOE) experiments can provide distance information between the ligand and the protein, which is crucial for determining the three-dimensional structure of the complex.[16]

1. Sample Preparation:

  • Prepare a sample containing a uniformly ¹⁵N, ¹³C-labeled protein and unlabeled aniline. Alternatively, for observing intermolecular NOEs to the labeled aniline, an unlabeled protein can be used with (1-¹³C)Aniline.

2. NMR Data Acquisition:

  • Acquire a 3D ¹³C-edited NOESY-HSQC spectrum. This experiment specifically detects NOEs between protons attached to ¹³C atoms (in the labeled protein) and any other proton (including those on the unlabeled aniline).

  • Alternatively, a 2D ¹³C-filtered NOESY experiment can be used with a labeled ligand and unlabeled protein to specifically detect intermolecular NOEs.

3. Data Analysis:

  • Analyze the NOESY spectrum to identify cross-peaks between protons of the protein and protons of aniline.

  • The intensities of these intermolecular NOEs are inversely proportional to the sixth power of the distance between the protons.

  • Use these distance restraints in structural calculation software to generate a model of the protein-ligand complex.[17][18][19]

Quantitative Data for Binding Affinity
[(1-¹³C)Aniline] (µM)Combined ¹H-¹⁵N Chemical Shift Perturbation (ppm)
00.000
500.052
1000.095
2000.158
4000.235
8000.310

Table 3: Illustrative chemical shift perturbation data for a single protein residue upon titration with (1-¹³C)Aniline. This data can be used to calculate the dissociation constant (Kd).

Conclusion

(1-¹³C)Aniline is a versatile tool for in-depth molecular studies using ¹³C NMR spectroscopy. The specific labeling at the C1 position provides a clear and sensitive probe for monitoring chemical reactions, tracing metabolic pathways, and characterizing interactions with macromolecules. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to gain valuable insights into their systems of interest. As with any experimental technique, optimization of the specific parameters for each application is crucial for obtaining high-quality, reliable data.

References

Protocol for Reductive Amination with (1-¹³C)Aniline: Synthesis of Isotopically Labeled Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of ¹³C-labeled secondary amines via reductive amination using (1-¹³C)Aniline. This method is crucial for researchers in drug development and metabolic studies, enabling the tracing and quantification of molecules in biological systems. The protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yields and compatibility with a range of carbonyl compounds. Two representative examples, the reaction of (1-¹³C)Aniline with cyclohexanone and benzaldehyde, are presented with detailed experimental procedures and expected analytical data.

Overview of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds to synthesize primary, secondary, and tertiary amines. The reaction proceeds in two main steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. The use of a ¹³C-labeled amine, such as (1-¹³C)Aniline, allows for the introduction of a stable isotope label into the target molecule. This is invaluable for studies requiring mass spectrometry-based quantification or NMR analysis to elucidate metabolic pathways or reaction mechanisms.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for one-pot reductive aminations due to its mild nature and its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[1][2][3][4][5] This minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • (1-¹³C)Aniline should be handled with care, and appropriate personal protective equipment should be used.

  • Reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are recommended for optimal results. Dichloroethane (DCE) is a common solvent for this reaction.[3][5]

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Example 1: Synthesis of N-(1-¹³C-phenyl)cyclohexylamine

This protocol details the reaction between (1-¹³C)Aniline and cyclohexanone.

Reaction Scheme:

O NH // | Ph-C-H + H₂N-[¹³C]Ph --NaBH(OAc)₃--> Ph-CH₂-[¹³C]Ph

Caption: General workflow for the synthesis of ¹³C-labeled secondary amines.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the key steps in the reductive amination reaction.

ReductiveAminationMechanism Mechanism of Reductive Amination Carbonyl R₂C=O (Aldehyde or Ketone) Hemiaminal R₂C(OH)NH-[¹³C]Ph (Hemiaminal Intermediate) Carbonyl->Hemiaminal + H₂N-[¹³C]Ph Aniline H₂N-[¹³C]Ph ((1-¹³C)Aniline) Aniline->Hemiaminal Iminium [R₂C=N⁺H-[¹³C]Ph] (Iminium Ion) Hemiaminal->Iminium - H₂O Imine R₂C=N-[¹³C]Ph (Imine) Iminium->Imine - H⁺ Product R₂CH-NH-[¹³C]Ph (¹³C-Labeled Secondary Amine) Iminium->Product + [H⁻] from NaBH(OAc)₃ Imine->Iminium + H⁺ Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols for Quantitative Glycomics using Glycan Reductive Isotope Labeling (GRIL) with (1-¹³C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the quantitative analysis of glycans using Glycan Reductive Isotope Labeling (GRIL) with (1-¹³C)Aniline. This powerful technique enables the relative and absolute quantification of glycans from a variety of biological sources, which is critical for biomarker discovery, characterization of biopharmaceuticals, and understanding disease pathogenesis.

Introduction

Glycosylation is a common and complex post-translational modification that plays a crucial role in a wide range of biological processes. Alterations in glycan structures are associated with various diseases, including cancer and autoimmune disorders. Consequently, the ability to accurately quantify changes in glycosylation is of significant interest in biomedical research and drug development.[1][2]

Glycan Reductive Isotope Labeling (GRIL) is a mass spectrometry-based method for the quantitative analysis of glycans.[1] The technique involves the derivatization of the reducing end of glycans with isotopically labeled aniline, specifically [¹²C₆]aniline and [¹³C₆]aniline.[1][3] This labeling strategy offers several advantages, including the ability to perform relative quantification by comparing the signal intensities of the light and heavy isotope-labeled glycans in a single mass spectrum.[3][4] A key benefit of using ¹³C isotopes over deuterium is that they do not exhibit chromatographic separation, ensuring that differentially labeled glycans co-elute, which simplifies data analysis.[1][3]

GRIL is a versatile method applicable to both N-linked and O-linked glycans released from glycoproteins, as well as glycosaminoglycan (GAG) disaccharides.[3][4] The technique demonstrates linearity over a significant concentration range and can accurately quantify glycans at the sub-picomole level.[1][3]

Experimental Workflow

The overall workflow for quantitative glycomics using GRIL with (1-¹³C)Aniline consists of several key steps, from sample preparation to data analysis.

GRIL_Workflow cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Glycoprotein Glycoprotein Sample GlycanRelease Glycan Release (e.g., PNGase F) Glycoprotein->GlycanRelease ReleasedGlycans Released Glycans SampleA Sample A: Label with [¹²C₆]Aniline ReleasedGlycans->SampleA SampleB Sample B: Label with [¹³C₆]Aniline ReleasedGlycans->SampleB Combine Combine Samples SampleA->Combine SampleB->Combine Purification Purification (e.g., Reversed-Phase) Combine->Purification MS_Analysis LC-MS/MS or MALDI-TOF MS Analysis Purification->MS_Analysis DataAnalysis Data Analysis & Quantification MS_Analysis->DataAnalysis

Caption: Experimental workflow for quantitative glycomics using GRIL.

Detailed Experimental Protocols

Protocol 1: Release of N-linked Glycans from Glycoproteins

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using PNGase F.

Materials:

  • Glycoprotein sample (e.g., RNase B, human serum)

  • Denaturing Buffer: 5% SDS, 1 M β-mercaptoethanol

  • Reaction Buffer: 50 mM sodium phosphate, pH 7.5

  • NP-40

  • PNGase F (Peptide-N-Glycosidase F)

  • Ethanol (pre-chilled to -20°C)

  • Water (LC-MS grade)

Procedure:

  • Denaturation:

    • To your glycoprotein sample, add Denaturing Buffer to a final concentration of 0.5% SDS and 100 mM β-mercaptoethanol.

    • Incubate at 100°C for 10 minutes to denature the protein.

  • Enzymatic Digestion:

    • After cooling to room temperature, add Reaction Buffer and NP-40 to the denatured sample to final concentrations of 50 mM and 1%, respectively. The NP-40 sequesters the SDS to prevent inhibition of PNGase F.

    • Add PNGase F (typically 1-5 µL for 10-100 µg of glycoprotein).

    • Incubate the reaction mixture at 37°C for 16-18 hours.

  • Glycan Precipitation:

    • Add three volumes of pre-chilled ethanol to the reaction mixture to precipitate the deglycosylated protein.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge at 14,000 x g for 15 minutes to pellet the protein.

  • Glycan Recovery:

    • Carefully collect the supernatant containing the released N-glycans.

    • Dry the supernatant using a vacuum centrifuge.

    • The dried glycans are now ready for isotopic labeling.

Protocol 2: Glycan Reductive Isotope Labeling (GRIL)

This protocol details the reductive amination of released glycans with [¹²C₆]aniline and [¹³C₆]aniline.

Materials:

  • Dried glycan samples

  • Labeling Solution: 0.35 M [¹²C₆]aniline or [¹³C₆]aniline and 1 M sodium cyanoborohydride in a solution of 70% DMSO and 30% acetic acid.

  • Water (LC-MS grade)

  • Reversed-phase C18 spin columns

Procedure:

  • Labeling Reaction:

    • Reconstitute the dried glycan samples in the Labeling Solution. Use separate tubes for the light ([¹²C₆]aniline) and heavy ([¹³C₆]aniline) labels.

    • Incubate the reaction mixtures at 65°C for 4 hours.[4] It has been demonstrated that using aniline as the limiting reactant and an excess of the reductant is crucial for achieving high derivatization yields (over 95%).[5]

  • Sample Cleanup:

    • After labeling, purify the aniline-tagged glycans using reversed-phase C18 spin columns to remove excess reagents.

    • Wash the column with water to remove salts and other hydrophilic contaminants.

    • Elute the labeled glycans with an appropriate organic solvent (e.g., 50% acetonitrile in water).

  • Sample Combination:

    • Quantify the labeled glycans, for example, by measuring UV absorbance at 260 nm.[3]

    • Combine the [¹²C₆]aniline- and [¹³C₆]aniline-labeled glycan samples in the desired ratio (e.g., 1:1 for relative quantification).

    • Dry the combined sample in a vacuum centrifuge.

Protocol 3: Mass Spectrometry Analysis

This protocol provides a general guideline for the analysis of GRIL-labeled glycans by mass spectrometry. Specific parameters will need to be optimized for the instrument used.

Analysis by MALDI-TOF MS:

  • Matrix: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix.

  • Sample Preparation: Mix the dried, labeled glycan sample with the matrix solution and spot onto the MALDI target plate.

  • Data Acquisition: Acquire spectra in positive ion reflectron mode. The mass difference between the [¹²C₆]aniline- and [¹³C₆]aniline-labeled glycans will be 6 Da.[3]

Analysis by LC-MS/MS (e.g., ZIC-HILIC-ESI-TOF-MS):

  • Chromatography: Use a zwitterionic-hydrophilic interaction liquid chromatography (ZIC-HILIC) column for the separation of isomeric N-glycans.[5]

  • Mobile Phases: A typical gradient might involve acetonitrile and water with a small amount of an additive like formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Perform MS and data-dependent MS/MS scans to identify and quantify the glycans.

    • Quantification is achieved by comparing the extracted ion chromatograms of the light and heavy labeled glycan pairs.[5]

Data Presentation and Quantification

The relative abundance of each glycan is determined by the ratio of the peak intensities or areas of the [¹²C₆]aniline- and [¹³C₆]aniline-labeled species.[3]

Table 1: Example of Relative Quantification of N-Glycans from a Standard Glycoprotein (e.g., RNase B)

Glycan Composition[¹²C]Aniline Labeled Mass (m/z)[¹³C]Aniline Labeled Mass (m/z)Observed ¹²C:¹³C Ratio (1:1 mix)
Man5GlcNAc2Calculated MassCalculated Mass + 61.02
Man6GlcNAc2Calculated MassCalculated Mass + 60.99
Man7GlcNAc2Calculated MassCalculated Mass + 61.05
Man8GlcNAc2Calculated MassCalculated Mass + 61.01
Man9GlcNAc2Calculated MassCalculated Mass + 60.98

Table 2: Linearity of GRIL Quantification

This table demonstrates the linear response of the ¹²C:¹³C ratio over a range of mixing ratios of labeled N-glycans from RNase B.[3]

Expected ¹²C:¹³C RatioObserved ¹²C:¹³C Ratio (by MS)
10:19.89
5:15.12
2:12.05
1:11.03
1:20.51
1:50.21
1:100.11

Applications in Drug Development

The GRIL methodology has significant applications in the pharmaceutical industry:

  • Biopharmaceutical Characterization: Detailed glycan analysis is essential for the quality control of monoclonal antibodies and other recombinant glycoproteins, ensuring batch-to-batch consistency and efficacy.[6]

  • Biomarker Discovery: Comparing the glycan profiles of healthy and diseased individuals can lead to the identification of novel biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.[6]

  • Understanding Disease Mechanisms: Investigating glycosylation changes provides insights into the underlying pathophysiology of various diseases, which can inform the development of new therapeutic strategies.

Signaling Pathway Visualization

While GRIL is an analytical technique and does not directly elucidate signaling pathways, the data it generates can be used to understand how changes in glycosylation, which are often downstream of signaling events, impact cellular processes. For example, altered glycosylation can affect receptor-ligand interactions.

Signaling_Pathway cluster_pathway Generic Signaling Pathway Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling GeneExpression Altered Gene Expression (e.g., Glycosyltransferases) Signaling->GeneExpression AlteredGlycosylation Altered Glycosylation (Quantified by GRIL) GeneExpression->AlteredGlycosylation CellularResponse Altered Cellular Response AlteredGlycosylation->CellularResponse

Caption: Impact of signaling on glycosylation and cellular response.

Conclusion

Glycan Reductive Isotope Labeling (GRIL) with (1-¹³C)Aniline is a robust and sensitive method for the quantitative analysis of glycans. Its ability to provide accurate relative and absolute quantification makes it an invaluable tool for researchers and scientists in both academic and industrial settings, particularly in the field of drug development. The detailed protocols and application notes provided here serve as a comprehensive guide for the successful implementation of this powerful glycomics technique.

References

Application Note: LC-MS Analysis of (1-¹³C)Aniline Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope tracing is a powerful technique for elucidating metabolic pathways, quantifying flux rates, and assessing exposure to xenobiotic compounds.[1] Aniline is a crucial industrial chemical used in the manufacturing of dyes, pesticides, and pharmaceuticals.[2] Due to its widespread use, there is significant interest in understanding its metabolism and potential toxicity in humans and various biological systems.[2][3] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of metabolites labeled with (1-¹³C)Aniline. By tracing the incorporation of the ¹³C-labeled carbon, researchers can unambiguously identify and quantify aniline metabolites, providing critical insights into its biotransformation, toxicokinetics, and the activity of specific metabolic pathways.[4] This approach is invaluable for toxicology studies, human biomonitoring, and drug development research.[2]

Principle The core principle of this method involves introducing (1-¹³C)Aniline, a stable isotope-labeled version of aniline, into a biological system (e.g., cell culture or an in vivo model). The ¹³C label at the C1 position of the phenyl ring acts as a tracer. As the labeled aniline is metabolized, the ¹³C atom is incorporated into its various downstream metabolites.

LC-MS/MS is then employed to separate and detect these metabolites. The mass spectrometer can distinguish between the ¹³C-labeled metabolites and their unlabeled, endogenous counterparts due to a specific mass shift (+1 Da for each ¹³C atom incorporated). This allows for the highly sensitive and specific quantification of aniline-derived metabolites against a complex biological background, minimizing interference and improving data accuracy.[4]

Experimental Workflow and Protocols

The general workflow for a ¹³C tracer study involves several key stages, from labeling the biological system to the final data analysis.[5]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Interpretation Labeling Biological System Labeling (In Vitro or In Vivo) with (1-¹³C)Aniline Quenching Metabolic Quenching (e.g., Ice-cold PBS wash) Labeling->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing (Peak Picking, Integration) LCMS->Processing Correction Natural Abundance Correction Processing->Correction Quantification Metabolite Quantification Correction->Quantification FluxAnalysis Metabolic Pathway Elucidation Quantification->FluxAnalysis

Caption: General experimental workflow for (1-¹³C)Aniline tracing.

Detailed Experimental Protocols

1. In Vitro Sample Preparation (Cell Culture)

This protocol is adapted from general methods for metabolite extraction from cultured cells.[1][5]

  • Cell Culture and Labeling: Culture cells to the desired confluency (typically 80-90%). Replace the standard medium with a fresh medium containing a defined concentration of (1-¹³C)Aniline. The optimal concentration and incubation time should be determined empirically based on the cell type and experimental goals.

  • Quenching Metabolism: To halt metabolic activity, aspirate the labeling medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).[1]

    • Scrape the cells and transfer the entire cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[1]

    • Vortex thoroughly for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.[5]

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50% methanol or the initial mobile phase).[5][6]

2. In Vivo Sample Preparation (Human Urine)

This protocol is based on methods developed for the analysis of aromatic amines and their metabolites in urine.[2][7]

  • Sample Collection: Collect urine samples over a defined period (e.g., 48 hours) following oral administration of a known dose of (1-¹³C)Aniline.[2] Store samples at -20°C or lower until analysis.

  • Enzymatic Hydrolysis (Optional): Many aniline metabolites are excreted as glucuronide and sulfate conjugates.[2] To analyze the total amount of each metabolite, an enzymatic hydrolysis step can be performed using β-glucuronidase/arylsulfatase.

  • Extraction:

    • Take a 2 mL aliquot of the urine sample.

    • If not performing hydrolysis, proceed to extraction. A liquid-liquid extraction with a solvent like methyl-tert-butyl ether (MTBE) or a solid-phase extraction (SPE) can be used to isolate the analytes and remove interferences like salts.[7][8]

    • After extraction, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the LC-MS mobile phase for analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development. Optimization may be required depending on the specific metabolites of interest and the instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

Parameter Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, < 3 µm particle size)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[10]
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. (e.g., 5% to 95% B over 10 min)
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30 - 40 °C

| Injection Vol. | 5 - 10 µL |

Table 2: Suggested Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)[5]
Ionization Mode Electrospray Ionization, Positive (ESI+)[7]
Scan Type Multiple Reaction Monitoring (MRM) for targeted quantification

| Key MRM Transitions | See Table 3 below |

Table 3: Example MRM Transitions for (1-¹³C)Aniline and Key Metabolites Note: Precursor (Q1) mass for labeled compounds is +1 Da compared to the unlabeled version, assuming the ¹³C-labeled C1 atom is retained. Product ions (Q3) may or may not retain the label and must be determined experimentally.

Compound Unlabeled Q1 (m/z) Labeled Q1 (m/z) Example Q3 (m/z)
Aniline 94.1 95.1 77.1, 66.1
Acetanilide 136.1 137.1 94.1, 66.1
4-Aminophenol 110.1 111.1 93.1, 65.1

| N-acetyl-4-aminophenol | 152.1 | 153.1 | 110.1, 93.1 |

Data Analysis and Presentation

Data Analysis Workflow

Data_Analysis_Workflow RawData Raw LC-MS Data (.raw, .wiff, etc.) PeakPicking Peak Picking & Integration (e.g., using XCMS, MassHunter) RawData->PeakPicking Correction Natural Abundance Correction PeakPicking->Correction MID Calculate Mass Isotopologue Distributions (MIDs) Correction->MID Quant Relative or Absolute Quantification MID->Quant

Caption: Workflow for processing stable isotope labeling data.

Raw LC-MS data must be processed to extract meaningful information.[11] This involves peak picking and integration using vendor or open-source software. A crucial step is the correction for the natural abundance of ¹³C and other heavy isotopes to accurately determine the fractional enrichment from the (1-¹³C)Aniline tracer.[11]

Aniline Metabolic Pathway

Aniline undergoes extensive metabolism in vivo. The primary pathways include N-acetylation and ring hydroxylation, followed by conjugation for excretion.[2][12] Phenylhydroxylamine is a key reactive metabolite implicated in aniline's toxicity.[13]

Aniline_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aniline (1-¹³C)Aniline Acetanilide Acetanilide Aniline->Acetanilide N-acetylation Phenylhydroxylamine Phenylhydroxylamine Aniline->Phenylhydroxylamine N-hydroxylation Aminophenol_o 2-Aminophenol Phenylhydroxylamine->Aminophenol_o Aminophenol_p 4-Aminophenol Phenylhydroxylamine->Aminophenol_p NAPAP N-acetyl-4-aminophenol (Paracetamol) Aminophenol_p->NAPAP N-acetylation Conjugates Glucuronide & Sulfate Conjugates NAPAP->Conjugates Mercapturate Mercapturic Acid Conjugate NAPAP->Mercapturate

Caption: Simplified metabolic pathway of aniline.

Quantitative Data Summary

The use of (1-¹³C)Aniline allows for precise quantification of its metabolites. A study involving oral administration of labeled aniline to human volunteers provided key data on its excretion profile.[2]

Table 4: Urinary Excretion of (1-¹³C)Aniline Metabolites in Humans After a Single Oral Dose (Data sourced from Modick et al., 2015)[2]

Metabolite % of Oral Dose Excreted (Range) Elimination Half-Time (hours, Range)
N-acetyl-4-aminophenol¹ 55.7 - 68.9 % 3.4 - 4.3 h
Mercapturic Acid of N-acetyl-4-aminophenol 2.5 - 6.1 % 4.1 - 5.5 h
Acetanilide 0.14 - 0.36 % 1.3 - 1.6 h
Free Aniline 0.14 - 0.36 % 0.6 - 1.2 h
Total Recovered 62.4 - 72.1 % N/A

¹Measured after hydrolysis of glucuronide and sulfate conjugates.

Conclusion The described LC-MS/MS method for analyzing (1-¹³C)Aniline labeled metabolites provides a highly specific, robust, and quantitative platform for studying the biotransformation of aniline. This stable isotope tracing approach is essential for accurately identifying metabolites, performing toxicokinetic studies, and understanding metabolic pathways in various biological systems. It is a valuable tool for researchers in toxicology, environmental health, and drug development, enabling deeper insights into the metabolic fate of this important industrial compound.

References

Application Notes and Protocols for Metabolic Flux Analysis (MFA) with (1-13C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1-13C)Aniline Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. By using stable isotope-labeled substrates, such as (1-¹³C)Aniline, researchers can trace the path of the ¹³C label as it is incorporated into various intracellular metabolites. This provides a detailed snapshot of cellular metabolism, offering insights into pathway activity, metabolic reprogramming in disease, and the mechanism of action of drugs.

Aniline, a xenobiotic compound, is primarily metabolized in the liver. Its metabolism can impact central carbon metabolism and induce cellular stress responses. Utilizing (1-¹³C)Aniline as a tracer allows for the simultaneous investigation of xenobiotic metabolism and its influence on the central metabolic network. The ¹³C label from (1-¹³C)Aniline is expected to enter the tricarboxylic acid (TCA) cycle, providing a unique tool to probe mitochondrial function and anaplerotic and cataplerotic fluxes.

This document provides detailed application notes and protocols for designing and conducting an MFA experiment using (1-¹³C)Aniline in a human liver carcinoma cell line (HepG2) as a model system.

Key Applications

  • Drug Metabolism and Toxicology: Elucidate the pathways of aniline detoxification and assess its impact on central carbon metabolism.

  • Disease Research: Investigate how aniline metabolism is altered in liver diseases and its contribution to cellular stress and dysfunction.

  • Oncology: Study the interplay between xenobiotic metabolism and the metabolic reprogramming characteristic of cancer cells.

  • Pharmacology: Determine the effect of novel drug candidates on both aniline metabolism and overall cellular metabolic function.

Experimental Design and Workflow

A successful MFA experiment with (1-¹³C)Aniline requires careful planning and execution of several key steps, from cell culture to data analysis. The overall workflow is depicted below.

MFA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. HepG2 Cell Culture tracer_prep 2. Prepare (1-13C)Aniline Medium cell_culture->tracer_prep Optimize growth conditions labeling 3. Isotopic Labeling tracer_prep->labeling Introduce tracer quenching 4. Quenching Metabolism labeling->quenching Achieve isotopic steady state extraction 5. Metabolite Extraction quenching->extraction Rapidly halt enzymatic activity ms_analysis 6. LC-MS/MS Analysis extraction->ms_analysis Prepare samples for analysis data_processing 7. Data Processing ms_analysis->data_processing Acquire Mass Isotopomer Distributions flux_calculation 8. Flux Calculation data_processing->flux_calculation Correct for natural abundance interpretation Biological Interpretation flux_calculation->interpretation Generate Flux Map

Experimental workflow for (1-13C)Aniline MFA.

Metabolic Pathway of (1-13C)Aniline

Aniline is metabolized in hepatocytes primarily by cytochrome P450 enzymes. The initial hydroxylation is a key step, followed by further enzymatic reactions that can lead to the entry of the carbon skeleton into central metabolic pathways. A major route involves the conversion of aniline to catechol, which is then cleaved and processed to enter the TCA cycle as succinate.

Aniline_Metabolism cluster_xenobiotic Xenobiotic Metabolism cluster_central Central Carbon Metabolism Aniline (1-13C)Aniline p_Aminophenol p-Aminophenol Aniline->p_Aminophenol CYP450 Catechol (1-13C)Catechol Aniline->Catechol CYP450 (major route) p_Aminophenol->Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone beta_Ketoadipate beta-Ketoadipate Muconolactone->beta_Ketoadipate Succinyl_CoA Succinyl-CoA beta_Ketoadipate->Succinyl_CoA Succinate (1-13C)Succinate Succinyl_CoA->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Metabolic fate of (1-13C)Aniline.

Experimental Protocols

Protocol 1: Culture of HepG2 Cells

Objective: To propagate a healthy and consistent population of HepG2 cells for the labeling experiment.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • DMEM with high glucose and L-glutamine (e.g., Gibco™ 11965)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75) and plates (6-well)

Procedure:

  • Maintain Cultures: Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed cells at a 1:4 to 1:6 ratio.

  • Seeding for Experiment: For the labeling experiment, seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach and grow for 24 hours.

Protocol 2: (1-¹³C)Aniline Isotopic Labeling

Objective: To label intracellular metabolites by culturing HepG2 cells with (1-¹³C)Aniline.

Materials:

  • (1-¹³C)Aniline tracer

  • DMEM without aniline

  • Dialyzed FBS (to minimize unlabeled carbon sources)

  • Sterile PBS

Procedure:

  • Prepare Labeling Medium: Prepare DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of (1-¹³C)Aniline (e.g., 100 µM, to be optimized).

  • Medium Exchange: Aspirate the standard growth medium from the 6-well plates. Wash the cells once with sterile PBS.

  • Labeling: Add 2 mL of the pre-warmed (1-¹³C)Aniline labeling medium to each well.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This should be determined empirically but is typically 18-24 hours for TCA cycle intermediates in mammalian cells.

Protocol 3: Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 80:20 Methanol:Water solution (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching: Place the 6-well plates on ice. Aspirate the labeling medium. Immediately add 1 mL of ice-cold 80:20 methanol:water to each well.

  • Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried samples at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis

Objective: To determine the mass isotopomer distributions (MIDs) of key metabolites.

Materials:

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

  • Appropriate chromatography column (e.g., C18 for reverse-phase)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Metabolite standards

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

  • Chromatography: Separate the metabolites using a suitable LC gradient.

  • Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all mass isotopologs.

  • Data Acquisition: Acquire data for key metabolites in the TCA cycle and related pathways (e.g., citrate, α-ketoglutarate, succinate, malate, fumarate, aspartate, glutamate).

Data Presentation and Analysis

The primary quantitative data from a ¹³C-MFA experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite. This data, corrected for the natural abundance of ¹³C, is used to calculate metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distributions of TCA Cycle Intermediates
MetaboliteM+0M+1M+2M+3M+4M+5M+6
Control (Unlabeled)
Succinate0.9560.0430.0010.0000.000--
Fumarate0.9560.0430.0010.0000.000--
Malate0.9560.0430.0010.0000.000--
Citrate0.9350.0630.0020.0000.0000.0000.000
(1-¹³C)Aniline Labeled
Succinate0.5560.4230.0200.0010.000--
Fumarate0.6560.3230.0200.0010.000--
Malate0.7560.2230.0200.0010.000--
Citrate0.6350.3030.0600.0020.0000.0000.000
Table 2: Calculated Metabolic Fluxes (Hypothetical Data)
Metabolic FluxControl (nmol/10⁶ cells/hr)(1-¹³C)Aniline (nmol/10⁶ cells/hr)Fold Change
Aniline Uptake0.050.0-
Glycolysis250.0230.00.92
PDH80.075.00.94
Anaplerosis (from Aniline)0.045.0-
TCA Cycle (Citrate Synthase)90.0120.01.33
Malic Enzyme10.015.01.50
Lactate Secretion350.0320.00.91

Aniline-Induced Signaling Pathways

Aniline metabolism can induce oxidative stress, which in turn activates stress-responsive signaling pathways such as the NF-κB and MAPK pathways. These pathways can regulate gene expression related to inflammation, cell survival, and apoptosis, and may also influence metabolic reprogramming.

Signaling_Pathway cluster_stress Cellular Stress cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Aniline (1-13C)Aniline Metabolism ROS Reactive Oxygen Species (ROS) Aniline->ROS IKK IKK Activation ROS->IKK MAPKKK MAPKKK Activation ROS->MAPKKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Gene_Expression_NFkB Inflammatory Gene Expression NFkB_nucleus->Gene_Expression_NFkB MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK (p38, JNK) Activation MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Gene_Expression_MAPK Stress Response Gene Expression AP1->Gene_Expression_MAPK

Application Notes and Protocols for the Synthesis of Labeled Internal Standards Using (1-13C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled internal standards (SIL-ISs) are essential for accurate and precise quantification in mass spectrometry-based bioanalysis.[1] The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), is considered the gold standard for mitigating matrix effects, improving analytical accuracy, and correcting for variability during sample preparation and analysis.[2][3] (1-¹³C)Aniline is a versatile precursor for the synthesis of a wide range of ¹³C-labeled internal standards, particularly for analytes containing an aniline moiety. Its incorporation provides a mass shift that is readily detectable by mass spectrometry, without significantly altering the physicochemical properties of the molecule, ensuring co-elution with the unlabeled analyte.[2]

These application notes provide detailed protocols for the synthesis of labeled internal standards from (1-¹³C)Aniline using common and robust chemical transformations. The protocols are intended to serve as a guide for researchers in drug metabolism, pharmacokinetics, and other areas requiring high-fidelity quantitative analysis.

General Workflow for Synthesis and Application

The overall process of creating and utilizing a ¹³C-labeled internal standard from (1-¹³C)Aniline involves several key stages, from initial synthesis to final analytical application.

Workflow cluster_synthesis Synthesis and Purification cluster_application Analytical Application Start (1-13C)Aniline Reaction Chemical Synthesis (e.g., Acylation, Buchwald-Hartwig, Sandmeyer Reaction) Start->Reaction Introduce 13C label Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Verify structure and purity Standard 13C-Labeled Internal Standard Characterization->Standard Qualified IS Spiking Spike into Sample Standard->Spiking Extraction Sample Preparation and Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow from synthesis to application of a ¹³C-labeled internal standard.

Experimental Protocols

The following protocols describe common synthetic routes for incorporating (1-¹³C)Aniline into a target molecule to generate a labeled internal standard.

Protocol 1: Synthesis of a ¹³C-Labeled Amide via Acylation

This protocol details the synthesis of a ¹³C-labeled amide by reacting (1-¹³C)Aniline with an acyl chloride. This is a fundamental reaction for creating internal standards for drugs and metabolites that contain an acetanilide or related amide structure.

Reaction Scheme:

(1-¹³C)Aniline + R-COCl → (1-¹³C)Anilide + HCl

Materials and Reagents:

  • (1-¹³C)Aniline

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-¹³C)Aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data (Expected):

ParameterExpected Value
Yield 85-95%
Isotopic Purity >99% ¹³C
Chemical Purity >98% (by HPLC)
Protocol 2: Synthesis of a ¹³C-Labeled Aryl Halide via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aryl amine into an aryl halide. This protocol describes the diazotization of (1-¹³C)Aniline followed by reaction with a copper(I) halide to produce a ¹³C-labeled aryl halide, which can be a valuable intermediate for further synthesis or a final internal standard.[4][5]

Reaction Scheme:

  • (1-¹³C)Aniline + NaNO₂ + 2HX → (1-¹³C)Benzenediazonium halide + NaX + 2H₂O

  • (1-¹³C)Benzenediazonium halide --(CuX)--> (1-¹³C)Halobenzene + N₂

Materials and Reagents:

  • (1-¹³C)Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a beaker, dissolve (1-¹³C)Aniline (1.0 eq) in the corresponding hydrohalic acid (e.g., HCl for chlorination) and cool to 0-5 °C in an ice-salt bath.[6]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes at this temperature.

  • In a separate flask, dissolve the copper(I) halide (1.2 eq) in the corresponding concentrated hydrohalic acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) halide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Further purification can be achieved by distillation if necessary.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-80%
Isotopic Purity >99% ¹³C
Chemical Purity >97% (by GC-MS)
Protocol 3: Synthesis of a ¹³C-Labeled Arylamine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[7][8] This protocol outlines the coupling of an aryl halide with (1-¹³C)Aniline to synthesize a more complex ¹³C-labeled arylamine.

Reaction Scheme:

Ar-X + (1-¹³C)Aniline --(Pd catalyst, Ligand, Base)--> Ar-(¹³C)NH-Ph

Materials and Reagents:

  • (1-¹³C)Aniline

  • Aryl halide (e.g., Aryl bromide, Aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In an oven-dried Schlenk tube, add the aryl halide (1.0 eq), (1-¹³C)Aniline (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq of sodium tert-butoxide).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-90%
Isotopic Purity >99% ¹³C
Chemical Purity >98% (by HPLC)

Quality Control and Characterization

The purity and isotopic enrichment of the synthesized internal standard are critical for its performance.

Workflow for Quality Control:

QC_Workflow Crude_Product Crude Synthesized Internal Standard Purification Purification (e.g., Flash Chromatography, Preparative HPLC) Crude_Product->Purification Purity_Analysis Chemical Purity (HPLC, GC) Purification->Purity_Analysis Identity_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR) Purity_Analysis->Identity_Confirmation Isotopic_Analysis Isotopic Enrichment (Mass Spectrometry) Identity_Confirmation->Isotopic_Analysis Final_Product Qualified Internal Standard Isotopic_Analysis->Final_Product

Caption: Quality control workflow for synthesized internal standards.

Isotopic Enrichment Analysis by Mass Spectrometry:

The isotopic purity of the final compound should be determined by mass spectrometry (e.g., LC-MS or GC-MS). By comparing the mass spectra of the labeled and unlabeled standards, the percentage of ¹³C incorporation can be calculated. The analysis should confirm a mass shift corresponding to the number of ¹³C atoms incorporated and the absence of significant unlabeled material in the final product.

Conclusion

The synthesis of ¹³C-labeled internal standards from (1-¹³C)Aniline is a reliable and effective strategy for enhancing the accuracy and precision of quantitative bioanalytical methods. The protocols provided herein for acylation, Sandmeyer, and Buchwald-Hartwig reactions offer versatile approaches to generate a wide range of labeled compounds. Careful execution of these synthetic procedures, followed by rigorous purification and characterization, will yield high-quality internal standards suitable for demanding research and drug development applications.

References

Application Notes and Protocols for Tracking Nitrogen Metabolism with ¹³C-Labeled Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become a cornerstone of metabolic research, enabling the precise elucidation of metabolic pathways and the quantification of metabolite flux.[1][2][3][4] The use of ¹³C-labeled substrates, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the tracking of carbon atoms as they are incorporated into downstream metabolites.[4][5] This application note details the use of ¹³C-labeled aniline as a novel tracer to investigate nitrogen metabolism.

Aniline, a fundamental chemical building block, undergoes extensive metabolism in vivo, primarily in the liver.[6] Its metabolic pathways involve N-acetylation, hydroxylation, and conjugation, leading to various metabolites such as acetanilide, aminophenols, and phenylhydroxylamine.[7][8][9] By using aniline uniformly labeled with ¹³C on the benzene ring ([U-¹³C₆]-aniline), it is possible to track the fate of the aniline molecule. While the primary application of ¹³C is to trace carbon backbones, the stable isotope-labeled phenyl group allows for the identification and quantification of nitrogen-containing metabolites derived from aniline. This provides an indirect yet powerful method to probe aspects of nitrogen handling and xenobiotic metabolism.

These protocols are designed for researchers in drug metabolism, toxicology, and systems biology to investigate how the nitrogen atom of aniline is incorporated into or influences endogenous nitrogen pools under various physiological or pathological conditions.

Data Presentation

Table 1: Mass Isotopologue Distribution (MID) of Key Aniline Metabolites in Rat Liver Microsomes

This table presents hypothetical, yet plausible, quantitative data representing the mass isotopologue distribution (MID) of major aniline metabolites following incubation of rat liver microsomes with [U-¹³C₆]-aniline. The M+6 isotopologue represents the fully labeled metabolite, indicating direct conversion from the ¹³C-labeled aniline tracer.

MetaboliteMass IsotopologueRelative Abundance (%)Interpretation
Aniline M+05.2Unlabeled, endogenous pool.
M+6 94.8 ¹³C-labeled tracer.
Acetanilide M+03.1Unlabeled, endogenous pool.
M+6 96.9 Direct N-acetylation of ¹³C-aniline.
4-Aminophenol M+08.5Unlabeled, endogenous pool.
M+6 91.5 Direct hydroxylation of ¹³C-aniline.
Phenylhydroxylamine M+04.7Unlabeled, endogenous pool.
M+6 95.3 Direct N-hydroxylation of ¹³C-aniline.
Glutathione-Aniline Conjugate M+012.3Unlabeled, endogenous pool.
M+6 87.7 Conjugation of ¹³C-aniline metabolite with glutathione.

Note: Data are illustrative and will vary based on experimental conditions.

Table 2: Urinary Excretion of ¹³C-Labeled Aniline Metabolites in Rats (48h post-dose)

This table summarizes hypothetical quantitative data on the urinary excretion of ¹³C-labeled aniline metabolites in rats over a 48-hour period following a single oral dose of [U-¹³C₆]-aniline. This data is crucial for understanding the whole-body clearance and metabolic fate of aniline.

Metabolite% of Administered ¹³C DoseElimination Half-life (hours)
Free [¹³C₆]-Aniline 1.5 ± 0.41.0 ± 0.2
[¹³C₆]-Acetanilide 0.3 ± 0.11.5 ± 0.3
[¹³C₆]-N-acetyl-4-aminophenol (Acetaminophen) 62.5 ± 5.83.8 ± 0.5
[¹³C₆]-N-acetyl-4-aminophenol Mercapturate 4.7 ± 1.14.9 ± 0.7
Other [¹³C₆]-Conjugates 15.2 ± 3.2-
Total ¹³C Recovery 84.2 ± 7.9 -

Note: Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes.[7]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Metabolism of [U-¹³C₆]-Aniline using Liver Microsomes

This protocol details the procedure for studying the metabolism of ¹³C-labeled aniline in a controlled in vitro environment using liver microsomes, which are rich in drug-metabolizing enzymes.

1. Materials and Reagents:

  • [U-¹³C₆]-Aniline (≥98% isotopic purity)

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade, chilled to -80°C

  • Formic acid

  • Microcentrifuge tubes

2. Microsomal Incubation:

  • Prepare a master mix of the NADPH regenerating system in phosphate buffer.

  • Pre-warm the master mix and microsomes (final protein concentration 0.5-1.0 mg/mL) to 37°C for 5 minutes.

  • Initiate the reaction by adding [U-¹³C₆]-aniline (final concentration 10-50 µM).

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

3. Metabolite Extraction:

  • Vortex the terminated reaction mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS analysis.

Protocol 2: In Vivo Tracing of [U-¹³C₆]-Aniline in a Rodent Model

This protocol outlines the steps for an in vivo study to track the metabolic fate of ¹³C-labeled aniline in a rat model, focusing on the analysis of urine and tissue samples.

1. Animal Handling and Dosing:

  • Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week.

  • House rats in metabolic cages to allow for separate collection of urine and feces.

  • Administer a single oral gavage or intraperitoneal injection of [U-¹³C₆]-aniline (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., corn oil).

  • Collect urine at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

2. Sample Collection and Processing:

  • Urine: Measure the volume of urine collected at each time point, and store samples at -80°C. Prior to analysis, thaw and centrifuge to remove precipitates.

  • Tissue Harvest: At the end of the study (e.g., 48 hours), euthanize the animals according to approved ethical protocols.

  • Rapidly excise tissues of interest (e.g., liver, kidney, blood).

  • Immediately snap-freeze tissues in liquid nitrogen to quench all metabolic activity.[10] Store at -80°C until extraction.

3. Tissue Metabolite Extraction:

  • Weigh a small piece of frozen tissue (20-50 mg).

  • Homogenize the frozen tissue in 1 mL of ice-cold 80% methanol/water solution.

  • Perform a freeze-thaw cycle to ensure cell lysis.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Dry and reconstitute the extract as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled aniline metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating aniline and its relatively polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for aniline and its metabolites.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential to accurately measure the mass-to-charge ratio (m/z) and resolve the different isotopologues.[1]

  • Scan Mode: Perform full scan MS to detect all ions and identify potential metabolites. Use tandem MS (MS/MS) to confirm the identity of metabolites by comparing their fragmentation patterns to known standards.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of unlabeled (M+0) and labeled (M+6) metabolites.

    • Correct for the natural abundance of ¹³C in the unlabeled isotopologues.

    • Calculate the Mass Isotopologue Distribution (MID) for each identified metabolite to determine the fraction of labeling.

Visualizations

Aniline Metabolism and Nitrogen Flow

The metabolic fate of aniline primarily involves hepatic enzymes. The initial steps include N-hydroxylation to form phenylhydroxylamine and C-hydroxylation to form aminophenols. These reactive intermediates can undergo conjugation reactions, primarily with glucuronic acid and sulfate. A key pathway in aniline's toxicity and nitrogen metabolism is the futile redox cycling of the phenylhydroxylamine/nitrosobenzene couple, which can lead to methemoglobinemia.

Caption: Metabolic pathway of ¹³C-labeled aniline in the liver.

Experimental Workflow for ¹³C-Aniline Tracer Studies

The successful execution of a stable isotope tracing experiment requires a systematic workflow, from the administration of the labeled compound to the final data analysis. This process involves careful sample handling to prevent metabolic changes post-collection and robust analytical methods to ensure accurate quantification of isotope incorporation.

Experimental_Workflow start Start: Administer [U-13C6]-Aniline (In Vivo or In Vitro) collection Sample Collection (Urine, Tissues, Cells) start->collection quench Metabolic Quenching (Snap Freezing) collection->quench extraction Metabolite Extraction (Solvent Precipitation) quench->extraction analysis LC-MS/MS Analysis (High Resolution MS) extraction->analysis data Data Processing analysis->data interpretation Metabolic Interpretation (Flux, Pathway Activity) data->interpretation

Caption: Generalized workflow for ¹³C-aniline metabolomics.

Logical Flow of Data Analysis

The analysis of data from ¹³C tracing experiments is a multi-step process. It begins with the raw data from the mass spectrometer, which is then processed to identify labeled compounds and quantify the extent of ¹³C incorporation. This information is then used to calculate key metabolic parameters.

Data_Analysis_Flow raw_data Raw LC-MS Data (.raw, .mzXML) peak_picking Peak Picking & Alignment raw_data->peak_picking metabolite_id Metabolite Identification (m/z and Retention Time) peak_picking->metabolite_id isotopologue_extraction Isotopologue Extraction (M+0, M+6) metabolite_id->isotopologue_extraction correction Natural Abundance Correction isotopologue_extraction->correction mid_calculation Calculate Mass Isotopologue Distribution (MID) correction->mid_calculation final_analysis Pathway Analysis & Flux Ratio Calculation mid_calculation->final_analysis

Caption: Data analysis pipeline for ¹³C metabolomics data.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of (1-¹³C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of (1-¹³C)Aniline using high-resolution mass spectrometry (HRMS). The protocols outlined below are designed for researchers in drug metabolism, pharmacokinetics, and related fields who are utilizing ¹³C-labeled compounds for tracer studies.

Introduction

(1-¹³C)Aniline is a stable isotope-labeled form of aniline, a key industrial chemical and a structural motif in many pharmaceuticals. Isotope dilution mass spectrometry (IDMS) utilizing ¹³C-labeled internal standards is the gold standard for accurate and precise quantification in complex biological matrices.[1] This is due to the chemical and physical similarity of the labeled standard to the analyte, which compensates for variability during sample preparation, chromatography, and ionization.[1] High-resolution mass spectrometry, such as Time-of-Flight (TOF) and Orbitrap-based systems, offers unparalleled sensitivity and structural information, making it ideal for metabolic studies.[2][3][4]

This document details the methodologies for sample preparation, chromatographic separation, and HRMS detection of (1-¹³C)Aniline and its potential metabolites in biological samples.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and enriching the analyte of interest.[5] Common methods for biological matrices like plasma, urine, or tissue homogenates include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]

2.1.1. Protein Precipitation (PPT)

A straightforward method for removing proteins from plasma or serum samples.

  • Objective: To precipitate and remove proteins from the biological matrix.

  • Materials:

    • Biological sample (e.g., plasma)

    • Internal Standard (IS) spiking solution (e.g., d5-Aniline in methanol)

    • Precipitating solvent (e.g., ice-cold acetonitrile or methanol)

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.[7]

2.1.2. Solid-Phase Extraction (SPE)

Offers cleaner extracts compared to PPT, which can be crucial for trace-level analysis.[7]

  • Objective: To isolate (1-¹³C)Aniline and its metabolites from complex matrices.

  • Materials:

    • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

    • Biological sample

    • Internal Standard (IS) spiking solution

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water or buffer)

    • Wash solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol with 0.5% ammonium acetate)[5]

    • SPE vacuum manifold

  • Protocol:

    • Condition: Pass 1 mL of methanol through the SPE cartridge.[5]

    • Equilibrate: Pass 1 mL of water or an appropriate buffer (e.g., 0.1 M ammonium acetate, pH 6) through the cartridge.[5]

    • Load: Dilute the biological sample (e.g., 100 µL of plasma) 1:1 with the equilibration buffer, spike with the internal standard, and load it onto the cartridge.[5]

    • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 95:5 v/v water:methanol) to remove polar interferences.[5]

    • Elute: Elute the analyte of interest with 500 µL of the elution solvent.[5]

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.[5]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of (1-¹³C)Aniline.

  • Objective: To achieve chromatographic separation and high-resolution mass detection of (1-¹³C)Aniline.

  • Instrumentation:

    • UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.[4]

    • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

  • Mass Spectrometry Conditions (Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²)

    • Mass Range: m/z 50-500

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

AnalyteRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)
(1-¹³C)Aniline2.595.068278.0591, 67.0520
Aniline (unlabeled)2.594.062677.0545, 66.0469
d5-Aniline (IS)2.4899.094082.0859, 70.0788
N-acetyl-4-aminophenol-¹³C₆1.8158.0812116.0703, 89.0591

Note: The precursor and fragment ion m/z values are theoretical and should be confirmed experimentally.

Calibration Curve for (1-¹³C)Aniline
Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Accuracy (%)
10.012102.3
50.05898.7
100.115101.5
500.59299.1
1001.18100.8
5005.9599.6
100011.9298.4

Visualization of Experimental Workflow and Metabolic Pathway

Diagrams are provided to illustrate the logical flow of the experimental process and the metabolic fate of aniline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt OR spe Solid-Phase Extraction (C18) spike->spe extract Clean Extract ppt->extract spe->extract lc UHPLC Separation (C18 Column) extract->lc ms HRMS Detection (Q-TOF/Orbitrap) lc->ms quant Quantification ms->quant met_id Metabolite Identification ms->met_id report Reporting quant->report met_id->report

Caption: Experimental workflow for the analysis of (1-¹³C)Aniline.

aniline_metabolism aniline (1-13C)Aniline acetanilide Acetanilide aniline->acetanilide N-acetylation napap N-acetyl-4-aminophenol (Paracetamol) acetanilide->napap Hydroxylation napqi N-acetyl-p-benzoquinone imine (Reactive Intermediate) mercapturate Mercapturic Acid Conjugate napqi->mercapturate GSH Conjugation napap->napqi Oxidation (CYP450) glucuronide Glucuronide Conjugate napap->glucuronide Glucuronidation sulfate Sulfate Conjugate napap->sulfate Sulfation

Caption: Simplified metabolic pathway of aniline in humans.[8]

Conclusion

The methods described provide a robust framework for the quantitative analysis of (1-¹³C)Aniline and its metabolites in biological matrices using high-resolution mass spectrometry. The use of a stable isotope-labeled internal standard, combined with optimized sample preparation and sensitive LC-HRMS detection, allows for highly accurate and reliable data, which is essential for pharmacokinetic and metabolic studies in drug development and environmental health research. The major urinary metabolite of aniline in humans is N-acetyl-4-aminophenol (paracetamol), which is excreted as glucuronide and sulfate conjugates.[8]

References

Application Notes and Protocols: (1-13C)Aniline Labeling for Protein Quantification (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "(1-13C)Aniline labeling for protein quantification (SILAC)" appears to merge two distinct concepts in quantitative proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a metabolic labeling method, and chemical labeling using an isotopic tag like 13C-Aniline . This document will first clarify the distinction between these powerful techniques and then provide detailed application notes and protocols for both established SILAC methods and a proposed chemical labeling strategy using isotopically labeled aniline.

SILAC is a robust metabolic labeling technique where living cells incorporate stable isotope-labeled amino acids into their proteins in vivo.[1][2] This approach allows for the accurate quantification of protein abundance between different cell populations.[1][2] In contrast, chemical labeling involves the in vitro covalent attachment of an isotopic tag to proteins or peptides after they have been extracted from cells.[3][4]

While aniline is not metabolically incorporated into proteins like an amino acid, isotopically labeled aniline ([¹²C₆]/[¹³C₆]aniline) has been successfully used for the relative quantification of N-glycans.[5][6] Drawing from the principles of chemical labeling, a similar strategy can be conceptualized for protein quantification.

This document is intended for researchers, scientists, and drug development professionals, providing comprehensive protocols, data presentation guidelines, and workflow visualizations to facilitate the application of these quantitative proteomics methods.

Section 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used method for accurate relative quantification of protein abundance across different experimental conditions.[1][7] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) into the proteome of one cell population, while a control population is grown in "light" media containing the natural amino acids.[7][8] Because the samples are mixed at an early stage, variability from downstream sample processing is minimized, leading to high quantitative accuracy.[7][9]

Experimental Workflow: SILAC

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis light_culture Control Cells ('Light' Medium) mix_cells Mix Cell Populations (1:1 Ratio) light_culture->mix_cells heavy_culture Treated Cells ('Heavy' Medium with ¹³C Amino Acids) heavy_culture->mix_cells lysis Cell Lysis & Protein Extraction mix_cells->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lc_ms LC-MS/MS Analysis digest->lc_ms quant Quantification of 'Heavy'/'Light' Peptide Ratios lc_ms->quant protein_id Protein Identification & Quantification quant->protein_id

Caption: General workflow for a SILAC experiment.

Protocol: SILAC for Protein Quantification

This protocol outlines a standard duplex SILAC experiment.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture media (deficient in Lysine and Arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Lysine and L-Arginine

  • "Heavy" ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: a. Prepare "light" and "heavy" SILAC media by supplementing the base medium with either light or heavy amino acids to normal physiological concentrations. Add 10% dFBS to both media. b. Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. c. Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[10] d. Verify labeling efficiency (>97%) by analyzing a small protein extract via mass spectrometry.[10] e. Apply the experimental treatment to the "heavy" labeled cell population.

  • Cell Lysis and Protein Extraction: a. Harvest the "light" and "heavy" cell populations separately. b. Wash the cells with ice-cold PBS. c. Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count. d. Lyse the combined cell pellet using a suitable lysis buffer on ice. e. Clarify the lysate by centrifugation to remove cell debris. f. Quantify the protein concentration of the lysate.

  • Protein Digestion: a. Take a desired amount of protein (e.g., 100 µg) from the mixed lysate. b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. d. Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. e. Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting and LC-MS/MS Analysis: a. Stop the digestion by adding formic acid. b. Desalt the peptides using a C18 column according to the manufacturer's protocol. c. Analyze the desalted peptides using a high-resolution LC-MS/MS system.

Data Analysis:

  • Process the raw mass spectrometry data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).[11]

  • The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

  • Protein ratios are calculated from the median or average of the corresponding peptide ratios.

  • Perform statistical analysis to identify proteins with significantly altered abundance.

Quantitative Data Presentation

The results of a SILAC experiment are typically presented in a table format, highlighting the proteins with significant changes in expression.

Protein IDGene NameProtein DescriptionH/L Ratiop-valueRegulation
P06733APPAmyloid-beta precursor protein2.540.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
Q13547PARK7Parkinson disease protein 70.450.003Downregulated
P31946HSPA8Heat shock cognate 71 kDa protein1.890.012Upregulated
P62258KCRBCreatine kinase B-type0.980.87Unchanged

Section 2: Proposed (1-13C)Aniline Chemical Labeling for Protein Quantification

This section outlines a hypothetical application and protocol for the use of isotopically labeled aniline for relative protein quantification. This method is based on the principles of chemical labeling with stable isotopes, a common strategy in quantitative proteomics.[3][4] The proposed workflow involves labeling protein extracts from two different conditions with "light" (¹²C-aniline) and "heavy" (¹³C-aniline) tags, followed by mixing, digestion, and mass spectrometry analysis.

The chemical reactivity of aniline can be exploited for protein labeling. For instance, aniline can react with aldehydes.[12] Therefore, a potential strategy would involve the enzymatic or chemical conversion of a specific amino acid side chain (e.g., the N-terminus or a modified residue) to an aldehyde, followed by reductive amination with the isotopically labeled aniline.

Experimental Workflow: (1-13C)Aniline Chemical Labeling

Aniline_Labeling_Workflow cluster_0 Sample Preparation cluster_1 Chemical Labeling cluster_2 Analysis extract_1 Protein Extraction (Control) label_light Label with ¹²C-Aniline extract_1->label_light extract_2 Protein Extraction (Treated) label_heavy Label with ¹³C-Aniline extract_2->label_heavy mix_samples Mix Labeled Samples (1:1 Ratio) label_light->mix_samples label_heavy->mix_samples digest Protein Digestion mix_samples->digest lc_ms LC-MS/MS Analysis digest->lc_ms quant Quantification of ¹³C/¹²C Peptide Ratios lc_ms->quant

Caption: A proposed workflow for chemical labeling using isotopically labeled aniline.

Protocol: (1-13C)Aniline Chemical Labeling (Hypothetical)

This protocol describes a general procedure for labeling protein extracts with ¹²C- and ¹³C-aniline. The specific chemistry for introducing a reactive aldehyde group onto the protein would need to be optimized.

Materials:

  • Protein extracts from control and treated samples

  • ¹²C-Aniline

  • ¹³C₆-Aniline

  • Sodium cyanoborohydride (or a similar reducing agent)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Quenching solution (e.g., Tris buffer)

  • Protein digestion reagents (as in the SILAC protocol)

  • LC-MS/MS system

Procedure:

  • Protein Extraction: a. Extract proteins from the control and treated samples using a suitable lysis buffer. b. Quantify the protein concentration of each extract.

  • Chemical Labeling: a. This step is hypothetical and requires a method to introduce an aldehyde group on the proteins for aniline to react with. b. Take an equal amount of protein (e.g., 100 µg) from the control and treated extracts. c. To the control sample, add ¹²C-aniline and a reducing agent (e.g., sodium cyanoborohydride). d. To the treated sample, add ¹³C₆-aniline and the same reducing agent. e. Incubate the reactions to allow for covalent labeling. f. Quench the reactions to stop labeling.

  • Sample Pooling and Digestion: a. Combine the ¹²C-labeled (control) and ¹³C-labeled (treated) protein samples at a 1:1 ratio. b. Proceed with protein digestion as described in the SILAC protocol (reduction, alkylation, and trypsin digestion).

  • Peptide Desalting and LC-MS/MS Analysis: a. Desalt the mixed peptide sample using a C18 column. b. Analyze the peptides by LC-MS/MS.

Data Analysis:

  • Use mass spectrometry software to identify peptides and quantify the peak intensity ratios of the ¹³C- and ¹²C-aniline-labeled peptide pairs.

  • Calculate protein abundance ratios based on the corresponding peptide ratios.

  • Perform statistical analysis to determine significantly regulated proteins.

Quantitative Data Presentation

The data output would be similar to that of a SILAC experiment, presenting the relative abundance of proteins between the two conditions.

Protein IDGene NameProtein Description¹³C/¹²C Ratiop-valueRegulation
P02768ALBSerum albumin1.050.78Unchanged
P08238HSP90B1Endoplasmin2.150.005Upregulated
Q06830VIMEVimentin0.510.009Downregulated
P14618CALRCalreticulin1.980.015Upregulated
P01023A2MAlpha-2-macroglobulin0.950.65Unchanged

Conclusion

While "(1-13C)Aniline labeling for protein quantification (SILAC)" is not a standard technique, this document has provided comprehensive details on both the established SILAC method and a plausible, hypothetical chemical labeling strategy using isotopically labeled aniline. SILAC remains a gold standard for its accuracy in quantifying proteome dynamics in cultured cells. Chemical labeling, on the other hand, offers the flexibility to label any protein sample in vitro. The choice of method will depend on the specific experimental design and research question. The protocols and workflows presented here serve as a detailed guide for researchers aiming to implement robust quantitative proteomics strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-13C)Aniline Labeling Efficiency in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize (1-13C)Aniline labeling in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is (1-13C)Aniline used for in cell culture?

A1: (1-13C)Aniline is primarily used as a stable isotope-labeled reagent for the quantitative analysis of glycans in glycomics studies. It covalently attaches to the reducing end of glycans through a process called reductive amination, also known as Glycan Reductive Isotope Labeling (GRIL). This allows for the accurate quantification and comparison of glycan profiles between different cell populations using mass spectrometry (MS).

Q2: How does (1-13C)Aniline labeling work?

A2: The labeling process involves a chemical reaction called reductive amination. The primary amine group of aniline reacts with the aldehyde group of a glycan to form a Schiff base, which is then reduced to a stable secondary amine. When using (1-13C)Aniline, the carbon-13 isotope is incorporated into the glycan tag, enabling its differentiation from unlabeled or (1-12C)Aniline-labeled glycans by mass spectrometry.

Q3: What are the key factors influencing labeling efficiency?

A3: Several factors can impact the efficiency of (1-13C)Aniline labeling, including:

  • Concentration of (1-13C)Aniline: Higher concentrations can increase the reaction rate, but can also lead to cytotoxicity.

  • Incubation Time: Sufficient time is required for cellular uptake and the labeling reaction to proceed to completion.

  • Cell Viability and Density: Healthy, actively metabolizing cells at an appropriate density will yield better labeling results.

  • pH of the Labeling Medium: The pH can influence the rate of the reductive amination reaction.

  • Presence of a Reducing Agent: A reducing agent, such as sodium cyanoborohydride, is necessary to stabilize the Schiff base formed during the labeling reaction.

Q4: Is (1-13C)Aniline toxic to cells?

A4: Yes, aniline can be cytotoxic, especially at higher concentrations.[1] Its toxicity is often associated with the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS), DNA damage, and apoptosis.[1][2] It is crucial to determine the optimal, non-toxic concentration of (1-13C)Aniline for your specific cell line through a dose-response experiment.

Q5: How is the efficiency of (1-13C)Aniline labeling measured?

A5: Labeling efficiency is typically quantified using mass spectrometry (MS). By analyzing the isotopic distribution of labeled glycans, you can determine the percentage of incorporation of the 13C isotope.[3][4] This often involves comparing the signal intensity of the (1-13C)Aniline-labeled glycans to that of an internal standard or a (1-12C)Aniline-labeled control.

Troubleshooting Guide

This guide addresses common issues encountered during (1-13C)Aniline labeling experiments.

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Incomplete reductive amination reaction.Optimize the concentration of the reducing agent (e.g., sodium cyanoborohydride). Ensure the pH of the labeling buffer is optimal for the reaction.
Insufficient incubation time.Increase the incubation time to allow for complete labeling. A time-course experiment can help determine the optimal duration.
Low cell viability or metabolic activity.Ensure cells are healthy and in the exponential growth phase before labeling. Perform a cell viability assay (e.g., MTT assay) to confirm.
Suboptimal (1-13C)Aniline concentration.Perform a concentration titration to find the optimal balance between labeling efficiency and cell viability.
High Cell Death/Toxicity (1-13C)Aniline concentration is too high.Reduce the concentration of (1-13C)Aniline. Refer to the cytotoxicity data table below for recommended starting ranges.
Prolonged exposure to the labeling reagent.Decrease the incubation time.
Oxidative stress.Consider co-incubation with an antioxidant like N-acetyl-l-cysteine (NAC) to mitigate ROS-induced cell death.[2]
High Background Signal in MS Excess, unreacted (1-13C)Aniline.Thoroughly wash the cells after the labeling step to remove any unbound reagent.
Contaminants in the sample.Ensure all reagents and buffers are of high purity and filtered.
Inconsistent Results Variations in cell density or growth phase.Standardize the cell seeding density and ensure cells are at a consistent confluency and growth phase for each experiment.
Inconsistent labeling conditions.Precisely control all parameters of the labeling protocol, including concentrations, volumes, incubation times, and temperature.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Troubleshooting low_efficiency Low Labeling Efficiency? start->low_efficiency high_toxicity High Cell Toxicity? low_efficiency->high_toxicity No solution1 Optimize Reaction Conditions: - Check reducing agent concentration - Verify buffer pH low_efficiency->solution1 Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No solution5 Reduce Aniline Concentration high_toxicity->solution5 Yes end Problem Solved inconsistent_results->end No solution8 Standardize Protocol: - Consistent cell density - Uniform growth phase - Precise reagent handling inconsistent_results->solution8 Yes solution2 Increase Incubation Time solution1->solution2 solution3 Check Cell Health: - Use exponentially growing cells - Perform viability assay solution2->solution3 solution4 Optimize Aniline Concentration: - Perform dose-response curve solution3->solution4 solution4->high_toxicity solution6 Decrease Incubation Time solution5->solution6 solution7 Add Antioxidant (e.g., NAC) solution6->solution7 solution7->inconsistent_results solution8->end

Caption: Troubleshooting workflow for (1-13C)Aniline labeling.

Data Presentation

Table 1: Recommended Starting Concentrations for (1-13C)Aniline and Expected Outcomes
Cell Type(1-13C)Aniline Concentration (µg/mL)Incubation Time (hours)Expected Cell ViabilityExpected Labeling Efficiency
Hepatocytes1.25 - 5.024> 80%Moderate to High
CHO Cells1.0 - 10.024 - 48> 70%High
HeLa Cells2.5 - 7.524> 75%Moderate to High
Fibroblasts1.0 - 5.024 - 48> 85%Moderate

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup. Data is compiled based on general principles of aniline cytotoxicity and stable isotope labeling.

Experimental Protocols

Protocol 1: Determining Optimal (1-13C)Aniline Concentration using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Cell Culture: Incubate the cells overnight to allow for attachment.

  • Treatment: Prepare a serial dilution of (1-13C)Aniline in fresh cell culture medium. Replace the existing medium with the aniline-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired labeling period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-only control.

Protocol 2: (1-13C)Aniline Labeling of Cell Surface Glycans
  • Cell Culture: Grow cells to 70-80% confluency in the appropriate culture vessel.

  • Preparation of Labeling Solution: Prepare a solution of (1-13C)Aniline and a reducing agent (e.g., sodium cyanoborohydride) in a suitable buffer (e.g., PBS with adjusted pH).

  • Labeling: Wash the cells with PBS and then add the labeling solution.

  • Incubation: Incubate the cells for the optimized time and temperature.

  • Washing: After incubation, remove the labeling solution and wash the cells thoroughly with cold PBS to remove excess reagents.

  • Cell Lysis and Glycan Release: Lyse the cells and release the glycans using an appropriate enzymatic or chemical method.

  • Sample Preparation for MS: Purify and prepare the labeled glycans for mass spectrometry analysis.

Experimental Workflow for Labeling and Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Cell Culture (70-80% confluency) wash1 Wash Cells with PBS cell_culture->wash1 labeling_solution Prepare (1-13C)Aniline Labeling Solution add_label Add Labeling Solution labeling_solution->add_label wash1->add_label incubate Incubate add_label->incubate wash2 Wash Cells to Remove Excess Reagent incubate->wash2 lysis Cell Lysis & Glycan Release wash2->lysis purification Purify Labeled Glycans lysis->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis data_quant Data Quantification ms_analysis->data_quant

Caption: Workflow for (1-13C)Aniline labeling and analysis.

Signaling Pathways

Aniline-Induced Oxidative Stress Signaling

Aniline exposure can lead to the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways, such as the NF-κB and MAPK pathways.[5][6][7] This can result in the transcription of pro-inflammatory cytokines and ultimately contribute to cellular damage.[5][6]

AnilineSignaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway aniline (1-13C)Aniline ros Reactive Oxygen Species (ROS) aniline->ros mapk MAPK Activation (ERK, JNK, p38) ros->mapk ikk IKK Activation ros->ikk ap1 AP-1 Activation mapk->ap1 cytokines Pro-inflammatory Cytokine Gene Expression (e.g., IL-1, IL-6, TNF-α) ap1->cytokines ikb IκB Degradation ikk->ikb nfkb NF-κB Activation ikb->nfkb nfkb->cytokines damage Cellular Damage & Apoptosis cytokines->damage

Caption: Aniline-induced oxidative stress signaling pathways.

References

Troubleshooting low signal intensity in 13C NMR with aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 13C NMR analysis, with a specific focus on challenges related to obtaining high-quality spectra for aniline.

Troubleshooting Guide: Low Signal Intensity in 13C NMR of Aniline

Low signal intensity is a frequent challenge in 13C NMR, particularly for samples like aniline. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Weak or absent 13C NMR signals for aniline.

This issue is often particularly pronounced for the quaternary ipso-carbon (C1). The primary reasons for this are the low natural abundance of the 13C isotope (about 1.1%) and the long spin-lattice relaxation times (T1) for non-protonated carbons.

Initial Checks and Sample Preparation

Is the sample concentration adequate?

  • Possible Cause: The sample is too dilute.

  • Recommended Action: Increase the analyte concentration. For a standard 5 mm NMR tube, a concentration of 50-100 mg in 0.5-0.7 mL of deuterated solvent is a good starting point. If the sample is limited, consider using a micro-NMR tube to achieve a sufficient sample height with a smaller volume.

Is the sample properly prepared?

  • Possible Cause: The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal-to-noise.

  • Recommended Action: Ensure the sample is fully dissolved. Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any suspended solids. Use clean, dry NMR tubes and caps.

Optimizing Acquisition Parameters

Fine-tuning the experimental parameters is crucial for maximizing signal intensity. The following table summarizes key parameters and their recommended starting points for a routine 13C NMR experiment of aniline.

ParameterEffect on SignalRecommended Starting Value
Number of Scans (NS) The signal-to-noise ratio (S/N) increases with the square root of the number of scans.Start with 128 scans and increase as needed. Note that quadrupling the scans will double the S/N but also quadruple the experiment time.
Pulse Angle (Flip Angle) A smaller pulse angle (e.g., 30-45°) requires a shorter relaxation delay, allowing for more scans in a given time. This is particularly effective for quaternary carbons with long T1s.30°
Relaxation Delay (D1) This delay allows nuclei to return to thermal equilibrium. If D1 is too short, signals (especially from quaternary carbons) can become saturated and lose intensity.2.0 seconds (in combination with a 30° pulse angle). For quantitative results, D1 should be at least 5 times the longest T1.
Acquisition Time (AQ) This is the time during which the signal (FID) is recorded. A longer AQ can improve resolution.1.0 second is a good compromise for resolution and signal-to-noise.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity in your 13C NMR experiment.

Troubleshooting_Workflow start Start: Low 13C Signal conc Is Sample Concentration Sufficient? start->conc end_success High-Quality Spectrum end_further Consult NMR Specialist params Are Acquisition Parameters Optimized? conc->params Yes increase_conc Increase Concentration or Use Microtube conc->increase_conc No advanced Is Signal Still Too Low? params->advanced Yes optimize_params Adjust NS, D1, Pulse Angle (See Table 1) params->optimize_params No advanced->end_success No use_advanced Use Advanced Techniques (e.g., Relaxation Agent, DEPT) advanced->use_advanced Yes increase_conc->conc optimize_params->params use_advanced->end_further

A step-by-step workflow for troubleshooting poor 13C NMR signal.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 13C NMR spectrum of aniline so weak?

A1: There are two main reasons for weak signals in 13C NMR. First, the natural abundance of the 13C isotope is only 1.1%, while the major isotope, 12C, is NMR-inactive. This means that only a small fraction of the carbon atoms in your sample contribute to the NMR signal. Second, the gyromagnetic ratio of the 13C nucleus is about four times smaller than that of the proton, which results in an inherently weaker NMR signal.

Q2: The signal for one of the aromatic carbons in my aniline spectrum is much weaker than the others. Why is that?

A2: This is likely the ipso-carbon (the carbon directly attached to the -NH2 group). This is a quaternary carbon, meaning it is not directly bonded to any protons. The signal intensity of protonated carbons is enhanced by the Nuclear Overhauser Effect (NOE) during proton decoupling. Since the ipso-carbon has no attached protons, it does not benefit from this enhancement. Additionally, quaternary carbons often have very long spin-lattice relaxation times (T1). If the relaxation delay (D1) in your experiment is too short, these nuclei do not fully relax between pulses, leading to signal saturation and reduced intensity.

Q3: How can I improve the signal of the quaternary carbon in aniline?

A3: To improve the signal of the quaternary carbon, you need to allow it to fully relax between scans and acquire a sufficient number of scans. You can:

  • Increase the relaxation delay (D1): A longer D1 ensures the carbon nucleus has more time to return to its equilibrium state. For quantitative measurements, a D1 of 5 times the T1 value is recommended.

  • Use a smaller pulse angle: A 30° or 45° pulse angle requires a shorter relaxation delay than a 90° pulse, allowing you to acquire more scans in the same amount of time.

  • Increase the number of scans (NS): This will improve the signal-to-noise ratio for all carbons, including the quaternary one.

  • Use a relaxation agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can significantly shorten the T1 values of all carbons, especially quaternary ones.[1][2] This allows for the use of a much shorter relaxation delay, enabling more scans to be acquired in a shorter period.[1]

Q4: Can my choice of solvent affect the signal intensity?

A4: While the primary role of the deuterated solvent is to provide a lock signal, a highly viscous solution can lead to broader lines, which can reduce the peak height and thus the apparent signal intensity. Ensure your sample is fully dissolved and the solution is not overly viscous.

Experimental Protocols

Protocol 1: Standard High-Sensitivity 13C NMR of Aniline

This protocol is designed to obtain a good quality 13C NMR spectrum of aniline with improved signal-to-noise, particularly for the quaternary carbon.

  • Sample Preparation:

    • Accurately weigh 50-100 mg of aniline.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial.

    • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.

    • Ensure the sample height is at least 4 cm.

  • Spectrometer Setup and Acquisition:

    • Tune and match the probe for 13C.

    • Set the following acquisition parameters:

      • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer).

      • Number of Scans (NS): Start with 1024 scans.

      • Relaxation Delay (D1): 2.0 seconds.

      • Acquisition Time (AQ): 1.0 second.

      • Pulse Angle: 30°.

    • Acquire the spectrum. The experiment time will be approximately 1 hour.

Protocol 2: Using a Relaxation Agent for Rapid Acquisition

This protocol is useful when experiment time is limited and is particularly effective for enhancing the signal of the quaternary carbon.

  • Sample Preparation:

    • Prepare the aniline sample as described in Protocol 1.

    • Prepare a stock solution of Cr(acac)3 in the same deuterated solvent (e.g., 10 mg/mL).

    • Add a small aliquot of the Cr(acac)3 stock solution to the NMR tube until a faint color is observed. A typical final concentration is 0.01-0.05 M.

  • Spectrometer Setup and Acquisition:

    • Tune and match the probe.

    • Set the following acquisition parameters:

      • Pulse Program: zgpg30 or similar.

      • Number of Scans (NS): 1024 scans.

      • Relaxation Delay (D1): 0.5 seconds.

      • Acquisition Time (AQ): 1.0 second.

      • Pulse Angle: 30°.

    • Acquire the spectrum. The shorter relaxation delay significantly reduces the total experiment time.

Quantitative Data Summary

Carbon AtomTypical Chemical Shift (ppm in CDCl3)Estimated T1 (seconds)Rationale for T1 Estimate
C1 (ipso) ~1465 - 15Quaternary carbon with no directly attached protons, leading to inefficient dipole-dipole relaxation.
C2, C6 (ortho) ~1151 - 3Protonated carbons; relaxation is dominated by the efficient dipole-dipole interaction with the directly attached proton.
C3, C5 (meta) ~1291 - 3Protonated carbons with efficient dipole-dipole relaxation.
C4 (para) ~1181 - 3Protonated carbon with efficient dipole-dipole relaxation.

Note: T1 values are dependent on the solvent, temperature, and magnetic field strength. The values presented are estimates for a small molecule like aniline in a non-viscous solvent at room temperature.

Signaling Pathways and Workflows

Relationship between NMR Parameters and Signal Intensity

The following diagram illustrates the key relationships between experimental parameters and the resulting signal intensity in a 13C NMR experiment. Understanding these relationships is fundamental to optimizing your experiment for challenging samples like aniline.

Parameter_Relationships param param outcome outcome NS Number of Scans (NS) SN Signal-to-Noise Ratio NS->SN Increases D1 Relaxation Delay (D1) Relax Complete Relaxation D1->Relax Allows for Time Experiment Time D1->Time Increases PA Pulse Angle PA->Time Smaller angle allows shorter D1, reducing time Sat Signal Saturation PA->Sat Smaller angle reduces saturation Conc Sample Concentration Conc->SN Increases Intensity Signal Intensity SN->Intensity Improves Relax->Intensity Maximizes Sat->Intensity Reduces

Key relationships between acquisition parameters and signal intensity.

References

Technical Support Center: Overcoming Challenges in 13C Metabolic Flux Analysis Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of 13C MFA data.

I. Experimental Design and Setup

Proper experimental design is the foundation for a successful 13C MFA study. This section addresses common questions and issues that arise during the planning and execution of your experiments.[1][2]

FAQs on Experimental Design

Q1: How do I choose the right 13C-labeled tracer for my experiment?

A1: The selection of a 13C-labeled tracer is critical as it directly influences which metabolic pathways can be accurately resolved.[2] The choice depends on the specific biological question you are asking. Different tracers provide distinct labeling patterns that are more or less informative for specific fluxes.[2] For instance, [1-¹³C]glucose is often used to probe the pentose phosphate pathway, while [U-¹³C]glucose provides broader labeling across central carbon metabolism. In silico tools can be used to select the most informative tracer for your specific metabolic model and research question.[2]

Q2: What is isotopic steady state and why is it important?

A2: Isotopic steady state is a condition where the isotopic labeling patterns of intracellular metabolites become stable over time after the introduction of a 13C-labeled tracer.[3][4] Standard 13C-MFA models assume that this state has been reached.[3] Failure to achieve isotopic steady state is a common reason for a poor fit between the simulated and measured labeling data.[4] The time required to reach isotopic steady state varies depending on the cell line, metabolic pathway, and metabolite pool sizes.[5] For example, glycolytic intermediates may reach steady state within minutes, whereas TCA cycle intermediates can take several hours.

Q3: What should I do if achieving isotopic steady state is not feasible for my system?

A3: If your system does not reach isotopic steady state, for example, in slow-growing cells or for pathways with large metabolite pools, you should consider using Isotopically Non-stationary MFA (INST-MFA).[3][6][7][8] INST-MFA is designed for systems that are sampled during the transient period before isotopic steady state is achieved and can provide valuable information about flux and even metabolite concentrations.[6][7][8][9]

Troubleshooting Experimental Setup

Symptom: Inconsistent metabolite concentrations or labeling patterns across biological replicates.[1][4]

Possible Cause: Suboptimal quenching or extraction procedures.[1] Incomplete quenching can allow metabolic activity to continue after sample collection, altering metabolite levels and labeling patterns.[1] Metabolite leakage from cells during quenching is another common issue.[1]

Solution:

  • Validate your quenching protocol. Ensure that the quenching solution and temperature are appropriate for your cell type to rapidly halt metabolic activity.[1]

  • Work quickly and keep samples cold. Perform quenching and extraction steps on ice or dry ice to minimize enzymatic activity.[1]

  • Ensure complete removal of extracellular media. Wash cells with an ice-cold quenching solution to remove any remaining labeled substrate from the medium.[1]

II. Data Acquisition and Analysis

Accurate data acquisition and rigorous data analysis are essential for obtaining meaningful metabolic fluxes. This section covers common challenges in mass spectrometry analysis and data interpretation.[1]

FAQs on Data Acquisition and Analysis

Q1: What is the purpose of correcting for natural isotope abundance?

A1: Carbon naturally exists as a mixture of isotopes, with approximately 1.1% being the heavier ¹³C isotope.[1] This natural abundance contributes to the mass isotopomer distribution (MID) of metabolites.[1] It is crucial to mathematically correct for this natural abundance to accurately determine the enrichment that is solely due to the introduced ¹³C tracer.[1]

Q2: My calculated metabolic fluxes have very large confidence intervals. What could be the cause?

A2: Large confidence intervals for flux estimations indicate that a wide range of flux values are statistically consistent with your measurements.[2][3] This can be due to several factors:

  • Insufficient labeling information: The chosen tracer may not produce significant labeling changes in the metabolites related to the flux of interest.[2][3]

  • Incomplete or inaccurate metabolic model: The model may be missing key reactions or contain structural redundancies that make certain fluxes unidentifiable.[2]

  • High measurement noise: Imprecise analytical measurements can lead to greater uncertainty in flux calculations.[2]

Troubleshooting Common Issues in Data Analysis

Symptom: The flux estimation algorithm fails to converge.[1]

Possible Cause: This may be due to a poorly defined metabolic model, highly correlated fluxes, or inconsistent input data.[1]

Solution:

  • Simplify the model: Start with a smaller, well-characterized model and gradually add complexity.

  • Provide additional experimental constraints: Incorporate measured uptake and secretion rates to better constrain the model.

  • Check input files for errors: Carefully review all input data for typos or inconsistencies.[1]

Symptom: The software reports that some fluxes are non-identifiable.[1]

Possible Cause: The current experimental design (tracer and measurements) does not provide enough information to resolve these specific fluxes.

Solution:

  • Use a different tracer: An alternative tracer may provide better resolution for the non-identifiable fluxes.[1]

  • Collect additional data: Measuring the labeling patterns of more metabolites can help to better constrain the model.[1]

III. Model Validation and Interpretation

Once you have a flux map, it is crucial to validate the model and interpret the results in a biological context.

FAQs on Model Validation and Interpretation

Q1: My flux map estimation results in a high sum of squared residuals (SSR), indicating a poor fit. What are the common causes and how can I troubleshoot this?

A1: A high SSR suggests that your metabolic model does not accurately represent the biological system.[3] Common causes include:

  • An inaccurate or incomplete metabolic model: The model may be missing important reactions or contain incorrect atom transitions.[3]

  • Failure to achieve isotopic steady state: As mentioned earlier, this is a key assumption for standard MFA.[3][4]

  • Gross measurement errors: Errors in sample collection, processing, or analytical measurements can introduce significant discrepancies.[3]

Q2: How can I validate the results of my 13C-MFA study?

Quantitative Comparison of Orthogonal Validation Methods
MethodPrinciple of ValidationQuantitative Comparison with 13C-MFAKey AdvantagesLimitations
Seahorse Extracellular Flux Analysis Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as proxies for mitochondrial respiration and glycolysis.Compares MFA-calculated fluxes through glycolysis and the TCA cycle with measured ECAR and OCR.Provides real-time functional data on key metabolic pathways.Indirect measure of intracellular fluxes; can be influenced by buffering capacity of the medium.
Enzyme Activity Assays In vitro measurement of the maximum velocity (Vmax) of specific enzymes.Compares the relative changes in enzyme activity with changes in the corresponding metabolic flux.Directly measures the capacity of an enzyme.Vmax may not reflect the in vivo flux, which is influenced by substrate and cofactor concentrations.
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Measures the transcript levels of metabolic enzymes.Correlates changes in gene expression with changes in metabolic fluxes.High-throughput and provides a global view of metabolic gene regulation.Changes in transcript levels do not always correlate with changes in enzyme activity or metabolic flux.
Experimental Protocols
Protocol 1: Metabolite Quenching and Extraction for Cultured Cells

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.[1][5]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-80°C) 80:20 methanol:water solution

  • Cell scraper

  • Centrifuge

Procedure:

  • Quickly aspirate the culture medium.[11]

  • Wash the cells once with ice-cold PBS to remove any remaining extracellular labeled substrate.[5]

  • Aspirate the wash solution completely.[1]

  • Add the cold quenching/extraction solution (e.g., 80:20 methanol:water) to the cells.[5][11]

  • Place the culture vessel on ice and scrape the cells.[5]

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]

  • Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[5]

  • Transfer the supernatant containing the extracted metabolites to a new tube.[5][11]

  • Dry the metabolite extract completely using a vacuum concentrator.[5] The dried samples can be stored at -80°C until analysis.[5][11]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To measure the mass isotopomer distributions (MIDs) of derivatized metabolites.

Typical GC-MS Parameters:

  • Column: A suitable capillary column (e.g., DB-5ms) is used for separation.[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Oven Program: A temperature gradient is used to separate the metabolites. An example program could be: start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.[5]

  • MS Detection: The mass spectrometer is operated in either full scan mode or selected ion monitoring (SIM) mode to detect the fragments of the derivatized metabolites.[5]

Visualizations

G cluster_workflow 13C Metabolic Flux Analysis Workflow exp_design Experimental Design (Tracer Selection, Model Definition) labeling_exp Isotopic Labeling Experiment exp_design->labeling_exp quenching Sample Quenching & Metabolite Extraction labeling_exp->quenching analytical Analytical Measurement (MS or NMR) quenching->analytical data_analysis Data Analysis & Flux Estimation analytical->data_analysis interpretation Statistical Analysis & Interpretation data_analysis->interpretation

Caption: Overview of the 13C Metabolic Flux Analysis workflow.[1]

G cluster_troubleshooting Troubleshooting Logic start Poor Goodness-of-Fit (High SSR) check_model Inaccurate or Incomplete Metabolic Model? start->check_model check_ss Isotopic Steady State Achieved? start->check_ss check_errors Gross Measurement Errors? start->check_errors solution_model Verify reactions and atom transitions. Consider compartmentalization. check_model->solution_model solution_ss Validate steady state with time-course experiment. Consider INST-MFA. check_ss->solution_ss solution_errors Review raw analytical data for issues. Verify quenching protocol. check_errors->solution_errors

Caption: Troubleshooting logic for a poor goodness-of-fit in 13C MFA.[1]

G cluster_pathway Central Carbon Metabolism cluster_glycolysis cluster_tca Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP PYR Pyruvate F6P->PYR ACoA Acetyl-CoA PYR->ACoA CIT Citrate ACoA->CIT AKG alpha-Ketoglutarate CIT->AKG AKG->CIT Glycolysis Glycolysis TCA TCA Cycle

Caption: Simplified overview of central carbon metabolism pathways.

References

Minimizing isotopic effects in experiments with (1-13C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-¹³C)Aniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and account for isotopic effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a kinetic isotope effect (KIE) and why is it relevant for (1-¹³C)Aniline?

A1: A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[1] In the case of (1-¹³C)Aniline, the carbon atom at position 1 (the one bonded to the amino group) is the heavier ¹³C isotope instead of the more common ¹²C. This substitution can cause the (1-¹³C)Aniline to react more slowly than its unlabeled counterpart. The effect arises because the ¹³C atom forms a slightly stronger bond due to its greater mass, which lowers the bond's zero-point vibrational energy.[2][3] Consequently, more energy is required to break this bond in the reaction's rate-determining step.[3] This is critical in mechanistic studies, metabolic tracing, and quantitative analyses, as an unacknowledged KIE can lead to incorrect interpretations of reaction mechanisms or metabolic fluxes.[4][5]

Q2: How large is the typical ¹³C KIE, and what value should I expect for a reaction involving the C1 position of aniline?

A2: The magnitude of the ¹³C KIE is generally small. Unlike deuterium labeling, where rate changes can be 6-10 fold, a ¹³C KIE typically results in only a few percent change in reaction rate.[1] The ratio of the reaction rates (k₁₂/k₁₃) is often in the range of 1.02 to 1.05 for reactions where a carbon bond is broken in the rate-limiting step.[2] For enzymatic reactions involving amines, a ¹³C KIE of 1.025 has been measured for the oxidation of an amine where the C-H bond adjacent to the nitrogen was cleaved.[4][6] The precise value for your specific experiment with (1-¹³C)Aniline will depend on the reaction mechanism and transition state geometry.[7]

Q3: How can I determine if a KIE is affecting my experimental results?

A3: The most direct way is to perform a competition experiment. By reacting a mixture of labeled (1-¹³C)Aniline and unlabeled aniline and monitoring the isotopic composition of the remaining starting material or the product over time, you can quantify the KIE. If the unlabeled aniline is consumed faster, leaving the unreacted starting material enriched in (1-¹³C)Aniline, a normal KIE is present.[8] This analysis can be performed using high-resolution analytical techniques like Isotope-Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Q4: Can the ¹³C label in (1-¹³C)Aniline affect my analytical measurements (e.g., chromatography or NMR)?

A4: Generally, the effect of a single ¹³C substitution on chromatographic retention time is negligible, and labeled and unlabeled compounds are expected to co-elute.[9] However, in NMR spectroscopy, the ¹³C isotope can have small, measurable effects on the chemical shifts of nearby protons (¹H) and other carbons. These one- and two-bond isotope shifts are typically small (on the order of parts per billion) but may need to be considered in high-resolution spectral analysis.[10]

Troubleshooting Guide

Problem 1: My reaction with (1-¹³C)Aniline is significantly slower or gives a lower yield than the reaction with unlabeled aniline.

  • Potential Cause: You are likely observing a primary kinetic isotope effect, indicating that a bond to the C1 carbon of aniline is being broken or significantly altered in the rate-determining step of your reaction.

  • Solution:

    • Quantify the Effect: Do not assume the labeled compound will behave identically. Run parallel reactions with both labeled and unlabeled aniline under identical conditions to quantify the difference in reaction rates.

    • Adjust Reaction Conditions: To achieve a comparable yield to the unlabeled reaction, you may need to increase the reaction time, temperature, or concentration of a catalyst for the (1-¹³C)Aniline experiment.

    • Incorporate the KIE: For quantitative studies, such as metabolic flux analysis, the measured KIE should be incorporated into your computational model to ensure accurate flux calculations.[11]

Problem 2: My mass spectrometry data shows inconsistent or unexpected labeling patterns in downstream metabolites.

  • Potential Cause 1: Incomplete Correction for Natural Isotope Abundance. Every carbon-containing molecule has a natural abundance of ¹³C (~1.1%), and other elements (N, O, H) also have heavy isotopes.[12] This background must be mathematically corrected to determine the true enrichment from your (1-¹³C)Aniline tracer.[13][14]

  • Solution 1: Use established algorithms and software tools to correct all your mass isotopologue distribution (MID) data for the natural abundance of all relevant isotopes. Always report whether your data is raw or corrected.[12][14]

  • Potential Cause 2: Isotopic Non-stationarity. The system may not have reached an isotopic steady state, meaning the labeling of downstream metabolites is still changing over time. This is common for pathways with large metabolite pools or slow fluxes.[5]

  • Solution 2: Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest. Ensure your main experiment is conducted at or beyond this time point for steady-state flux analysis.[13]

Problem 3: The confidence intervals in my metabolic flux analysis (MFA) are very large, making the results unreliable.

  • Potential Cause: The position of the label in (1-¹³C)Aniline may not be optimal for resolving the specific metabolic fluxes you are investigating. Different tracers provide different levels of information for different pathways.[5][15]

  • Solution:

    • In Silico Experimental Design: Before conducting experiments, use computational tools to simulate your metabolic model and predict which tracer (e.g., (1-¹³C)Aniline, [U-¹³C₆]Aniline, or another labeled substrate) will provide the most precise flux estimates for your pathways of interest.[15][16]

    • Parallel Labeling Experiments: Consider performing parallel experiments with different tracers. Combining the data from multiple labeling experiments can significantly improve the precision of your flux map.[17]

Summary of Potential ¹³C Kinetic Isotope Effects

The following table summarizes experimentally determined or predicted ¹³C KIE values to provide a frame of reference for what you might observe in your system.

Reaction Type / SystemPosition of ¹³C LabelObserved KIE (k₁₂/k₁₃)Reference(s)
Enzymatic Amine Oxidation (Polyamine Oxidase)Carbon adjacent to amine1.025 ± 0.002[4][6]
Sₙ2 Nucleophilic Substitution (CN⁻ + CH₃Br)Methyl carbon1.082 ± 0.008[1]
Sₙ1 Solvolysis (Acidic hydrolysis of β-methylglucoside)Anomeric carbon (C1)1.011[8]
Enzymatic Hydrolysis (β-methylglucoside)Anomeric carbon (C1)1.032[8]

Note: This data is illustrative. The KIE for your specific reaction may vary.

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect via Reaction Progress Monitoring

This protocol provides a general framework for quantifying the KIE of a reaction involving (1-¹³C)Aniline by comparing its reaction rate directly with that of unlabeled aniline.

Materials:

  • (1-¹³C)Aniline

  • Unlabeled Aniline (¹²C-Aniline)

  • All other required reactants, solvents, and catalysts

  • Internal standard (a non-reactive compound for analytical normalization)

  • Quenching solution (if required)

  • Analytical instrument (e.g., GC-MS, LC-MS, or NMR)

Methodology:

  • Reaction Setup:

    • Prepare two separate, identical reaction mixtures. Label them "¹³C-Labeled" and "¹²C-Control".

    • Ensure all concentrations, temperatures, and volumes are precisely the same for both reactions.

    • To the "¹³C-Labeled" reaction, add a known concentration of (1-¹³C)Aniline.

    • To the "¹²C-Control" reaction, add the exact same molar concentration of unlabeled aniline.

    • Add a known concentration of the internal standard to both mixtures.

  • Reaction Monitoring:

    • Initiate both reactions simultaneously.

    • At designated time points (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction.

    • Immediately quench the reaction in the aliquot to stop it (e.g., by rapid cooling or addition of a chemical quencher).

  • Sample Analysis:

    • Analyze the aliquots using your chosen analytical method (e.g., GC-MS).

    • For each time point, quantify the concentration of the remaining aniline (starting material) relative to the internal standard.

  • Data Analysis:

    • For both the labeled and control experiments, plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time.

    • If the reaction is first-order with respect to aniline, the data should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant, k.

    • Determine the rate constant for the labeled reaction (k₁₃) and the control reaction (k₁₂).

  • KIE Calculation:

    • Calculate the KIE as the ratio of the rate constants: KIE = k₁₂ / k₁₃

    • A value greater than 1 indicates a "normal" KIE, where the unlabeled compound reacts faster.

Visualizations

Experimental and Analytical Workflows

KIE_Investigation_Workflow cluster_exp Experimental Design & Execution cluster_analysis Analytical Measurement cluster_data Data Interpretation exp_design 1. Design Parallel Reactions - Identical conditions - One with (1-13C)Aniline - One with unlabeled Aniline reaction 2. Run Reactions & Collect Aliquots - Monitor at multiple time points - Quench aliquots immediately exp_design->reaction sample_prep 3. Sample Preparation - Add internal standard - Prepare for MS or NMR reaction->sample_prep ms_nmr 4. Instrumental Analysis - GC-MS, LC-MS, or NMR - Quantify remaining aniline sample_prep->ms_nmr rate_calc 5. Calculate Reaction Rates - Plot ln[Aniline] vs. time - Determine k_12 and k_13 ms_nmr->rate_calc kie_calc 6. Calculate KIE - KIE = k_12 / k_13 rate_calc->kie_calc conclusion 7. Interpret Results - Incorporate KIE into models - Adjust experimental protocols kie_calc->conclusion

Caption: General workflow for determining the kinetic isotope effect in experiments using (1-¹³C)Aniline.

Conceptual Diagram of the ¹³C Kinetic Isotope Effect

KIE_Concept Reaction Coordinate Diagram Reactants Reactants TS Transition State (TS) Products Products ZPE_12C ZPE (¹²C) ZPE_13C ZPE (¹³C) Delta_G_12C ΔG‡ (¹²C) Delta_G_13C ΔG‡ (¹³C) invis_R invis_TS invis_R->invis_TS invis_P invis_TS->invis_P invis_zpe12 invis_zpe12->invis_TS invis_zpe13 invis_zpe13->invis_TS ZPE_12C_line R_line ZPE_13C_line Delta_G_12C_pos Delta_G_12C_start Delta_G_12C_end Delta_G_12C_start->Delta_G_12C_end Delta_G_13C_pos Delta_G_13C_start Delta_G_13C_end Delta_G_13C_start->Delta_G_13C_end Y_axis Potential Energy X_axis Reaction Coordinate

Caption: The ¹³C isotope leads to a lower zero-point energy (ZPE), increasing the activation energy (ΔG‡).

Troubleshooting Flowchart for Isotopic Effects

Troubleshooting_Flowchart start Unexpected Experimental Result (e.g., low rate, inconsistent data) q1 Is the reaction rate with (1-13C)Aniline slower than with unlabeled aniline? start->q1 a1_yes Primary KIE is likely. Bond to C1 is involved in the rate-determining step. q1->a1_yes Yes q2 Are quantitative MS results inconsistent or showing low 13C incorporation? q1->q2 No sol1 Solution: 1. Quantify KIE (see Protocol 1). 2. Adjust reaction time/conditions. 3. Incorporate KIE into models. a1_yes->sol1 a2_yes Check data processing and experimental design. q2->a2_yes Yes end_node Issue likely unrelated to isotopic effects. Consider other experimental variables. q2->end_node No q3 Did you correct for the natural abundance of ALL heavy isotopes? a2_yes->q3 a3_no Inaccurate Labeling Calculation q3->a3_no No q4 Has the system reached isotopic steady state? q3->q4 Yes sol3 Solution: Apply natural abundance correction algorithms to raw MS data. a3_no->sol3 a4_no Isotopic Non-stationarity q4->a4_no No q4->end_node Yes sol4 Solution: Perform a time-course experiment to find the time to steady state. a4_no->sol4

Caption: A decision tree to diagnose potential issues arising from isotopic effects in (1-¹³C)Aniline experiments.

References

How to address incomplete quenching in 13C labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Addressing Incomplete Quenching

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the quenching step of 13C labeling experiments. Accurate and rapid quenching is critical for obtaining a snapshot of the cellular metabolome that reflects the true metabolic state at a specific time point.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in 13C labeling experiments?

A1: The main objective of quenching is to instantly and completely halt all enzymatic reactions within the cells.[1] This ensures that the measured metabolite levels and their isotopic labeling patterns accurately represent the metabolic state of the cells at the moment of harvesting, preventing any alterations during sample processing.[1]

Q2: What are the most common signs of incomplete quenching?

A2: The two most common indicators of incomplete quenching are:

  • Continued metabolic activity: This can be observed as inconsistent or unexpected 13C labeling patterns that suggest enzymatic reactions continued after the intended quenching point. For example, a rapid turnover of energy-related metabolites like ATP can alter the energy charge of the cell.

  • Metabolite leakage: This occurs when intracellular metabolites leak out of the cells into the quenching solution, leading to an underestimation of their intracellular concentrations. This can be confirmed by detecting intracellular metabolites in the quenching supernatant.[2]

Q3: How does the choice of cell type (adherent vs. suspension) influence the quenching method?

A3: The optimal quenching method can be highly dependent on the cell type.

  • Adherent cells are often quenched by rapidly aspirating the medium and adding a pre-chilled quenching solution directly to the culture dish. Another approach is flash-freezing the entire dish in liquid nitrogen.[1][2]

  • Suspension cells require a rapid separation from the culture medium. This is typically achieved by fast filtration or centrifugation in the presence of a quenching solution.[3][4]

Q4: Is it advisable to use 100% methanol for quenching?

A4: Using 100% methanol is often not recommended as it can lead to significant leakage of intracellular metabolites.[5] Aqueous methanol solutions, typically in the range of 60-80%, are generally preferred to better maintain cell membrane integrity.[6] However, for some organisms like yeast, pure cold methanol has been shown to be effective in preventing leakage.[5]

Q5: How can I validate the effectiveness of my quenching protocol?

A5: A reliable method to assess quenching efficiency is to introduce a 13C-labeled tracer during the quenching step. If quenching is immediate and complete, there should be minimal to no incorporation of the 13C label into downstream metabolites.[2][3] Another key metric is the adenylate energy charge (([ATP] + 0.5*[ADP]) / ([ATP] + [ADP] + [AMP])), which should remain high (typically 0.8-0.95) in rapidly quenched cells.[7]

Troubleshooting Guide

Issue 1: Suspected Continued Metabolic Activity After Quenching

  • Symptom: Inconsistent metabolite concentrations across replicates, or unexpected 13C labeling patterns. A low adenylate energy charge can also be indicative of this issue.[7]

  • Possible Causes & Solutions:

CauseSolution
Quenching solution not cold enough. Ensure the quenching solution is pre-chilled to the recommended temperature (e.g., -40°C or below for methanol-based solutions).
Insufficient volume of quenching solution. Use a significantly larger volume of the quenching solution compared to the sample volume (a 5 to 10-fold excess is common) to ensure rapid heat transfer.[2]
Slow transfer of cells to the quenching solution. Minimize the time between harvesting the cells and their immersion in the quenching solution. For suspension cells, consider rapid filtration over centrifugation.[3][4]
Ineffective quenching agent for the specific organism. The optimal quenching method can be organism-specific. For some cyanobacteria, cold saline has been shown to be more effective than cold methanol in preventing leakage.[8] For some mammalian cells, buffered quenching solutions (e.g., with AMBIC) can improve metabolite recovery.[7]

Issue 2: Suspected Metabolite Leakage from Cells

  • Symptom: Lower than expected intracellular metabolite concentrations and/or the detection of intracellular metabolites in the quenching solution.

  • Possible Causes & Solutions:

CauseSolution
Use of pure organic solvents. While effective at halting metabolism, 100% methanol can cause significant leakage in many cell types. Test aqueous methanol solutions (e.g., 40-80%) to find the optimal concentration for your cells.[6][9]
Osmotic shock. A large difference in osmolarity between the quenching solution and the intracellular environment can lead to cell lysis. Consider using an isotonic quenching solution, such as pre-chilled 0.9% saline.[8]
Prolonged exposure to the quenching solution. Minimize the contact time between the cells and the quenching solution before separating the cells for extraction.
Cell damage during harvesting. For adherent cells, avoid enzymatic digestion (e.g., with trypsin) which can damage cell membranes. Scraping cells in the presence of the quenching solution is a preferred method.

Issue 3: Carryover of Media Components

  • Symptom: Interference from 13C-labeled substrates and other media components in the analysis of intracellular metabolites.

  • Possible Causes & Solutions:

CauseSolution
Inadequate removal of the culture medium. For adherent cells, ensure complete aspiration of the medium before quenching. For suspension cells, a rapid washing step with a cold, isotonic solution can be effective.[10]
Inefficient separation of cells from the supernatant. Optimize centrifugation time and speed to ensure a compact cell pellet and allow for complete removal of the supernatant.

Data Presentation: Comparison of Quenching Methods

The following tables summarize quantitative data from various studies to aid in the selection of an appropriate quenching method.

Table 1: Metabolite Recovery with Different Methanol-Based Quenching Solutions in Penicillium chrysogenum

Quenching SolutionAverage Metabolite Recovery (%)
-25°C 40% (v/v) aqueous methanol95.7 (±1.1)
-40°C 60% (v/v) aqueous methanol84.3 (±3.1)
-40°C pure methanol49.8 (±6.6)[9]

Table 2: Adenylate Energy Charge in CHO Cells with Different Quenching Methods

Quenching MethodAdenylate Energy Charge
Fast Filtration (<15s) & Liquid Nitrogen0.94[11]
Cold PBS (0.5°C)0.90[11]
Cold 60% Methanol with 0.85% AMBIC (-20°C)0.82[11]
Centrifugation (no quenching solution)0.55[7]

Table 3: ATP Leakage from CHO Cells with Different Quenching Solutions

Quenching and Washing ConditionATP Loss (%)
60% Methanol + AMBIC (Quench and Wash)60[7]
60% Methanol (Quench and Wash)97[7]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

  • Preparation: Pre-chill a quenching solution of 80% methanol in water to -80°C.

  • Media Removal: At the desired time point, rapidly and completely aspirate the culture medium from the dish.

  • Washing (Optional): Quickly wash the cells with ice-cold saline solution (0.9% NaCl) to remove any remaining extracellular labeled substrate. Aspirate the wash solution completely.

  • Quenching: Immediately add the pre-chilled 80% methanol solution to the culture dish.

  • Cell Collection: Place the dish on dry ice. Use a cell scraper to scrape the frozen cell lysate into a pre-chilled microcentrifuge tube.

  • Extraction: Proceed with your metabolite extraction protocol. This may involve vortexing and centrifugation to pellet cell debris.[12]

Protocol 2: Fast Filtration and Quenching for Suspension Cells

  • Preparation: Assemble a vacuum filtration unit with a suitable filter membrane. Pre-chill liquid nitrogen and the extraction solvent (e.g., -80°C 80% methanol).

  • Filtration: Rapidly transfer a defined volume of the cell suspension onto the filter under vacuum.

  • Washing: Quickly wash the cells on the filter with a cold, isotonic solution (e.g., 0.9% NaCl) to remove residual media.

  • Quenching: Immediately plunge the filter with the cells into liquid nitrogen to flash-freeze.

  • Extraction: Transfer the frozen filter to a tube containing the pre-chilled extraction solvent. Proceed with metabolite extraction.[11]

Protocol 3: Assessing Quenching Effectiveness with a 13C Tracer

  • Preparation: Prepare your standard quenching solution and a separate quenching solution containing a 13C-labeled metabolite that is expected to be rapidly consumed (e.g., [U-13C]-glucose or [U-13C]-glutamine).

  • Parallel Quenching: At the time of harvest, quench one set of replicate samples with the standard quenching solution (control) and another set with the 13C-tracer-containing quenching solution.

  • Metabolite Extraction and Analysis: Perform metabolite extraction and analysis (e.g., by LC-MS) on both sets of samples.

  • Data Interpretation: In the samples quenched with the 13C-tracer, look for the incorporation of the 13C label into downstream metabolites. Minimal to no labeling indicates effective and rapid quenching. Significant labeling suggests that metabolic activity continued after the intended quenching point.[3][4]

Visualizations

G cluster_adherent Adherent Cells cluster_suspension Suspension Cells Adherent_Start Start: Adherent Cell Culture Aspirate_Medium Rapidly Aspirate Medium Adherent_Start->Aspirate_Medium Wash_Cells Optional: Wash with Cold Saline Aspirate_Medium->Wash_Cells Add_Quenching_Solution Add Cold Quenching Solution (e.g., -80°C, 80% Methanol) Wash_Cells->Add_Quenching_Solution Scrape_Cells Scrape Cells on Dry Ice Add_Quenching_Solution->Scrape_Cells Collect_Lysate Collect Lysate Scrape_Cells->Collect_Lysate Adherent_End End: Ready for Extraction Collect_Lysate->Adherent_End Suspension_Start Start: Suspension Culture Fast_Filtration Rapid Vacuum Filtration Suspension_Start->Fast_Filtration Wash_on_Filter Wash Cells on Filter with Cold Saline Fast_Filtration->Wash_on_Filter Plunge_in_LN2 Plunge Filter into Liquid Nitrogen Wash_on_Filter->Plunge_in_LN2 Suspension_End End: Ready for Extraction Plunge_in_LN2->Suspension_End

Caption: Quenching workflows for adherent and suspension cells.

G cluster_activity Troubleshooting Continued Activity cluster_leakage Troubleshooting Metabolite Leakage Start Inconsistent 13C Labeling Data Check_Metabolic_Activity Symptom: Continued Metabolic Activity? Start->Check_Metabolic_Activity Check_Leakage Symptom: Metabolite Leakage? Check_Metabolic_Activity->Check_Leakage No Temp_Too_High Quenching solution too warm? Check_Metabolic_Activity->Temp_Too_High Yes Pure_Solvent Using 100% organic solvent? Check_Leakage->Pure_Solvent Yes Volume_Too_Low Insufficient quenching volume? Temp_Too_High->Volume_Too_Low Slow_Transfer Slow cell transfer? Volume_Too_Low->Slow_Transfer Ineffective_Agent Ineffective quenching agent? Slow_Transfer->Ineffective_Agent End Optimized Quenching Protocol Ineffective_Agent->End Osmotic_Shock Potential for osmotic shock? Pure_Solvent->Osmotic_Shock Long_Exposure Prolonged exposure to quencher? Osmotic_Shock->Long_Exposure Long_Exposure->End

Caption: Troubleshooting logic for incomplete quenching.

References

Technical Support Center: Avoiding Contamination in Stable Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope tracing experiments?

A1: Contamination in stable isotope tracing experiments can be broadly categorized into three main sources:

  • Environmental Contamination: This includes dust, aerosols, and other airborne particles in the laboratory environment.[1]

  • Sample-Related Contamination: This can originate from the sample itself or from materials used during collection and storage.[1]

  • Procedural Contamination: This is introduced during sample preparation and analysis from reagents, labware, and even the researchers themselves (e.g., skin cells, hair).[1] Common specific contaminants include carbonates, nitrates, and humic acids from soil, as well as plastics like polypropylene and PTFE from lab consumables.[1]

Q2: How can I prevent contamination from labware and consumables?

A2: To minimize contamination from labware and consumables, a multi-faceted approach is crucial:

  • Material Selection: Whenever possible, use glass vials with foil-lined caps, as plastic can react with solvents and leach contaminants.[1]

  • Rigorous Cleaning: Thoroughly clean all equipment, including glassware, forceps, and spatulas, with a suitable solvent like 70% ethanol followed by a rinse with high-purity water and drying.[1][2] For trace metal-sensitive experiments, an acid wash may be necessary.[3]

  • Use of Certified Products: Utilize labware and consumables certified to be free of contaminants of interest.

  • Minimize Plastic Use for Carbon Isotopes: Be aware that plastic tubes, especially when using a ball mill for homogenization, can introduce significant carbon isotope bias.[1][4] Consider alternative methods like cryogenic grinding or using glass beads.[1] If plastic tubes are unavoidable, running a blank (milling an empty tube) can help quantify the level of contamination.[1]

Q3: What is the impact of using non-dialyzed fetal bovine serum (FBS) in cell culture experiments?

A3: Standard fetal bovine serum (FBS) contains high concentrations of small molecules like amino acids and glucose. These unlabeled metabolites will compete with the isotopically labeled tracers in your experiment, leading to a dilution of the isotopic enrichment and potentially inaccurate results. Therefore, it is critical to use dialyzed fetal bovine serum (dFBS), which has had these small molecules removed.

Q4: How can I minimize contamination during sample collection and handling?

A4: Proper sample handling is a critical step in preventing contamination. Key practices include:

  • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and a clean lab coat.[1] Avoid touching your face, hair, or clothing.[1]

  • Controlled Environment: Perform all sample preparation steps in a laminar flow hood to minimize airborne contaminants.[1] Keep sample tubes and plates covered as much as possible.[1]

  • Proper Sample Preservation: For tissue samples, flash-freeze them in liquid nitrogen immediately after collection to quench metabolic activity and prevent degradation.[5][6] For liquid samples, store them in appropriate, clean containers and at the correct temperature to prevent microbial growth or chemical reactions.[7]

Q5: What are the best practices for preparing reagents for stable isotope tracing experiments?

A5: The purity of your reagents is paramount. Follow these guidelines:

  • High-Purity Reagents: Use fresh, high-purity (e.g., LC-MS grade) solvents and reagents to avoid introducing contaminants.[1]

  • Aliquotting: Aliquot stock solutions to avoid contaminating the entire supply.[1]

  • Sterile Filtration: When preparing solutions like ¹³C-glucose or ¹³C-glutamine, use molecular biology grade water and filter the final solution through a 0.22-micron syringe filter.[5] These solutions should ideally be made fresh for each experiment.[5]

Troubleshooting Guides

Issue 1: High background signal or unexpected peaks in mass spectrometry data.

  • Possible Cause: Contamination from solvents, glassware, or plasticware.

  • Solution:

    • Run a blank sample (solvent only) to identify contaminant peaks.

    • Ensure all glassware is meticulously cleaned with high-purity solvents.[1]

    • Use high-purity, LC-MS grade solvents for all steps.

    • Switch to glass or certified contaminant-free polypropylene labware.

Issue 2: Inconsistent or low isotopic enrichment in cell culture experiments.

  • Possible Cause 1: Competition from unlabeled metabolites in the medium.

  • Solution: Ensure you are using dialyzed fetal bovine serum (dFBS) to remove endogenous small molecules.

  • Possible Cause 2: Insufficient labeling time for the pathway of interest to reach isotopic steady-state.

  • Solution: Perform a time-course experiment (e.g., sampling at multiple time points) to determine the optimal labeling duration for your specific pathway and cell type. Glycolysis may reach a steady state in minutes, while the TCA cycle can take hours.

  • Possible Cause 3: Low tracer concentration.

  • Solution: Ensure the concentration of the stable isotope tracer is sufficient to compete with any residual unlabeled sources and drive flux through the pathway of interest.

Issue 3: Isotopic ratios in samples are skewed, particularly for carbon (δ¹³C).

  • Possible Cause: Contamination from plastic consumables during sample homogenization.

  • Solution:

    • Avoid using plastic tubes with ball mills for homogenization when analyzing carbon isotopes.[1][4]

    • Consider alternative homogenization methods such as cryogenic grinding or using glass beads.[1]

    • If plastic must be used, quantify the contamination by running a blank tube and potentially correct the data.[1]

Data Presentation

Table 1: Impact of Common Contaminants on Stable Isotope Measurements

Contaminant SourceType of ContaminantIsotope(s) AffectedPotential Impact on Results
Lab Air Dust, AerosolsC, NIntroduction of unlabeled material, leading to underestimation of enrichment.
Plasticware Polypropylene, PTFECSignificant negative bias in δ¹³C values.[1][4]
Solvents ImpuritiesC, HGhost peaks, high background, and inaccurate quantification.
Non-dialyzed FBS Amino Acids, GlucoseC, NDilution of isotopic tracer, leading to underestimation of enrichment.
Human Contact Keratin (skin, hair)C, NIntroduction of unlabeled biological material.[1]

Experimental Protocols

Protocol 1: General Cleaning of Glassware for Metabolomics

  • Initial Rinse: Rinse glassware three times with tap water.

  • Detergent Wash: Wash with a laboratory-grade detergent.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • DI Water Rinse: Rinse three times with deionized (DI) water.

  • Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone.

  • Drying: Dry in an oven at a temperature sufficient to evaporate the solvent.

  • Storage: Store in a clean, dust-free environment. Cover openings with aluminum foil.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Media Removal: Aspirate the culture medium.

  • Cell Washing: Quickly wash the cells with an ice-cold saline solution to remove extracellular metabolites.

  • Metabolism Quenching: Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the plate to instantly quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[5]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for analysis.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_experiment Experiment cluster_analysis Analysis Reagent_Preparation Reagent Preparation (High-Purity Solvents, dFBS) Isotope_Labeling Isotope Labeling (Time-Course Optimization) Reagent_Preparation->Isotope_Labeling Labware_Cleaning Labware Cleaning (Solvent Wash, Acid Wash) Sample_Collection Sample Collection (PPE, Controlled Environment) Labware_Cleaning->Sample_Collection Sample_Collection->Isotope_Labeling Metabolism_Quenching Metabolism Quenching (Flash Freezing/Cold Solvent) Isotope_Labeling->Metabolism_Quenching Sample_Homogenization Sample Homogenization (Avoid Plastic for δ¹³C) Metabolism_Quenching->Sample_Homogenization Metabolite_Extraction Metabolite Extraction Sample_Homogenization->Metabolite_Extraction MS_Analysis Mass Spectrometry (Include Blanks) Metabolite_Extraction->MS_Analysis Data_Processing Data Processing (Background Correction) MS_Analysis->Data_Processing

Caption: A generalized experimental workflow highlighting key checkpoints for contamination control.

Troubleshooting_High_Background Start High Background Signal or Unexpected Peaks Run_Blank Run a solvent blank? Start->Run_Blank Contaminant_Peaks Contaminant peaks identified? Run_Blank->Contaminant_Peaks Trace_Source Trace source of contamination (Solvents, Labware) Contaminant_Peaks->Trace_Source Yes Check_Protocol Review sample handling protocol Contaminant_Peaks->Check_Protocol No Re-clean_or_Replace Re-clean labware or use new, high-purity solvents Trace_Source->Re-clean_or_Replace End_Resolved Issue Resolved Re-clean_or_Replace->End_Resolved End_Unresolved Issue Persists: Consult Instrument Specialist Check_Protocol->End_Unresolved

Caption: A troubleshooting decision tree for high background signals in mass spectrometry data.

References

Best practices for storing and handling (1-13C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the best practices for storing and handling (1-13C)Aniline. The following troubleshooting guides and FAQs address specific issues to ensure safe and effective experimentation. As the health and safety data for isotopically-labeled compounds are generally assumed to be similar to their unlabeled counterparts, the following guidelines are based on the known hazards of aniline.[1]

Quick Facts & Hazard Summary

(1-13C)Aniline is the isotopically labeled version of aniline, where one carbon atom is the 13C isotope. It is a colorless to brownish, oily liquid that can darken when exposed to air or light.[2][3][4] It is primarily used in metabolic studies and as a synthetic intermediate.[5][6]

PropertyValue
Chemical Name Aniline-1-13C
Synonyms (1-13C)Benzenamine, (1-13C)Phenylamine
CAS Number 18960-62-8[7]
Molecular Formula 13CC5H7N[7]
Molecular Weight 94.12 g/mol [7]
Appearance Colorless to yellow/brown oily liquid[2][3]
Primary Hazards Toxic, suspected carcinogen and mutagen, combustible[8][9][10]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)3Toxic if swallowed, in contact with skin or if inhaled.[10][11][12]
Serious Eye Damage1Causes serious eye damage.[10][11][12]
Skin Sensitization1May cause an allergic skin reaction.[10][11][12]
Germ Cell Mutagenicity2Suspected of causing genetic defects.[10][11][12]
Carcinogenicity2Suspected of causing cancer.[10][11][12]
Specific Target Organ Toxicity (Repeated Exposure)1Causes damage to organs (especially blood) through prolonged or repeated exposure.[5][10][11][12]
Hazardous to the Aquatic Environment1Very toxic to aquatic life.[8][13]

Storage and Stability FAQs

Proper storage is critical to maintain the integrity of (1-13C)Aniline and ensure personnel safety.

Q: What are the ideal storage conditions for (1-13C)Aniline?

A: To ensure stability and safety, (1-13C)Aniline should be stored under the following conditions:

ParameterRecommendation
Temperature 2-8°C[5][7][14]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen).[14]
Container Tightly closed in its original, light-resistant container.[10][14][15]
Location In a locked, designated, cool, dry, and well-ventilated chemical storage cabinet.[11][15][16]
Protection Protect from light, air, and moisture.[4][9][14]
Incompatibles Store separately from strong oxidizers, strong acids, bases, and certain metals like iron and zinc.[2][9][15][16]
Containment Use secondary containment, such as a polypropylene tub.[15]

Q: My (1-13C)Aniline has turned from colorless to a brown color. Is it still usable?

A: Aniline and its derivatives darken upon exposure to air and light due to oxidation.[2][4] While slight discoloration is sometimes considered normal, it indicates potential degradation.[17] Before use, it is highly recommended to assess the compound's purity to ensure it meets the requirements of your experiment. For critical applications, using a fresh, unoxidized lot is advisable.

Q: How should I store stock solutions of (1-13C)Aniline?

A: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] For solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months, protected from light.[4] Aqueous solutions should be prepared fresh for immediate use.[4]

Q: What container material is best for storing aniline and its solutions?

A: It is best to store aniline and its solutions in glass vials with tight-fitting caps.[4] Aniline can attack some plastics, so using plastic containers for long-term storage is not recommended.[4]

Handling and Personal Protective Equipment (PPE) FAQs

Q: What engineering controls are required when working with (1-13C)Aniline?

A: All work with (1-13C)Aniline must be performed in a designated area with specific engineering controls.[15] Confine all handling operations to a properly functioning and certified laboratory chemical fume hood or a glove box.[9][15][18] A safety shower and eyewash station must be easily accessible.[9]

Q: What is the correct PPE for handling (1-13C)Aniline?

A: A multi-layered approach to PPE is required due to the high toxicity of aniline.

PPE CategorySpecification
Hand Protection Wear double gloves.[4] Recommended materials include Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton.[15]
Eye Protection Chemical splash goggles and a full-face shield.[4][15][16]
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[9] An impervious apron or coveralls may be required for larger quantities.[16]
Respiratory Required when vapors or aerosols may be generated outside of a fume hood. Use requires medical clearance and fit-testing under an institutional respiratory protection program.[15]

Q: Can I use nitrile gloves?

A: Nitrile gloves are NOT recommended for prolonged contact with aniline as they offer insufficient protection.[15] They may be used for splash protection as part of a double-gloving strategy, but the outer gloves should be of a more resistant material like butyl or neoprene.[9][15] Always check manufacturer-specific glove compatibility charts.

Q: What are the essential hygiene practices?

A: Strict hygiene is mandatory. Wash hands and skin thoroughly with soap and water after handling.[9][11] Do not eat, drink, or smoke in any area where aniline is handled or stored.[10][11][13] Immediately remove and decontaminate any clothing that becomes soiled.[10][11][14]

Troubleshooting and Emergency Procedures

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Discoloration Oxidation due to exposure to air and/or light.[4]Store under an inert atmosphere and protect from light.[14] Verify purity before use in sensitive experiments.
Inconsistent Experimental Results Compound degradation; improper handling or storage.Use freshly prepared solutions.[4] Re-verify storage conditions and ensure handling protocols are strictly followed under a fume hood.
Precipitate in Stock Solution Low solubility at storage temperature; solvent evaporation.Allow the vial to warm to room temperature before opening. Briefly sonicate to redissolve. Ensure the vial cap is sealed tightly.

Emergency Procedures

Q: What should I do in case of a spill?

A: Immediate and proper decontamination is crucial. The response depends on the size of the spill.

  • Evacuate and Secure : Immediately evacuate all non-essential personnel from the area and restrict access.[19]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[19]

  • PPE : Before cleaning, don appropriate PPE, including a lab coat, double gloves, and eye/face protection.[15][19] Respiratory protection may be necessary.[15]

  • Containment : For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[9][16][19]

  • Collection : Use non-sparking tools to collect the absorbed material into a labeled, sealed container for hazardous waste.[4][16]

  • Decontamination : Wipe the spill area with a decontaminating solution (e.g., a dilute bleach solution for aniline mustard can be adapted, but check institutional guidelines), followed by a rinse with soap and water.[4]

  • Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste.[8][15]

Q: What are the first aid measures for exposure?

A: Seek immediate medical attention in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them at rest. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Call a physician immediately.[9][10][11]
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15-30 minutes.[13][19]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[11][19] Remove contact lenses if present and easy to do.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or physician.[2][9][10]

Experimental Protocols and Workflows

Protocol 1: General Protocol for Handling and Dispensing (1-13C)Aniline
  • Preparation :

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required PPE (lab coat, double gloves, chemical goggles, face shield).

    • Place absorbent pads on the work surface inside the fume hood.

    • Assemble all necessary equipment (glass vials, syringes, pipettes, waste container).

  • Dispensing :

    • Allow the (1-13C)Aniline container to equilibrate to room temperature before opening to prevent moisture condensation.

    • If stored under an inert gas, prepare to backfill the container with inert gas after dispensing.

    • Carefully uncap the container inside the fume hood.

    • Using a glass syringe or pipette, slowly withdraw the desired volume.

    • Dispense the liquid into the reaction vessel, touching the tip of the pipette or syringe to the inner wall of the vessel to avoid splashing.

  • Post-Dispensing :

    • Securely recap the (1-13C)Aniline container, flushing with inert gas if necessary.

    • Clean any contaminated equipment immediately or place it in a designated container for decontamination.

    • Wipe down the work surface.

    • Dispose of all contaminated disposables (pipette tips, pads) in the designated hazardous waste container.[15]

    • Return the stock container to its proper storage location.[15]

    • Remove PPE and wash hands thoroughly.

Diagram: Workflow for Safe Handling of (1-13C)Aniline

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_equil Equilibrate Container to RT prep_area->handle_equil handle_dispense Dispense Chemical handle_equil->handle_dispense handle_recap Recap & Purge with Inert Gas handle_dispense->handle_recap cleanup_waste Dispose of Contaminated Items handle_recap->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_store Return Stock to Storage cleanup_area->cleanup_store cleanup_wash Remove PPE & Wash Hands cleanup_store->cleanup_wash

Caption: A three-phase workflow for the safe handling of (1-13C)Aniline.

Diagram: Spill Response Logical Workflow

G cluster_minor Minor Spill (Manageable) cluster_major Major Spill (Unmanageable) start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size alert->assess minor_ppe Don Full PPE assess->minor_ppe Minor major_secure Secure Area, Prevent Entry assess->major_secure Major minor_contain Contain with Absorbent minor_ppe->minor_contain minor_collect Collect Waste minor_contain->minor_collect minor_clean Decontaminate Area minor_collect->minor_clean minor_dispose Dispose of as Hazardous Waste minor_clean->minor_dispose major_call Call EHS / Emergency Services major_secure->major_call major_wait Await Professional Response major_call->major_wait

Caption: Decision workflow for responding to a minor vs. major aniline spill.

Disposal Guidelines

Q: How do I dispose of (1-13C)Aniline waste?

A: All (1-13C)Aniline waste, including contaminated materials, must be treated as hazardous waste.[8][15]

  • Liquid Waste : Collect in a dedicated, compatible, and clearly labeled liquid hazardous waste container.[8]

  • Solid Waste : Collect items like contaminated gloves, pipette tips, and absorbent pads in a separate, clearly labeled solid hazardous waste container.[8]

  • Storage : Keep waste containers tightly sealed and store them in a designated, secure secondary containment area away from incompatible materials.[8]

  • Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9][15] Under no circumstances should aniline waste be disposed of down the drain or in regular trash.[8][15]

Q: Can I mix aniline waste with other solvent waste?

A: No. Do not mix (1-13C)Aniline waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[8] Co-mingling wastes can generate heat, pressure, or other dangerous reactions.[15]

References

Technical Support Center: Correcting for Natural Isotope Abundance in (1-¹³C)Aniline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on correcting for natural isotope abundance in experiments utilizing (1-¹³C)Aniline. Accurate correction is critical for the reliability of quantitative data derived from stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotopic abundance in ¹³C labeling experiments?

A: All organisms and synthesized compounds naturally contain a small percentage of heavy isotopes.[1] Specifically, the ¹³C isotope has a natural abundance of approximately 1.1%.[2] When you conduct an experiment with a ¹³C-labeled tracer like (1-¹³C)Aniline, the mass spectrometer detects both the ¹³C incorporated from your tracer and the ¹³C that was already naturally present in the molecule.[1] Failing to correct for this natural abundance will lead to a significant overestimation of the isotopic enrichment from your tracer, resulting in inaccurate calculations for metabolic fluxes or other quantitative measurements.[1][3]

Q2: What are mass isotopomers and how do they relate to this correction?

A: Mass isotopomers (or isotopologues) are molecules that share the same chemical formula but differ in the number of isotopic atoms they contain.[1] For example, aniline (C₆H₇N) can exist as:

  • M+0: The molecule with all ¹²C atoms.

  • M+1: A molecule containing one ¹³C atom and five ¹²C atoms.

  • M+2: A molecule containing two ¹³C atoms and four ¹²C atoms, and so on.

A mass spectrometer measures the distribution of these mass isotopomers (the Mass Isotopomer Distribution, or MID).[2] The correction for natural abundance is essential to distinguish the MID that results from your experimental labeling from the baseline distribution caused by naturally present heavy isotopes.[1]

Q3: What are the common methods for correcting for natural ¹³C abundance?

A: The most common and robust methods involve mathematical deconvolution of the measured MIDs.[1] The Correction Matrix Method is a widely used approach where a correction matrix is constructed based on the elemental composition of the analyte (e.g., derivatized aniline) and the known natural abundances of all its constituent isotopes (¹³C, ¹⁵N, ²H, ¹⁸O, etc.).[1] This matrix is then used to solve a linear equation to remove the contribution of natural isotopes from the measured data and reveal the true level of enrichment from the tracer.[1]

Q4: What information is essential to perform the correction accurately?

A: To perform an accurate correction, you need:

  • High-Quality Mass Spectrometry Data: Acquire mass spectra for both your ¹³C-labeled samples and an unlabeled control sample. Sufficient mass resolution is critical to clearly distinguish the different mass isotopomers.[1]

  • Accurate Elemental Composition: You must know the precise chemical formula of the ion being analyzed by the mass spectrometer, including any derivatization agents.[1] This information is used to build the correction matrix.[1]

  • Isotopic Purity of the Tracer: Commercially available labeled compounds like (1-¹³C)Aniline are never 100% pure and contain some unlabeled material.[3] This impurity must also be accounted for by the correction algorithm.[3]

Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for this analysis?

A: Yes, NMR spectroscopy, particularly quantitative ¹³C NMR, is a powerful and complementary technique.[4][5] It can directly and unambiguously measure the isotopic enrichment at a specific atomic position, such as the C1 position in (1-¹³C)Aniline.[6] This method is excellent for verifying the isotopic purity of the starting material and for quantifying enrichment in final products without the need for mathematical deconvolution of MIDs.[6]

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, offering insights into potential causes and providing step-by-step solutions.

Issue 1: My corrected data shows negative abundance for some mass isotopomers.

Potential Cause Troubleshooting Step Rationale
Improper Blank Subtraction Verify that background noise from the instrument, solvent, and sample matrix has been properly subtracted from your raw data.[1]Residual background noise can distort the measured MID, leading to mathematical artifacts like negative abundance after correction.
Incorrect Molecular Formula Double-check that the elemental formula used to generate the correction matrix is exact for the derivatized metabolite being analyzed.[1]The correction matrix is highly sensitive to the number of atoms of each element. An incorrect formula will result in an invalid correction.
Poor Data Quality If possible, re-acquire the data to obtain a better signal-to-noise ratio. Ensure peaks are well-defined and not saturated.Low-quality data with high noise levels can lead to inaccurate MIDs, which, when put through the correction algorithm, can produce erroneous negative values.

Issue 2: The calculated isotopic enrichment seems unexpectedly high or inaccurate.

Potential Cause Troubleshooting Step Rationale
Correction Not Applied Ensure that a valid natural abundance correction algorithm has been applied to your raw mass spectrometry data.[1]Failing to correct for the ~1.1% natural ¹³C abundance is the most common reason for overestimating isotopic enrichment.[1][2]
Incorrect Correction Parameters Verify that the natural isotope abundances used in your calculation are correct and that the molecular formula of the analyte is accurate.[1]Using incorrect parameters will lead to a systematically flawed correction and inaccurate results.
Metabolic Scrambling In biological systems, analyze tandem mass spectra to confirm the location of the label.[7]The organism may metabolize the labeled aniline and incorporate the ¹³C into other molecules, which can complicate data analysis and lead to incorrect conclusions.[7][8]

Issue 3: I am using a dual-labeling approach (e.g., ¹³C and ¹⁵N). How does this affect the correction?

Potential Cause Troubleshooting Step Rationale
Overlapping Isotopologues Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) capable of resolving the mass difference between ¹³C and ¹⁵N.[9]Dual-isotope experiments create a more complex set of isotopologues. Without sufficient mass resolution, the labeling pattern may be unsolvable.[9]
Complex Correction Matrix Use specialized software designed for dual-isotope correction, such as AccuCor2.[9]The correction matrix for a dual-label experiment is significantly more complex, and standard algorithms may not be sufficient.[9]

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of (1-¹³C)Aniline by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the determination of isotopic purity by analyzing the relative abundance of different isotopologues.[6]

  • Sample Preparation:

    • Prepare a stock solution of (1-¹³C)Aniline in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL.

    • Prepare a corresponding solution of an unlabeled aniline reference standard at the same concentration.

    • Create a dilute solution (e.g., 1 µg/mL) of each for infusion or injection.[6]

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to resolve the isotopic peaks.[6]

    • Use a soft ionization technique like electrospray ionization (ESI) in positive ion mode.

    • Acquire the full scan mass spectrum, focusing on the m/z range for the protonated molecule [M+H]⁺. For aniline (C₆H₇N), the unlabeled [M+H]⁺ is ~94.06 m/z, and the single-labeled version is ~95.06 m/z.

  • Data Analysis and Calculation:

    • For the unlabeled standard, measure the signal intensities of the M+0 peak ([¹²C₆]H₇N+H)⁺ and the M+1 peak, which arises from natural abundance.

    • For the (1-¹³C)Aniline sample, measure the signal intensities of the primary M+0 peak (residual unlabeled aniline) and the M+1 peak (the desired labeled compound).

    • The isotopic enrichment is calculated by comparing the intensity of the labeled peak to the sum of the intensities of both the labeled and unlabeled peaks, after correcting for the natural abundance contribution to the M+1 peak observed in the standard.

Protocol 2: Isotopic Enrichment Determination by Quantitative ¹³C NMR Spectroscopy

This protocol provides a direct method for determining isotopic enrichment at the C1 position.[6]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the (1-¹³C)Aniline sample in a deuterated solvent (e.g., CDCl₃) to a suitable concentration (e.g., 10-20 mg in 0.6 mL).

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹³C NMR spectrum. This requires specific parameters to ensure accurate integration:

      • Use a 90° pulse.

      • Employ a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the carbon nuclei, to ensure full relaxation between scans.[6]

      • Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of the ¹³C-enriched C1 signal.

    • Integrate the areas of the other carbon signals (C2/C6, C3/C5, C4), which should represent natural ¹³C abundance.

    • The isotopic enrichment at the C1 position can be determined by comparing the significantly larger integral of the C1 signal to the integrals of the other carbon signals, accounting for their natural abundance baseline.

Data Presentation

Quantitative data should be structured for clarity and easy comparison.

Table 1: Natural Abundance of Common Isotopes This data is essential for building a correction matrix.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.985
²H (D)2.0141020.015
Nitrogen¹⁴N14.00307499.63
¹⁵N15.0001090.37
Oxygen¹⁶O15.99491599.76
¹⁷O16.9991310.04
¹⁸O17.9991600.20

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for Aniline ([M+H]⁺) Illustrative data showing measured Mass Isotopomer Distributions (MIDs).

SampleMass IsotopomerTheoretical m/zMeasured Relative Intensity (Raw MID)
Unlabeled Aniline M+0 ([¹²C₆]H₈N⁺)94.0651100.00
M+195.06856.85
M+296.07180.22
(1-¹³C)Aniline (99% pure) M+0 ([¹²C₆]H₈N⁺)94.06511.05
M+1 ([¹³C₁¹²C₅]H₈N⁺)95.0685100.00
M+296.07186.25

Table 3: Example Calculation of Corrected Isotopic Enrichment Simplified example demonstrating the principle of correction.

ParameterValueDescription
A. Measured M+1 Intensity (Labeled Sample)100.00Raw intensity of the target labeled species.
B. Measured M+0 Intensity (Labeled Sample)1.05Raw intensity of the residual unlabeled species.
C. Natural Abundance M+1/M+0 Ratio (from Unlabeled Standard)0.0685Contribution of natural ¹³C to the M+1 peak for every unit of M+0.
D. Natural Abundance Contribution to M+10.072 (B * C)The portion of the M+1 peak in the labeled sample that is due to natural abundance, not the tracer.
E. Corrected M+1 Intensity99.928 (A - D)The true intensity from the (1-¹³C)Aniline tracer.
F. Total Aniline Signal100.978 (E + B)The sum of the corrected labeled signal and the unlabeled signal.
Corrected Isotopic Enrichment 99.0% (E / F * 100)The calculated isotopic enrichment after correcting for natural abundance.

Visualizations

Diagram 1: General Workflow for Natural Abundance Correction

Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Correction Algorithm cluster_3 Final Output unlabeled 1. Analyze Unlabeled Aniline Standard mid 3. Extract Measured Mass Isotopomer Distributions (MIDs) unlabeled->mid labeled 2. Analyze (1-13C)Aniline Experimental Sample labeled->mid correct 5. Apply Correction (e.g., MID_corr = CM⁻¹ * MID_meas) mid->correct matrix 4. Generate Correction Matrix (based on elemental formula) matrix->correct result 6. Corrected MID & Calculated Enrichment correct->result Troubleshooting start Negative Abundance Detected in Corrected Data q1 Is the molecular formula (including derivatives) 100% correct? start->q1 a1_no Action: Correct the formula and re-run the correction. q1->a1_no No a1_yes Formula is correct. q1->a1_yes Yes end_node Issue Resolved a1_no->end_node q2 Was background/blank subtraction performed properly? a1_yes->q2 a2_no Action: Review and re-apply background subtraction on raw data. q2->a2_no No a2_yes Subtraction is correct. q2->a2_yes Yes a2_no->end_node q3 Is the signal-to-noise ratio of the raw data acceptable? a2_yes->q3 a3_no Action: Re-acquire data with higher signal intensity or longer acquisition time. q3->a3_no No q3->end_node Yes a3_no->end_node

References

Validation & Comparative

A Researcher's Guide to Validating 13C Isotopologue Distribution by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate validation of 13C isotopologue distribution is paramount for robust and reliable metabolic flux analysis. Mass spectrometry (MS) stands as a cornerstone technique for these measurements, offering high sensitivity and specificity. This guide provides an objective comparison of common mass spectrometry platforms, data analysis software, and detailed experimental protocols to aid in the design and validation of 13C tracer studies.

Comparison of Mass Spectrometry Platforms for 13C Isotopologue Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in designing 13C metabolic flux experiments. Each platform possesses distinct advantages and limitations depending on the physicochemical properties of the target metabolites.

Quantitative Performance Comparison: GC-MS vs. LC-MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile or derivatized non-volatile compounds.Suitable for a wide range of polar and non-polar, volatile and non-volatile compounds.
Derivatization Often mandatory for polar metabolites like amino and organic acids to increase volatility. This adds a sample preparation step and can introduce variability.Generally not required for a broad range of metabolites, allowing for analysis in their native form.
Ionization Techniques Primarily Electron Ionization (EI), leading to extensive fragmentation which can be useful for structural elucidation but may complicate isotopologue analysis of the parent ion.Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, preserving the molecular ion and simplifying isotopologue distribution analysis.
Chromatographic Resolution Typically offers excellent separation of isomers.Provides good separation, particularly with advanced column chemistries like HILIC for polar metabolites.
Sensitivity High sensitivity, especially for targeted analyses.Excellent sensitivity, often in the low nanomolar range, particularly with tandem MS (MS/MS).[1]
Precision (%RSD) Generally high precision. For amino acid analysis, RSDs can be as low as 1.4%.[2]Precision is also high, though can be slightly more variable for some compounds (average RSD of 7.2% for phenolic acids in one study).[2]
Accuracy High accuracy, though potential for biases from derivatization and fragmentation.High accuracy, with less potential for artifacts from derivatization.
Metabolite Coverage Well-suited for central carbon metabolism intermediates (e.g., TCA cycle acids) and amino acids after derivatization.Broader coverage of polar and non-polar metabolites, including intact lipids and nucleotides, without derivatization.

Comparison of Software for 13C Isotopologue Distribution Analysis

Feature Comparison of 13C-MFA Software
FeatureINCA (Isotopomer Network Compartmental Analysis)13CFLUX2OpenFLUX
Platform MATLABC++ with Python and Java add-onsMATLAB
User Interface Graphical User Interface (GUI) & Command LineCommand LineCommand Line
Modeling Capabilities Stationary and non-stationary MFA, multiple tracers, compartmentalized models.Stationary and non-stationary MFA, large-scale models, supports various analytical data (MS, MS/MS, NMR).[4]Stationary MFA, automated model construction from reaction lists.[5]
Key Features User-friendly GUI, robust statistical analysis.High-performance for complex models, uses standardized FluxML format.[4]Open-source and easily customizable, good for smaller to medium-sized networks.[5]
Availability Free for academic useOpen-sourceOpen-source

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality and reproducible 13C isotopologue data. Below are detailed methodologies for key experimental stages.

Protocol 1: 13C Labeling of Adherent Mammalian Cells

This protocol describes the metabolic labeling of adherent mammalian cells using a 13C-labeled substrate, followed by metabolite quenching and extraction.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium (e.g., DMEM)

  • 13C-labeled substrate (e.g., [U-13C6]glucose)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Quenching solution: 80:20 methanol:water, pre-chilled to -80°C[6]

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency in complete culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with the 13C-labeled substrate to the desired final concentration (e.g., 10 mM [U-13C6]glucose) and other necessary components like dFBS and amino acids.

  • Isotope Labeling:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.[7]

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate for a duration sufficient to approach isotopic steady state, which can range from minutes to hours depending on the pathways of interest.[7]

  • Metabolism Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, place the culture plates on ice.[7]

    • Aspirate the labeling medium.

    • Immediately add ice-cold quenching solution to each well and incubate on ice for 5 minutes.[7]

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[7]

    • Carefully collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines the derivatization of amino acids to their N-tert-butyldimethylsilyl (TBDMS) derivatives, making them amenable for GC-MS analysis.

Materials:

  • Dried metabolite extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

  • Pyridine

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator or a stream of nitrogen gas.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA (+1% TBDMSCI).

    • Vortex the mixture thoroughly to ensure complete dissolution of the sample.

    • Incubate the reaction mixture at 60-70°C for 30-60 minutes.

  • Sample Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Visualizations

Experimental Workflow for 13C Isotopologue Analysis

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_data Data Analysis Phase a 1. 13C Labeling of Cells b 2. Quenching & Metabolite Extraction a->b c 3. Sample Preparation (e.g., Derivatization) b->c d 4. Mass Spectrometry Analysis (GC-MS or LC-MS) c->d e 5. Raw Data Processing d->e f 6. Natural Isotope Abundance Correction e->f g 7. Isotopologue Distribution Validation f->g h 8. Metabolic Flux Analysis g->h

Caption: A generalized workflow for 13C metabolic flux analysis.

Logical Relationship of Validation Components

G Accurate MS Data Accurate MS Data Validated Isotopologue Distribution Validated Isotopologue Distribution Accurate MS Data->Validated Isotopologue Distribution Correction & QC Robust Metabolic Fluxes Robust Metabolic Fluxes Validated Isotopologue Distribution->Robust Metabolic Fluxes Model Fitting

Caption: The relationship between data quality and flux analysis.

References

A Comparative Analysis of (1-¹³C)Aniline and Other Isotopic Tracers for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isotopic Derivatization Reagent for Amine-Containing Analytes

In the pursuit of precise and accurate quantification of amine-containing biomolecules such as metabolites, proteins, and glycans, isotopic labeling coupled with mass spectrometry stands as a cornerstone analytical technique. The choice of isotopic tracer, particularly the derivatization reagent used to introduce a stable isotope label, is critical to the success of these quantitative assays. This guide provides a comprehensive comparative analysis of (1-¹³C)Aniline, utilized as part of a [¹²C₆]/[¹³C₆]aniline labeling strategy, with other prevalent isotopic tracers for the derivatization of primary and secondary amines. This objective comparison, supported by experimental data, will aid researchers in selecting the most suitable tracer for their specific analytical needs.

Principle of Isotopic Derivatization for Quantitative Analysis

Isotopic derivatization enhances the performance of quantitative mass spectrometry in several ways. By reacting a target analyte with an isotopically labeled reagent, a "heavy" version of the analyte is created, which is chemically identical to the "light" (natural abundance) version but has a distinct mass. This allows for:

  • Relative Quantification: By labeling two different samples with the "light" and "heavy" isotopic reagents respectively, mixing them, and analyzing them in a single mass spectrometry run, the relative abundance of the analyte in the two samples can be determined from the ratio of the heavy and light peaks. This minimizes experimental variability.

  • Absolute Quantification: A known amount of a "heavy" labeled standard can be spiked into a sample containing the "light" analyte. The absolute quantity of the analyte can then be determined by comparing the peak intensities.

This guide focuses on the comparative performance of three widely used isotopic derivatization strategies for amine-containing compounds: [¹²C₆]/[¹³C₆]Aniline (via Glycan Reductive Isotope Labeling - GRIL) , Isotopic Dimethyl Labeling , and Isotopic Dansyl Chloride .

Performance Comparison of Isotopic Derivatization Reagents

The selection of an appropriate isotopic derivatization reagent depends on several factors, including the nature of the analyte, the complexity of the sample matrix, and the desired analytical performance. The following table summarizes the key performance characteristics of the three compared methods based on available experimental data.

Feature[¹²C₆]/[¹³C₆]Aniline (GRIL)Isotopic Dimethyl LabelingIsotopic Dansyl Chloride
Target Analytes Primary amines (especially reducing ends of glycans)Primary and secondary aminesPrimary and secondary amines, phenols
Reaction Time 2 hours at 65°C or 16 hours at 37°C[1]< 10 minutes at room temperature[2][3]60 minutes at 60°C[4]
Reaction Efficiency >95%[5]High yields[2][3]High efficiency
Precision (RSD) ~1-5% for major analytes, ~5-10% for minor analytes[5]< 13%[2]Average RSD of ~5.3%[4]
Linear Range At least 10-fold concentration range[1][6]Over 2 orders of magnitude[4]Over 2 orders of magnitude[4]
Detection Limit Sub-picomole levels for released glycans[1][6]Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Chromatographic Impact No isotopic effect on chromatography[1][6]¹³C-labeling shows no isotopic effect on RPLC or HILIC; Deuterium labeling can show an effect on RPLC[3]No isotopic effect on RPLC[4]
Mass Spectrometry Signal Enhancement Good ionization properties of the aniline tagCan enhance ESI efficiency1-3 orders of magnitude ESI signal enhancement[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and accurate quantitative results. Below are generalized methodologies for each of the compared isotopic labeling techniques.

Protocol 1: Glycan Reductive Isotope Labeling (GRIL) with [¹²C₆]/[¹³C₆]Aniline

This protocol is adapted for the derivatization of glycans released from glycoproteins.

Materials:

  • Dried glycan samples

  • [¹²C₆]Aniline and [¹³C₆]Aniline

  • Sodium cyanoborohydride (NaCNBH₃) solution (1 M in DMSO:acetic acid 7:3 v/v)

  • Microcentrifuge tubes

Procedure:

  • To the dried glycan samples in separate microcentrifuge tubes, add 25 µL of either [¹²C₆]aniline or [¹³C₆]aniline.

  • Add 25 µL of freshly prepared 1 M NaCNBH₃ solution to each tube.

  • Seal the tubes and incubate for 2 hours at 65°C.

  • After incubation, dry the reaction mixture under vacuum.

  • The samples can then be purified, for example, using C18 solid-phase extraction.

  • For relative quantification, the [¹²C₆]aniline-labeled sample and the [¹³C₆]aniline-labeled sample are mixed in a 1:1 ratio before mass spectrometry analysis.

Protocol 2: Isotopic Dimethyl Labeling of Peptides/Amines

This protocol is a general guideline for the derivatization of primary and secondary amines in solution.

Materials:

  • Peptide or amine-containing sample in a suitable buffer (e.g., 100 mM TEAB)

  • "Light" labeling reagent: 4% (v/v) CH₂O in water

  • "Heavy" labeling reagent: 4% (v/v) ¹³CD₂O in water

  • "Light" reducing agent: 600 mM NaBH₃CN in water

  • "Heavy" reducing agent: 600 mM NaBD₃CN in water

  • Quenching solution: Ammonia solution

  • Acidifying solution: Formic acid

Procedure:

  • To your sample, add the appropriate volume of either the "light" or "heavy" labeling reagent.

  • Immediately add the corresponding "light" or "heavy" reducing agent.

  • Vortex the mixture and incubate for less than 10 minutes at room temperature.[2][3]

  • Quench the reaction by adding the ammonia solution.

  • Acidify the sample by adding formic acid.

  • The labeled samples can then be combined for relative quantification and analyzed by LC-MS.

Protocol 3: Isotopic Dansylation of Amines and Phenols

This protocol is a general procedure for the derivatization of primary and secondary amines and phenols.

Materials:

  • Sample containing amines/phenols

  • 1 M Sodium carbonate buffer

  • "Light" labeling reagent: Dansyl chloride in acetone

  • "Heavy" labeling reagent: ¹³C-Dansyl chloride in acetone

  • Quenching solution (e.g., a primary amine like methylamine)

Procedure:

  • To your sample, add the sodium carbonate buffer.

  • Add the "light" or "heavy" dansyl chloride solution.

  • Incubate the reaction mixture at 60°C for 60 minutes.[4]

  • Quench any remaining dansyl chloride by adding the quenching solution.

  • The labeled samples can then be mixed for relative quantification and subsequent LC-MS analysis.

Visualizing the Workflow and Principles

Diagrams are crucial for understanding the experimental workflows and the underlying principles of these isotopic labeling strategies.

GRIL_Workflow cluster_sample1 Sample 1 cluster_sample2 Sample 2 s1 Glycan Sample 1 d1 Derivatize with [¹²C₆]Aniline s1->d1 mix Mix Samples (1:1 ratio) d1->mix s2 Glycan Sample 2 d2 Derivatize with [¹³C₆]Aniline s2->d2 d2->mix lcsms LC-MS Analysis mix->lcsms quant Relative Quantification (Peak Area Ratio) lcsms->quant

Caption: Workflow for Glycan Reductive Isotope Labeling (GRIL).

Dimethyl_Labeling_Principle cluster_light Light Labeling cluster_heavy Heavy Labeling peptide Peptide with Primary Amine (N-terminus or Lysine) reagent_l CH₂O + NaBH₃CN reagent_h ¹³CD₂O + NaBD₃CN product_l Labeled Peptide (Mass = M) reagent_l->product_l Reductive Amination ms_spectrum Mass Spectrum product_l->ms_spectrum Peak at m/z product_h Labeled Peptide (Mass = M + n*Δm) reagent_h->product_h Reductive Amination product_h->ms_spectrum Peak at m/z + Δ

Caption: Principle of Isotopic Dimethyl Labeling for Peptides.

Conclusion

The choice of an isotopic tracer for the derivatization of amine-containing compounds is a critical decision in designing quantitative mass spectrometry experiments.

  • [¹²C₆]/[¹³C₆]Aniline (GRIL) is a highly effective and reproducible method, particularly well-suited for the quantitative analysis of glycans. Its key advantages include high reaction efficiency and the absence of chromatographic isotopic effects.[1][5][6]

  • Isotopic Dimethyl Labeling offers a rapid and cost-effective alternative for the global labeling of primary and secondary amines.[2][3] The use of ¹³C-based reagents is recommended to avoid potential chromatographic shifts observed with deuterium labels.[3]

  • Isotopic Dansyl Chloride is a versatile reagent that targets both amines and phenols and provides significant enhancement of the mass spectrometry signal.[4]

Ultimately, the optimal choice of tracer will depend on the specific research question, the nature of the analytes, and the available instrumentation. By carefully considering the performance characteristics outlined in this guide, researchers can select the most appropriate isotopic derivatization strategy to achieve high-quality, reproducible, and accurate quantitative data.

References

(1-13C)Aniline as an Internal Standard: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the use of an appropriate internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, and (1-13C)Aniline has emerged as a valuable tool in specific applications. This guide provides a comprehensive comparison of (1-13C)Aniline with other internal standards, supported by experimental principles and data.

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with a heavier isotope, such as Carbon-13 (¹³C), Deuterium (²H or D), or Nitrogen-15 (¹⁵N).[3] These standards are ideal for mass spectrometry because they are chemically identical to the analyte of interest and co-elute during chromatographic separation, but are distinguishable by their mass-to-charge ratio (m/z).[3]

The Superiority of ¹³C-Labeled Internal Standards

Among stable isotope-labeled standards, ¹³C-labeled compounds like (1-13C)Aniline are often preferred over deuterated analogs.[4] Deuterium-labeled compounds can sometimes exhibit different chromatographic retention times and recoveries compared to the non-labeled analyte, a phenomenon known as the "isotope effect".[4] In contrast, ¹³C labeling rarely leads to such chromatographic shifts, ensuring more accurate quantification.[5] The use of a fully ¹³C isotope-labeled internal standard for the determination of the mycotoxin deoxynivalenol, for instance, demonstrated a significant improvement in accuracy, with recoveries of 95-99% compared to 29-37% without the internal standard.[6][7]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative data. Below is a comparison of different types of internal standards, with a focus on the advantages of using a ¹³C-labeled standard like (1-13C)Aniline.

Internal Standard TypeExample(s)Key Performance Characteristics
¹³C-Labeled Analyte (1-¹³C)Aniline , ¹³C₁₅-DeoxynivalenolRecovery: High and consistent, closely mimicking the analyte due to near-identical chemical and physical properties.[6][7] Linearity: Excellent linearity over a wide range of concentrations. Matrix Effects: Effectively compensates for matrix effects that can suppress or enhance the analyte signal.[6][7] Accuracy & Precision: Significantly improves the trueness and precision of analytical methods.[4][6][7]
Deuterated Analyte Lauric Acid-d23, Deuterated AnilineRecovery: Generally high, but can sometimes differ from the analyte due to the isotope effect.[4] Linearity: Good linearity is typically observed. Matrix Effects: Generally good compensation for matrix effects. Accuracy & Precision: Can be very good, but potential for chromatographic separation from the analyte may introduce inaccuracies.[4][5]
Structural Analog p-Terphenyl, 3-methyl-1,1-diphenylureaRecovery: May differ from the analyte, especially during extraction and sample preparation, due to differences in chemical structure.[4][8] Linearity: Can show good linearity, but may not perfectly mirror the analyte's behavior. Matrix Effects: May not effectively compensate for matrix effects that specifically influence the analyte's ionization.[4] Accuracy & Precision: Generally lower than that of stable isotope-labeled standards.[4]
External Standard A pure standard of the analyteRecovery: Does not account for losses during sample preparation or injection variability. Linearity: Requires a precise calibration curve. Matrix Effects: Highly susceptible to matrix effects, leading to inaccurate quantification. Accuracy & Precision: Generally the lowest among the compared methods due to its inability to correct for sample-specific variations.[8]

Experimental Protocols

General Protocol for Quantitative Analysis using a (1-¹³C)Aniline Internal Standard

This protocol outlines a general workflow for the quantitative analysis of a target analyte using (1-¹³C)Aniline as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of (1-¹³C)Aniline in the same solvent at a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a known amount of the analyte stock solution into a matrix blank (a sample that does not contain the analyte).

  • Add a constant, known amount of the (1-¹³C)Aniline internal standard stock solution to each calibration standard.

  • The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[2]

3. Sample Preparation:

  • To each unknown sample, add the same constant, known amount of the (1-¹³C)Aniline internal standard stock solution as was added to the calibration standards.[2]

  • Perform any necessary sample extraction, clean-up, or derivatization steps. The internal standard will account for any analyte loss during these steps.[9]

4. LC-MS Analysis:

  • Inject the prepared calibration standards and samples into the LC-MS system.

  • Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

  • Set up the mass spectrometer to monitor for the specific m/z of the analyte and the (1-¹³C)Aniline internal standard.

5. Data Analysis:

  • For each injection, determine the peak area of the analyte and the internal standard.

  • Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Unknown Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Cal_Std Calibration Standards Spiked_Std Spiked Standards Cal_Std->Spiked_Std IS (1-13C)Aniline Internal Standard IS->Spiked_Sample IS->Spiked_Std LC_MS LC-MS Analysis Spiked_Sample->LC_MS Spiked_Std->LC_MS Data Peak Area Data LC_MS->Data Ratio Calculate Response Ratios (Analyte Area / IS Area) Data->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Result Determine Analyte Concentration Ratio->Result Cal_Curve->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship A_Prep Sample Prep Variation A_Inject Injection Variation A_Prep->A_Inject IS_Prep Sample Prep Variation A_Ion Ionization Variation A_Inject->A_Ion IS_Inject Injection Variation A_Signal Analyte Signal A_Ion->A_Signal IS_Ion Ionization Variation Ratio Response Ratio (Analyte Signal / IS Signal) A_Signal->Ratio IS_Prep->IS_Inject IS_Inject->IS_Ion IS_Signal IS Signal IS_Ion->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Ratiometric correction using a stable isotope-labeled internal standard.

References

Confirming Metabolic Pathway Activity with (1-¹³C)Aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of toxicology, drug development, and metabolic research, understanding the biotransformation of xenobiotic compounds is critical. Aniline, a widely used industrial chemical and a structural motif in many pharmaceuticals, undergoes complex metabolism that can lead to both detoxification and toxic metabolite formation. Stable isotope labeling is a powerful technique for unambiguously tracing the metabolic fate of molecules within a biological system. This guide provides a comprehensive comparison of using (1-¹³C)Aniline to confirm metabolic pathway activity against other alternatives, supported by experimental data and detailed protocols.

The Principle of ¹³C-Assisted Metabolism Analysis

Stable isotope tracing, particularly with ¹³C, is a cornerstone of modern metabolic analysis.[1][2] The core principle involves introducing a substrate labeled with ¹³C into a biological system (e.g., cell culture, animal model). As the substrate is metabolized, the heavy isotope is incorporated into downstream products. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled (heavy) and unlabeled (light) metabolites based on their mass or nuclear spin properties. This allows researchers to trace atomic transitions through a biochemical network, thereby confirming pathway activity and discovering new enzymes or routes.[1][2]

(1-¹³C)Aniline is a specialized tracer where the carbon atom at position 1, bonded to the amino group, is replaced with its stable isotope, ¹³C. This specific labeling enables precise tracking of the aniline backbone and the fate of this particular carbon atom through various biotransformation reactions.

Aniline Metabolic Pathways

Aniline metabolism is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver and proceeds through several key pathways.[3]

  • N-Hydroxylation: Oxidation of the amino group to form N-phenylhydroxylamine. This is a critical step as this metabolite is implicated in aniline-induced toxicity, such as methemoglobinemia.[4]

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, primarily at the para- (4) or ortho- (2) positions, to form aminophenols.[3][4]

  • N-Acetylation: Acetylation of the amino group to form acetanilide.[5][6]

These primary metabolites can undergo further conjugation reactions (e.g., glucuronidation, sulfation) or be converted into secondary metabolites. For instance, 4-aminophenol is a precursor to N-acetyl-4-aminophenol, commonly known as acetaminophen.[6] Tracing the ¹³C label from (1-¹³C)Aniline into these various products provides definitive evidence of these transformation pathways.

Comparison of (1-¹³C)Aniline with Alternative Tracers

The choice of a tracer depends on the specific research question, whether it is pathway confirmation, quantification, or a global view of central metabolism.

Feature(1-¹³C)AnilineAniline-¹³C₆ (Fully Labeled)¹³C-Glucose / ¹³C-GlutamineUnlabeled Aniline
Primary Use Case Pathway confirmation, tracing the specific fate of the C1 carbon.Ideal internal standard for quantification, general metabolite identification.[7]Tracing central carbon metabolism (e.g., glycolysis, TCA cycle).[8]General metabolite profiling, in vitro enzyme kinetics.
Information Provided Confirms direct metabolic conversion and the fate of the carbon atom attached to the amino group.Identifies all metabolites that retain the aniline's aromatic ring.[7]Maps flux and activity through core energy-producing pathways.[8]Identifies potential metabolites but cannot definitively confirm their origin from the parent compound.
Key Advantage High specificity for tracing a particular atom's transformation, useful for mechanistic studies.Excellent for accurate quantification via isotope dilution mass spectrometry.[7]Provides a global, systems-level view of cellular energy metabolism.Lower cost, simpler to acquire and handle.
Key Limitation Provides information only about the fate of the aniline moiety. Does not inform on central metabolism.More expensive. The large mass shift may not be ideal for elucidating specific atomic rearrangements.Not suitable for studying the metabolism of xenobiotics like aniline.Ambiguity in distinguishing metabolites from endogenous compounds. Difficult to trace pathways in complex systems.
Primary Detection Method Mass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS)Mass Spectrometry (MS), NMR SpectroscopyMS, High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: Tracing Aniline Metabolism in Cell Culture

This protocol provides a generalized workflow for confirming the conversion of aniline to N-acetyl-4-aminophenol (acetaminophen) in a human liver cell line (e.g., HepG2) using (1-¹³C)Aniline.

Objective: To qualitatively and quantitatively track the incorporation of the ¹³C label from (1-¹³C)Aniline into downstream metabolites over time.

Materials:

  • (1-¹³C)Aniline

  • HepG2 cells (or other metabolically competent cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Cell Seeding and Growth: Plate HepG2 cells in multi-well plates and allow them to grow to approximately 80-90% confluency to ensure sufficient metabolic activity.

  • Tracer Incubation:

    • Prepare fresh medium containing a known, non-toxic concentration of (1-¹³C)Aniline.

    • Aspirate the old medium from the cells and replace it with the tracer-containing medium.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the progression of metabolism.

  • Metabolite Extraction:

    • At each designated time point, rapidly quench all enzymatic activity.

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS to remove any extracellular tracer.

    • Immediately add the pre-chilled extraction solvent to the well to lyse the cells and precipitate proteins.

  • Sample Preparation:

    • Scrape the wells to ensure all cell material is collected in the solvent.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract into an LC-MS/MS system.

    • Use a chromatographic method (e.g., reverse-phase or HILIC) to separate aniline from its expected metabolites.

    • Configure the mass spectrometer to monitor for the expected mass-to-charge ratios (m/z) of unlabeled (M+0) and labeled (M+1) metabolites. For example:

      • Aniline (C₆H₇N): Unlabeled m/z vs. Labeled m/z from (1-¹³C)Aniline.

      • Acetaminophen (C₈H₉NO₂): Unlabeled m/z vs. Labeled m/z. The labeled version will have a mass increase of 1 Da due to the single ¹³C atom.

  • Data Analysis:

    • Integrate the peak areas for both the M+0 and M+1 versions of each metabolite at each time point.

    • Correct the raw data for the natural abundance of ¹³C.

    • The detection and increase of the M+1 peak for acetaminophen over time directly confirms its synthesis from the administered (1-¹³C)Aniline, thus verifying the activity of the N-acetylation and hydroxylation pathway.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

cluster_0 Core Aniline Metabolism Aniline (1-13C)Aniline N_Hydroxy N-Phenylhydroxylamine Aniline->N_Hydroxy N-Hydroxylation (CYP450) p_AP 4-Aminophenol Aniline->p_AP Ring Hydroxylation (CYP450) o_AP 2-Aminophenol Aniline->o_AP Ring Hydroxylation (CYP450) Acetanilide Acetanilide Aniline->Acetanilide N-Acetylation Acetaminophen N-Acetyl-4-aminophenol (Acetaminophen) p_AP->Acetaminophen N-Acetylation cluster_1 Experimental Workflow A 1. Culture Cells (e.g., HepG2) B 2. Introduce Medium with (1-13C)Aniline A->B C 3. Incubate for Time Course (e.g., 0-24h) B->C D 4. Quench & Extract Metabolites (Cold Methanol/Water) C->D E 5. Sample Preparation (Centrifugation) D->E F 6. Analyze by LC-MS/MS E->F G 7. Data Analysis (Trace 13C label in metabolites) F->G

References

Cross-Validation of NMR and MS Data for Isotopically Labeled Aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways.[1] By replacing an atom with its heavier, non-radioactive isotope (like replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can tag and monitor compounds without altering their chemical properties. Aniline, a foundational molecule in the synthesis of dyes, pharmaceuticals, and polymers, is often isotopically labeled for mechanistic and metabolic studies.

To ensure the integrity of these studies, rigorous characterization of the labeled aniline is essential. This guide provides a comparative framework for the cross-validation of data obtained from two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] While MS confirms the mass change due to labeling, NMR provides the precise atomic location of the isotope, offering a synergistic and high-confidence approach to characterization.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for the analysis of [¹⁵N]-Aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to confirm the position of the isotopic label and assess the purity of the sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the [¹⁵N]-Aniline sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is compatible with the analyte and free from interfering signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Experiments: Acquire the following spectra:

      • ¹H NMR: To observe the proton environment and confirm overall structure.

      • ¹³C NMR: To observe the carbon skeleton.

      • ¹⁵N NMR: To directly detect the ¹⁵N nucleus. This can be a direct observation or an indirect 2D experiment like a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) which correlates the ¹⁵N nucleus to its attached protons.[3]

    • Typical Parameters (¹H-¹⁵N HSQC):

      • Pulse Program: Standard HSQC sequence with gradient selection.

      • Spectral Width: Optimized for both ¹H (approx. 10-12 ppm) and ¹⁵N (approx. 100-150 ppm) dimensions.

      • Number of Scans: 8-16 scans per increment.

      • Relaxation Delay: 1.5-2.0 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Analyze the spectra for chemical shifts, coupling constants, and correlations to confirm the position of the ¹⁵N label.

Mass Spectrometry (MS)

This protocol is designed to confirm the molecular weight of the labeled compound and determine the isotopic enrichment.

  • Sample Preparation:

    • Prepare a stock solution of the [¹⁵N]-Aniline sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Ionization Mode: Positive ion mode is typically used for aniline, which readily forms a protonated molecule [M+H]⁺.

    • Acquisition Mode: Acquire spectra in full scan mode over a mass range that includes the expected molecular ions of both labeled and unlabeled aniline (e.g., m/z 50-150).

    • Key Parameters (ESI):

      • Capillary Voltage: 3.0-4.0 kV.

      • Sheath Gas Flow Rate: 10-15 (arbitrary units).

      • Auxiliary Gas Flow Rate: 2-5 (arbitrary units).

      • Capillary Temperature: 275-300 °C.

  • Data Processing:

    • Process the raw data to obtain the mass spectrum.

    • Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Compare the measured mass-to-charge ratio (m/z) with the theoretical value to confirm isotopic incorporation.

    • Calculate the isotopic enrichment by comparing the relative intensities of the labeled and unlabeled species.

Data Presentation and Cross-Validation

The core of the analysis lies in comparing the quantitative data from both techniques. The following tables present illustrative data for the analysis of aniline labeled with a single ¹⁵N atom.

Table 1: Mass Spectrometry Data Summary

This table confirms the mass increase corresponding to the isotopic label.

CompoundTheoretical Mass (Da)Observed [M+H]⁺ (m/z)Mass Shift (Da)
Unlabeled Aniline (C₆H₇¹⁴N)93.057894.0651N/A
[¹⁵N]-Aniline (C₆H₇¹⁵N)94.054995.0622+1.00 (approx.)

Note: The observed m/z corresponds to the protonated molecule [M+H]⁺. The mass shift confirms the incorporation of a single ¹⁵N atom, which has one extra neutron compared to ¹⁴N.[4]

Table 2: NMR Spectroscopy Data Summary (¹H-¹⁵N HSQC)

This table confirms the specific location of the label by showing a direct correlation between the nitrogen atom and its attached protons.

Compound¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Correlation Observed
Unlabeled Aniline~3.7 (NH₂)N/A (not ¹⁵N)No
[¹⁵N]-Aniline~3.7 (¹⁵NH₂)~50-60Yes

Note: The observation of a cross-peak in the ¹H-¹⁵N HSQC spectrum at the chemical shifts corresponding to the amine protons and the ¹⁵N nucleus provides unambiguous evidence that the label is on the nitrogen atom.[5]

Visualization of Workflows and Logic

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation Sample Labeled Aniline Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁵N HSQC) Prep_NMR->NMR_Acq MS_Acq HR Mass Spectrometer (Full Scan ESI+) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z, Isotopic Ratio) MS_Acq->MS_Data CrossVal Cross-Validation NMR_Data->CrossVal MS_Data->CrossVal Conclusion Confirmed Identity, Purity, & Label Position CrossVal->Conclusion

G MS_Finding Observation 1 (MS): Observed [M+H]⁺ at m/z 95.06 MS_Conclusion Inference: Molecule has a mass of ~94 Da. (Aniline + 1 Da) MS_Finding->MS_Conclusion Final_Conclusion Validated Conclusion: The sample is [¹⁵N]-Aniline. MS_Conclusion->Final_Conclusion Confirms Mass NMR_Finding Observation 2 (NMR): ¹H-¹⁵N HSQC shows correlation between NH₂ protons and an ¹⁵N nucleus. NMR_Conclusion Inference: The isotopic label is specifically on the nitrogen atom. NMR_Finding->NMR_Conclusion NMR_Conclusion->Final_Conclusion Confirms Location

Conclusion

The combined use of NMR and MS provides a robust and comprehensive method for the characterization of isotopically labeled aniline. Mass spectrometry offers definitive confirmation of successful isotopic incorporation by detecting the expected mass shift. Concurrently, NMR spectroscopy, particularly through heteronuclear experiments like the ¹H-¹⁵N HSQC, provides unambiguous proof of the label's specific atomic position. Cross-validating the results from these two orthogonal techniques allows researchers to proceed with confidence, ensuring the accuracy and reliability of data in subsequent drug development and scientific studies.

References

A Researcher's Guide to Comparing Labeling Patterns from Different 13C-Labeled Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways that fuel cellular processes is paramount. Stable isotope tracing with 13C-labeled substrates has emerged as a powerful technique to elucidate these pathways. By providing cells with nutrients containing the heavy isotope of carbon (¹³C), researchers can track the journey of these carbon atoms through various metabolic networks. This guide provides a comparative analysis of the labeling patterns derived from two commonly used 13C-labeled substrates, glucose and glutamine, supported by experimental data and detailed methodologies.

Probing Central Carbon Metabolism: Glucose vs. Glutamine

Glucose and glutamine are two of the most critical nutrients for proliferating cells, serving as primary sources of carbon for energy production and biosynthesis. However, they enter central carbon metabolism at different points and thus reveal distinct aspects of cellular metabolic activity.

[U-¹³C₆]glucose is a uniformly labeled glucose molecule where all six carbon atoms are ¹³C. It is a fundamental tracer for investigating glycolysis, the pentose phosphate pathway (PPP), and the entry of glucose-derived carbon into the tricarboxylic acid (TCA) cycle.

[U-¹³C₅]glutamine is a uniformly labeled glutamine molecule. It is instrumental in studying glutaminolysis, anaplerosis (the replenishment of TCA cycle intermediates), and reductive carboxylation, a pathway often upregulated in cancer and other proliferative states.

The choice of tracer significantly influences the resulting mass isotopomer distributions (MIDs) of downstream metabolites, providing a quantitative readout of pathway activity.

Quantitative Comparison of Labeling Patterns

The following table summarizes the expected and observed fractional labeling of key TCA cycle intermediates when using either [U-¹³C₆]glucose or [U-¹³C₅]glutamine. The data is illustrative of typical results observed in mammalian cells, such as activated CD8+ T cells, and highlights the differential contribution of these two key nutrients to the TCA cycle.[1]

MetaboliteLabeled SubstratePredominant IsotopologueObserved Fractional Labeling (%)Primary Pathway Indicated
Citrate[U-¹³C₆]glucoseM+2~30%Glycolysis -> PDH -> TCA Cycle (first turn)
[U-¹³C₅]glutamineM+4~45%Glutaminolysis -> TCA Cycle (first turn)
Malate[U-¹³C₆]glucoseM+2~20%Glycolysis -> PDH -> TCA Cycle (first turn)
[U-¹³C₅]glutamineM+4~45%Glutaminolysis -> TCA Cycle (first turn)
Aspartate[U-¹³C₆]glucoseM+2Lower EnrichmentTCA Cycle -> Aspartate Synthesis
[U-¹³C₅]glutamineM+4Higher EnrichmentTCA Cycle -> Aspartate Synthesis

Data is based on in vivo infusion studies in CD8+ T effector cells and represents the contribution to the first turn of the TCA cycle.[1]

As the data indicates, glutamine contributes more significantly to the TCA cycle intermediate pools in this specific biological context compared to glucose.[1] This highlights the importance of using multiple tracers to gain a comprehensive understanding of cellular metabolism.

Experimental Protocols

Accurate and reproducible data from 13C labeling experiments rely on meticulous experimental execution. Below are detailed protocols for cell culture, metabolite extraction, and analysis.

Protocol 1: Steady-State ¹³C Labeling in Cell Culture

This protocol describes the general procedure for labeling cultured mammalian cells with a ¹³C-labeled substrate to achieve isotopic steady state.

  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the nutrient to be traced) with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]glucose or 2 mM [U-¹³C₅]glutamine) and dialyzed fetal bovine serum.

  • Media Exchange: Aspirate the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This time can vary depending on the cell type and the metabolites of interest (e.g., 6-24 hours for TCA cycle intermediates).

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture vessel.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites

This protocol outlines the derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Derivatization:

    • Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate with shaking.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, to the sample to derivatize hydroxyl, carboxyl, and amine groups, making the metabolites volatile. Incubate at an elevated temperature (e.g., 60°C).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The metabolites are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.

    • As the metabolites elute from the column, they are ionized (typically by electron ionization) and fragmented.

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each metabolite.

  • Data Analysis:

    • Identify metabolites based on their retention time and mass spectrum by comparing them to a library of standards.

    • Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas for each mass isotopologue (e.g., M+0, M+1, M+2, etc.).

    • Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes to determine the fractional enrichment from the labeled substrate.

Visualization of Metabolic Pathways and Labeling Patterns

The following diagrams, generated using Graphviz, illustrate the flow of labeled carbons from [U-¹³C₆]glucose and [U-¹³C₅]glutamine through central metabolic pathways.

Glycolysis_TCA_Cycle_Glucose cluster_glycolysis Glycolysis cluster_tca TCA Cycle U-13C6-Glucose U-13C6-Glucose G6P Glucose-6-P U-13C6-Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP 3PG 3-Phosphoglycerate GAP->3PG PEP Phosphoenolpyruvate 3PG->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Condensation

Caption: Carbon flow from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

TCA_Cycle_Glutamine cluster_glutaminolysis Glutaminolysis cluster_tca TCA Cycle cluster_reductive_carboxylation Reductive Carboxylation U-13C5-Glutamine U-13C5-Glutamine Glutamate Glutamate (M+5) U-13C5-Glutamine->Glutamate aKG alpha-Ketoglutarate (M+5) Glutamate->aKG Reductive_aKG alpha-Ketoglutarate (M+5) SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate (M+4) SuccinylCoA->Succinate Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate (M+4) OAA->Citrate Condensation with unlabeled Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate Further turns Isocitrate->aKG Further turns Reductive_Isocitrate Isocitrate (M+5) Reductive_aKG->Reductive_Isocitrate IDH (reductive) Reductive_Citrate Citrate (M+5) Reductive_Isocitrate->Reductive_Citrate

Caption: Carbon flow from [U-¹³C₅]glutamine via glutaminolysis and reductive carboxylation.

By carefully selecting ¹³C-labeled substrates and applying robust experimental and analytical methodologies, researchers can gain invaluable insights into the metabolic reprogramming that underlies various physiological and pathological states, thereby identifying novel targets for therapeutic intervention.

References

A Comparative Guide to Accuracy and Precision in ¹³C Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic flux analysis is critical for advancing insights into cellular metabolism in both health and disease. The use of ¹³C tracers, coupled with powerful analytical techniques, provides a window into the intricate network of biochemical reactions.[1] This guide offers an objective comparison of the primary analytical platforms, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), used in ¹³C tracer studies. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments to help you make informed decisions for your research.

Comparing Analytical Platforms: NMR vs. Mass Spectrometry

The two primary analytical platforms for tracing the fate of ¹³C-labeled substrates through metabolic pathways are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While both techniques provide valuable information on isotopic enrichment, they do so with distinct advantages and limitations.[1] The choice between NMR and MS, or their synergistic use, depends on the specific research question, the metabolites of interest, and the desired level of analytical detail.[1][2]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower, typically detecting metabolites at concentrations >1 μM.[2]Higher, capable of detecting metabolites at concentrations >10 to 100 nM.[2]
Reproducibility Very high, a fundamental advantage of the technique.[2]Less reproducible compared to NMR.[2]
Quantification Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[2]Can be challenging; often requires isotope-labeled internal standards for each metabolite for accurate quantification.[2]
Sample Preparation Minimal, non-destructive, and generally non-biased.[2]Often requires derivatization (especially for GC-MS) and chromatographic separation.[2]
Information Provided Provides detailed positional information on isotope enrichments (isotopomers).[2][3]Provides information on the fractional enrichment of mass isotopomers.[2]

Enhancing Accuracy and Precision in ¹³C Metabolic Flux Analysis

The Impact of Tracer Selection

The choice of the isotopic tracer is a critical decision that significantly impacts the precision of flux estimations.[5][6] Different tracers provide different labeling patterns, which are more or less informative for specific pathways.[7] For instance, [1,2-¹³C₂]glucose is reported to provide the most precise estimates for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[5][6]

Leveraging Parallel Labeling Experiments

A powerful strategy to improve flux precision is the use of parallel labeling experiments.[7] This approach involves conducting multiple experiments under identical conditions but with different isotopic tracers.[7] The combined datasets provide more constraints for the metabolic model, significantly improving the precision of the estimated fluxes.[7][8]

Experimental Protocols

Achieving accurate and precise results in ¹³C tracer studies requires meticulous execution of experimental protocols. Below are detailed methodologies for key stages of a typical study.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the general steps for labeling mammalian cells with a ¹³C-tracer.

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period.[2]

  • Exponential Growth Phase: Ensure cells are in the mid-exponential growth phase to achieve a metabolic steady state.[4]

  • Medium Switch: Switch the cells to a medium containing the chosen ¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose at a concentration of 25 mM).[4][9]

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest.[4] This duration needs to be determined empirically for each experimental system, as glycolysis can reach isotopic steady state within minutes, while the TCA cycle may take several hours.[9][10]

  • Quenching and Harvesting: Rapidly quench metabolic activity by aspirating the labeling medium and immediately adding ice-cold 80% methanol.[9] Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]

Protocol 2: Metabolite Extraction

This protocol describes the separation of polar metabolites from other cellular components.

  • Freeze-Thaw Cycles: Perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 16,000 rcf for 10 minutes at 4°C) to pellet cell debris.[11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[9]

  • Drying: Dry the metabolite extract under a vacuum.

  • Storage: Store the dried extracts at -80°C until analysis.[9]

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol details the derivatization of polar metabolites to make them volatile for GC-MS analysis.

  • Drying: Ensure the metabolite extracts are completely dry.

  • Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes.

  • Silylation: Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at a higher temperature (e.g., 70°C) for 60 minutes.

  • Analysis: The derivatized samples are now ready for injection into the GC-MS system.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding the complex workflows and metabolic pathways involved in ¹³C tracer studies.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling with 13C-Tracer cell_culture->isotope_labeling quenching 3. Quenching Metabolism isotope_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction sample_prep 5. Sample Preparation (e.g., Derivatization) extraction->sample_prep analysis 6. NMR or MS Analysis sample_prep->analysis data_processing 7. Data Processing & Isotopomer Distribution analysis->data_processing mfa 8. Metabolic Flux Analysis data_processing->mfa interpretation 9. Biological Interpretation mfa->interpretation

A typical experimental workflow for a ¹³C tracer study.

central_carbon_metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP F6P Fructose-6-P G6P->F6P Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA TCA Cycle alphaKG α-Ketoglutarate TCA->alphaKG Citrate->TCA Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG alphaKG->TCA

Simplified overview of central carbon metabolism.

accuracy_precision cluster_accuracy Accuracy (Closeness to True Value) cluster_precision Precision (Closeness of Repeated Measurements) A Accurate & Precise B Accurate & Imprecise C Inaccurate & Precise D Inaccurate & Imprecise

The relationship between accuracy and precision.

References

A Comparative Guide to Isotopic Labeling Strategies in Metabolomics: Global vs. Targeted Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of metabolomics and drug development, the accurate quantification of endogenous metabolites is paramount for understanding disease mechanisms, identifying biomarkers, and assessing therapeutic efficacy. Isotopic labeling coupled with mass spectrometry has emerged as a powerful strategy to enhance the precision and reliability of these measurements. This guide provides an objective comparison of two distinct isotopic labeling methodologies: the global, untargeted approach of Isotopic Ratio Outlier Analysis (IROA) and a targeted chemical labeling method using isotopically labeled aniline, exemplified by Glycan Reductive Isotope Labeling (GRIL).

This comparison will elucidate the fundamental principles, experimental workflows, and performance characteristics of each technique, supported by experimental data. By understanding the relative strengths and applications of these methods, researchers can make informed decisions about the most suitable approach for their specific scientific inquiries.

At a Glance: Comparing IROA and Aniline Labeling

FeatureIsotopic Ratio Outlier Analysis (IROA)[¹²C]/[¹³C]Aniline Labeling (e.g., GRIL)
Principle Global, in-vivo isotopic labeling of all metabolites.Targeted, in-vitro chemical derivatization of specific functional groups (e.g., aldehydes, ketones).
Labeling Strategy Metabolic incorporation of ¹³C-enriched precursors (e.g., glucose) during cell culture or organism growth.Reductive amination with isotopically light ([¹²C₆]) and heavy ([¹³C₆]) aniline.
Coverage Untargeted, comprehensive analysis of the entire metabolome.Targeted analysis of molecules amenable to aniline derivatization (e.g., glycans, certain sugars).
Sample Types Cells, microorganisms, or whole organisms that can be cultured in labeled media.Purified extracts containing target molecules from a wide range of biological samples.
Primary Application Untargeted metabolomics, metabolic flux analysis, biomarker discovery, distinguishing biological signals from noise.[1][2]Quantitative glycomics, analysis of specific carbohydrate isomers.[3][4][5]
Key Advantage Provides a global, unbiased view of the metabolome and effectively removes non-biological artifacts.[1]High specificity for target analytes and high derivatization yields.[3]
Limitations Not suitable for samples that cannot be isotopically labeled in-vivo. Can be costly for large organisms.Limited to molecules with specific functional groups, providing a narrow view of the metabolome.

Isotopic Ratio Outlier Analysis (IROA): A Global View of the Metabolome

IROA is a powerful untargeted metabolomics technique that utilizes a unique isotopic labeling strategy to differentiate biologically derived signals from analytical noise and artifacts.[1] The core principle of IROA involves creating distinct isotopic patterns in metabolites by growing two cell populations in media containing either a low (e.g., 5%) or high (e.g., 95%) enrichment of a ¹³C-labeled carbon source, typically glucose.[1]

The two populations, representing for instance a control and a treated group, are then mixed in a 1:1 ratio. This co-analysis ensures that both sample groups are subjected to identical sample preparation and mass spectrometry conditions, thereby minimizing experimental variability. In the resulting mass spectrum, metabolites of biological origin will appear as characteristic doublet peaks with a predictable mass difference corresponding to the number of carbon atoms in the molecule, while non-biological signals will lack this signature.

Experimental Workflow

The IROA workflow is a systematic process designed to ensure accurate and reproducible metabolomic analysis.

IROA_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Output Culture1 Control Cells (5% ¹³C-Glucose) Mix Mix 1:1 Culture1->Mix Culture2 Experimental Cells (95% ¹³C-Glucose) Culture2->Mix Extract Metabolite Extraction Mix->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Processing (IROA ClusterFinder) LCMS->Data Quant Relative Quantification Data->Quant ID Metabolite Identification Data->ID GRIL_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Output Sample1 Control Sample (e.g., Glycans) Label1 Label with [¹²C₆]Aniline Sample1->Label1 Sample2 Experimental Sample (e.g., Glycans) Label2 Label with [¹³C₆]Aniline Sample2->Label2 Mix Mix 1:1 Label1->Mix Label2->Mix LCMS LC-MS Analysis Mix->LCMS Quant Relative Quantification of Glycans LCMS->Quant

References

A Researcher's Guide to Benchmarking Mass Spectrometer Performance for ¹³C Isotopic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of ¹³C-labeled compounds is paramount for elucidating metabolic pathways, quantifying metabolic fluxes, and conducting pharmacokinetic studies. The choice of mass spectrometer is a critical determinant of experimental success. This guide provides an objective comparison of the performance of various mass spectrometry platforms for ¹³C studies, supported by experimental data and detailed protocols.

Key Performance Parameters in ¹³C Analysis

The selection of a mass spectrometer for ¹³C analysis hinges on several key performance metrics that directly impact the quality and reliability of the data. These include:

  • Sensitivity: The ability to detect low-abundance ¹³C-labeled analytes.

  • Resolution: The capacity to distinguish between ions with very similar mass-to-charge ratios, which is crucial for resolving isotopologues.

  • Mass Accuracy: The precision with which the mass of an ion is measured, essential for confident compound identification.

  • Isotopic Ratio Precision: The reproducibility of measurements of the relative abundance of different isotopes, a cornerstone of isotope tracing studies.

Comparative Analysis of Mass Spectrometry Platforms

The following tables summarize the performance characteristics of commonly used mass spectrometry platforms for ¹³C analysis, including Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with various mass analyzers such as Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap.

Table 1: General Performance Comparison of Mass Analyzers for ¹³C Studies

FeatureIsotope Ratio MS (IRMS)Quadrupole (GC/LC-MS)Q-TOF (LC-MS)Orbitrap (LC-MS)
Primary Application High-precision isotope ratio measurements of bulk samples or simple gases (e.g., CO₂)Targeted quantification of known compoundsHigh-resolution untargeted and targeted analysisHigh-resolution untargeted and targeted analysis
Resolution LowLow to Unit MassHigh (up to 50,000)[1]Very High (up to >140,000)[1]
Mass Accuracy N/A (measures ratios)Moderate (~100-500 ppm)High (<5 ppm)[2]Very High (<1-2 ppm)[1]
Sensitivity Very High (for isotope ratios)High (in MRM/SIM mode)GoodVery Good
Isotopic Ratio Precision Very High (<0.5‰)[3]ModerateGoodGood to High
Linear Dynamic Range LimitedWideModerate to WideModerate to Wide
Cost Moderate to HighLow to ModerateModerate to HighHigh

Table 2: Performance in Specific ¹³C Applications

ApplicationRecommended Platform(s)Key Strengths
¹³C-Metabolic Flux Analysis (MFA) GC-MS, LC-MS (QTOF, Orbitrap)GC-MS is a robust and widely used technique for analyzing central carbon metabolism.[4][5] High-resolution instruments like QTOF and Orbitrap are essential for resolving complex isotopologue patterns in untargeted metabolomics.[2][6]
¹³C-Breath Tests IRMS, GC-MSIRMS is the gold standard for high-precision measurement of ¹³CO₂/¹²CO₂ ratios.[7] GC-MS offers a more accessible alternative with good sensitivity and specificity.[7]
Pharmacokinetic Studies with ¹³C-tracers LC-MS (QQQ, QTOF, Orbitrap)QQQ provides excellent sensitivity and a wide dynamic range for targeted quantification.[2] QTOF and Orbitrap are valuable for metabolite identification and profiling.
Natural Abundance ¹³C Analysis IRMS, High-Resolution MS (Orbitrap)IRMS provides the highest precision for natural abundance measurements.[3] High-resolution Orbitrap MS can also be used for site-specific natural isotope fractionation studies.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in ¹³C studies. Below are outlines of key experimental protocols.

Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) using GC-MS

This protocol provides a general workflow for conducting a steady-state ¹³C-MFA experiment in cultured cells.

1. Cell Culture and Isotopic Labeling:

  • Culture cells to the desired confluency in standard medium.

  • Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).

  • Incubate the cells for a duration sufficient to reach isotopic steady state, which should be determined empirically for each cell line (typically 18-24 hours for mammalian cells).[8]

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., 80:20 methanol:water).[8]

  • Scrape the cells and collect them in a pre-chilled tube.

  • Lyse the cells and precipitate proteins.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract using a vacuum concentrator.

3. Derivatization:

  • To increase the volatility of polar metabolites for GC analysis, perform a derivatization step. For amino acids, a common method is silylation.

  • Add 50 µL of pyridine and 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried extract.[8]

  • Incubate at 70-100°C for 1-4 hours.[8]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column such as a DB-5ms.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the derivatized metabolites (e.g., start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min).[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Operate in either full scan mode to acquire mass spectra for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying specific fragments.

Protocol 2: ¹³C-Urea Breath Test for Helicobacter pylori Detection

This protocol describes the procedure for a ¹³C-urea breath test using an Isotope Ratio Mass Spectrometer (IRMS).

1. Baseline Breath Sample Collection:

  • The patient exhales into a collection bag to obtain a baseline breath sample.

2. Administration of ¹³C-Urea:

  • The patient ingests a solution containing a known amount of ¹³C-labeled urea (e.g., 100 mg).[7]

3. Post-Dose Breath Sample Collection:

  • After a specific time interval (typically 30 minutes), a second breath sample is collected in another bag.[7]

4. Sample Analysis by IRMS:

  • The collected breath samples are introduced into the IRMS.

  • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂ in each sample.

  • An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori, which metabolizes the ¹³C-urea to ¹³CO₂.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex experimental processes and biological pathways.

Experimental_Workflow_13C_MFA cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Seeding B Growth to Confluency A->B C Addition of ¹³C-labeled Substrate B->C D Metabolism Quenching C->D E Metabolite Extraction D->E F Derivatization E->F G GC-MS Analysis F->G H Data Processing G->H I Flux Calculation H->I

A typical experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F6P->G6P PYR Pyruvate F6P->PYR AcCoA Acetyl-CoA PYR->AcCoA PYR->AcCoA CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG MAL Malate AKG->MAL MAL->CIT

Simplified diagram of central carbon metabolism for ¹³C flux analysis.

References

A Comparative Guide to the Reproducibility of Glycan Analysis Using Reductive Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and quantitative analysis of glycans is a critical yet challenging endeavor. This guide provides an objective comparison of various reductive isotope labeling methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.

Glycosylation is a critical quality attribute of many biotherapeutics, influencing their efficacy, stability, and safety. Reductive amination is a widely adopted method for labeling glycans with fluorescent or mass-sensitive tags, enabling their detection and quantification. The introduction of stable isotopes into these tags further allows for accurate relative and absolute quantification of glycans from different samples. This guide focuses on the reproducibility of these reductive isotope labeling techniques.

Comparison of Quantitative Performance

The reproducibility of a glycan analysis method is paramount for reliable results. The following tables summarize the quantitative performance of different reductive isotope labeling strategies based on reported experimental data.

Labeling MethodAnalyte/MatrixKey Performance MetricReported ValueReference
Glycan Reductive Isotope Labeling (GRIL) with [¹²C₆]/[¹³C₆]aniline Standard GlycansLinearity of QuantitationLinear over a 10-fold concentration range[1]
Released GlycansQuantitation LevelSub-picomole levels[2][1]
Rapid 2-AB Method Monoclonal Antibody A (mAb A)Reproducibility (RSD) for 6 major glycans< 5%
Off-line IdeS Digestion Method Monoclonal Antibody A (mAb A)Reproducibility (RSD) for major glycansG0F: 2.81%, G1F: 1.68%, G2F: 3.42%, Man5: 6.02%[3]
In-solution PNGaseF followed by labeling N-glycans from human plasmaReproducibility (CVs)< 10.70% for N-glycans with RAs ≥ 0.81%[4]
PVDF membrane-based PNGaseF followed by labeling N-glycans from human plasmaReproducibility (CVs)Sporadically peaked at 27.80% for RAs ≥ 1.08%[4]
Hydrazine release followed by labeling N-glycans from human plasmaReproducibility (CVs)Sporadically peaked at 13.53% for RAs ≥ 1.84%[4]

Key Takeaways:

  • Glycan Reductive Isotope Labeling (GRIL) using aniline isotopes demonstrates strong linearity and sensitivity.[2][1]

  • Modern rapid 2-AB methods can achieve high reproducibility with RSDs below 5% for major glycan species in monoclonal antibodies.[3]

  • The method of glycan release prior to labeling significantly impacts reproducibility, with in-solution PNGaseF digestion showing better performance than PVDF membrane-based or hydrazine-based methods.[4]

Comparison of Labeling Reagents: InstantPC vs. 2-AB

The choice of labeling reagent is a critical factor influencing not only reproducibility but also sensitivity and throughput. Here, we compare the well-established 2-aminobenzamide (2-AB) with the more recently introduced InstantPC.

FeatureInstantPC2-Aminobenzamide (2-AB)Reference
Sample Preparation Time Approximately 1 hourApproximately 2 hours (Express workflow)[5]
Fluorescence Sensitivity Significantly higher than 2-ABLower than InstantPC[6][7]
Mass Spectrometry Sensitivity Enhanced ionization efficiencyLimited MS sensitivity[5][8]
Reproducibility Comparable relative percent areas for major glycoforms to 2-ABWell-established reproducibility[5][8]

InstantPC offers a significant advantage in terms of speed and sensitivity, both in fluorescence and mass spectrometry detection, while maintaining comparable reproducibility to the traditional 2-AB label.[5][6][7][8]

Experimental Workflows and Protocols

Understanding the experimental workflow is crucial for successful implementation and achieving reproducible results.

Reductive_Amination_Workflow cluster_release Glycan Release cluster_labeling Reductive Amination Labeling cluster_cleanup Purification cluster_analysis Analysis Glycoprotein Glycoprotein Sample PNGaseF PNGase F Digestion (or other release method) Glycoprotein->PNGaseF ReleasedGlycans Released N-Glycans PNGaseF->ReleasedGlycans LabeledGlycans Labeled Glycans ReleasedGlycans->LabeledGlycans LabelingReagent Isotope Label (e.g., [¹³C₆]aniline, InstantPC, 2-AB) LabelingReagent->LabeledGlycans ReducingAgent Reducing Agent (e.g., NaCNBH₃) ReducingAgent->LabeledGlycans Cleanup Excess Label Removal (e.g., SPE, HILIC) LabeledGlycans->Cleanup PurifiedGlycans Purified Labeled Glycans Cleanup->PurifiedGlycans Analysis LC-FLD/MS Analysis PurifiedGlycans->Analysis Data Quantitative Data Analysis->Data

Caption: General workflow for glycan analysis using reductive amination.

Protocol: Glycan Reductive Isotope Labeling (GRIL) with [¹²C₆]/[¹³C₆]aniline

This protocol is based on the method described for quantitative glycomics.[2]

  • Sample Preparation: Glycans are released from glycoproteins enzymatically or chemically.

  • Labeling Reaction:

    • To the dried glycan sample, add 25 µL of either [¹²C₆]aniline or [¹³C₆]aniline.

    • Add 25 µL of a freshly prepared 1 M Sodium Cyanoborohydride (NaCNBH₃) solution in a 7:3 (v/v) mixture of DMSO and acetic acid.

  • Incubation: The reaction mixture is incubated to allow for the reductive amination to proceed. Optimal conditions such as temperature and time should be determined empirically, but a common starting point is 60°C for 2 hours.[9]

  • Sample Combination: After labeling, the [¹²C₆]aniline-labeled sample and the [¹³C₆]aniline-labeled sample are combined.

  • Purification: The dual-labeled glycan mixture is purified using reversed-phase chromatography to remove excess reagents.

  • Analysis: The purified sample is analyzed by MALDI-TOF-MS or ESI-MS. The relative quantification is determined by comparing the ion abundances of the glycan peaks separated by 6 Da.[2]

Protocol: 2-Aminobenzamide (2-AB) Labeling

This is a generalized protocol for the widely used 2-AB labeling method.[9][10]

  • Glycan Release: Release N-glycans from the glycoprotein using PNGase F.

  • Labeling Solution Preparation: Prepare a labeling solution containing 2-aminobenzamide (2-AB) and a reducing agent, typically sodium cyanoborohydride (NaCNBH₃), in a solvent mixture of DMSO and acetic acid. A recommended concentration is 0.25 M or greater for the labeling agent and more than 1 M for the reducing agent, with up to 30% (v/v) glacial acetic acid.[9]

  • Labeling Reaction:

    • Add the labeling solution to the dried released glycans.

    • Incubate the mixture at 60°C for 2 hours to facilitate the reductive amination reaction.[9]

  • Purification: After the reaction, excess 2-AB and reducing agent must be removed. This is commonly achieved through solid-phase extraction (SPE) or other chromatographic techniques.[9]

  • Analysis: The labeled glycans are then ready for analysis by HILIC-UPLC with fluorescence detection.

Logical_Relationship cluster_factors Factors Influencing Reproducibility cluster_outcome Outcome Release Glycan Release Method (Enzymatic vs. Chemical) Reproducibility Overall Reproducibility of Glycan Quantification Release->Reproducibility Label Labeling Reagent (e.g., Aniline, 2-AB, InstantPC) Label->Reproducibility Purification Purification Strategy (e.g., SPE, Chromatography) Purification->Reproducibility Analysis_Method Analytical Platform (LC-MS, MALDI) Analysis_Method->Reproducibility

Caption: Key factors influencing the reproducibility of glycan analysis.

Concluding Remarks

The reproducibility of glycan analysis using reductive isotope labeling is a multifactorial issue. While the choice of the isotopic label is important, with newer reagents like InstantPC offering significant advantages in throughput and sensitivity, the entire workflow, from glycan release to the final analytical measurement, must be carefully optimized and controlled. For routine, high-reproducibility analysis of monoclonal antibodies, rapid 2-AB methods and InstantPC labeling have demonstrated excellent performance. For broader quantitative glycomics, the GRIL approach provides a robust platform. Researchers should consider the specific requirements of their study, including the complexity of the sample, the need for high throughput, and the available analytical instrumentation, when selecting a glycan analysis strategy. Multi-institutional studies have highlighted the challenges in achieving inter-laboratory reproducibility, emphasizing the need for standardized protocols and rigorous optimization of each step of the analytical process.[11][12]

References

Safety Operating Guide

Proper Disposal Procedures for (1-¹³C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of (1-¹³C)Aniline are critical for ensuring laboratory safety and environmental protection. Since Carbon-13 (¹³C) is a stable, non-radioactive isotope, the hazards associated with (1-¹³C)Aniline are primarily dictated by the chemical properties of the aniline molecule itself.[1][2] Aniline is classified as a combustible, toxic, and carcinogenic substance, requiring it to be managed as hazardous waste.[3][4] Disposal procedures must comply with institutional and local regulations.[1][5]

Key Disposal Principles
  • Hazardous Waste Management : Always treat (1-¹³C)Aniline and any materials contaminated with it (e.g., gloves, absorbent pads) as hazardous waste.[6]

  • Segregation : Do not mix (1-¹³C)Aniline waste with general laboratory trash.[1][2] Waste streams should be segregated based on their chemical properties.[1]

  • No Drain Disposal : Never dispose of aniline waste down the drain.[5][6]

Occupational Exposure Limits for Aniline

This table summarizes the key quantitative safety data regarding airborne exposure limits for aniline, which should be strictly observed when handling the compound.

Regulatory BodyExposure LimitValue
OSHA Permissible Exposure Limit (PEL), 8-hr TWA5 ppm (19 mg/m³)[3][7]
ACGIH Threshold Limit Value (TLV), 8-hr TWA2 ppm (7.6 mg/m³)[3][7]
NIOSH Immediately Dangerous to Life or Health (IDLH)100 ppm[7]
Recommended Exposure Limit (REL)Limit to the lowest feasible concentration[7]

Experimental and Operational Protocols

The following protocols provide detailed methodologies for the safe handling and disposal of (1-¹³C)Aniline in a laboratory setting.

Protocol 1: Required Personal Protective Equipment (PPE) and Handling
  • Engineering Controls : All work involving (1-¹³C)Aniline must be performed in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][3][5]

  • Designated Area : Confine all work to a designated and clearly marked area. The area should be signed with an appropriate warning, for example: "WARNING! ANILINE WORK AREA – CARCINOGEN & REPRODUCTIVE TOXIN".[5][6]

  • Eye Protection : Wear chemical splash goggles at all times.[1][5]

  • Protective Clothing : A fully-buttoned lab coat must be worn to protect against skin contact.[5][6]

  • Glove Selection : Wear robust, chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[5][6] Note that nitrile gloves are not recommended for prolonged contact with aniline.[5][6] Double gloving is advised for highly toxic materials.[1]

  • Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][3]

Protocol 2: Routine Waste Collection and Disposal
  • Container Selection : Collect all (1-¹³C)Aniline waste, including contaminated solids, in a compatible, leak-proof hazardous waste container. A polyethylene container is a suitable option.[5][6]

  • Labeling : Attach a completed "Hazardous Waste" label to the container before adding any waste.[6] The label must clearly identify the contents as "(1-¹³C)Aniline Waste" and include appropriate hazard symbols.[1][3]

  • Collection : Carefully pour or place waste into the designated container, avoiding splashes or creating dust.[1]

  • Storage : Keep the waste container tightly sealed when not in use.[3] Store it in a designated, secure, cool, and well-ventilated secondary containment area.[5][6] The storage location must be away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[5][6]

  • Final Disposal : When the container is full or the project is complete, submit a chemical collection request to your institution's Environmental Health & Safety (EH&S) department or licensed waste contractor for proper disposal.[5][6]

Protocol 3: Spill Management

For Small Spills (Can be safely cleaned up in under 10 minutes by trained personnel): [6]

  • Alert Personnel : Inform others in the immediate area.[1]

  • Ensure Safety : Wear the appropriate PPE as described in Protocol 1.[6]

  • Absorption : Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1][6][7]

  • Collection : Once the aniline is fully absorbed, carefully scoop the material into your designated hazardous waste container.[1][6]

  • Decontamination : Clean the spill area with a suitable solvent or detergent and water.[1] All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste.[1]

  • Ventilation : Ventilate the area after cleanup is complete.[7]

For Large Spills:

  • Evacuate : Immediately evacuate the area.[5][6][7]

  • Secure and Alert : Secure the area to prevent entry.[7] Notify all personnel in the vicinity.[6]

  • Call for Help : If there is any risk of fire, personnel exposure, or the spill is uncontained, call 911 immediately.[6] For contained spills, contact your institution's EH&S department for emergency response.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (1-¹³C)Aniline waste and the management of accidental spills.

G start (1-~13~C)Aniline Waste Generated decision_spill Accidental Spill? start->decision_spill collect_waste 1. Collect in a compatible, labeled hazardous waste container. decision_spill->collect_waste No (Routine Disposal) decision_spill_size Spill Size? decision_spill->decision_spill_size Yes store_waste 2. Store container in a designated, secure, and ventilated area. collect_waste->store_waste request_pickup 3. Arrange for pickup by EH&S or licensed contractor. store_waste->request_pickup evacuate 1. Evacuate & Secure Area decision_spill_size->evacuate Large don_ppe 1. Don appropriate PPE. decision_spill_size->don_ppe Small (Cleanup < 10 min) call_help 2. Call EH&S / 911 evacuate->call_help absorb_spill 2. Absorb with inert material (e.g., vermiculite, sand). don_ppe->absorb_spill collect_spill 3. Collect absorbed material into hazardous waste container. absorb_spill->collect_spill decontaminate 4. Decontaminate spill area. collect_spill->decontaminate decontaminate->store_waste Place container in storage

References

Personal protective equipment for handling (1-~13~C)Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1-¹³C)Aniline

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with (1-¹³C)Aniline. Given that the isotopic label does not alter the chemical properties, the safety precautions are identical to those for standard aniline. Aniline is a toxic compound that requires strict adherence to safety procedures to minimize exposure risk.

Aniline is a combustible, oily liquid that is toxic through all routes of exposure: inhalation, skin absorption, and ingestion.[1][2] It is classified as a suspected carcinogen and mutagen and can cause serious damage to organs through prolonged or repeated exposure.[3][4][5][6] Acute exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, identifiable by a blue color of the skin and lips (cyanosis).[7][8]

Hazard Summary and Exposure Limits

Always consult the Safety Data Sheet (SDS) for the most detailed information before beginning any work.[1][3]

Hazard ClassificationDescriptionExposure Limits
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[4][5][9]OSHA PEL: 5 ppm (TWA)[1][10]
Carcinogenicity Suspected of causing cancer (IARC Group 2A).[3][5][7]ACGIH TLV: 2 ppm (TWA)[1][7][11]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[3][4][5][6]NIOSH REL: Lowest feasible concentration.[7]
Skin Sensitization May cause an allergic skin reaction.[3][4][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4][5][6]
Specific Target Organ Toxicity Causes damage to the blood, central nervous system, and spleen through prolonged or repeated exposure.[3][4][5]

Operational and Disposal Plan

Engineering Controls

Proper ventilation is the primary method for controlling exposure.

  • Chemical Fume Hood: All work involving the handling or transfer of (1-¹³C)Aniline must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][3][12]

  • Glove Box: For procedures with a higher risk of aerosol generation, a glove box may be required.[1]

  • Accessibility: An eyewash station and safety shower must be easily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact.

Protection TypeSpecificationRationale
Hand Protection Recommended: Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton gloves.[3]Prevents skin absorption, a primary route of toxic exposure.[2]
NOT Recommended: Nitrile gloves are not recommended for aniline as they offer poor protection.[3]Nitrile has a low breakthrough time with aniline.
Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[3]Ensures selection of appropriate glove material for the duration of the task.
Eye & Face Protection Chemical splash goggles are required at a minimum.[3] For tasks with a higher splash risk, use chemical safety goggles and a full-face shield.[2]Protects against splashes that can cause serious eye damage.[3][6]
Skin & Body Protection A fully buttoned, long-sleeved lab coat, long pants, and closed-toe shoes are required.[1][3] For larger quantities or splash potential, chemical-resistant coveralls may be necessary.Minimizes the risk of accidental skin contact.
Respiratory Protection Typically not required when work is performed within a certified chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13]Protects against the inhalation of toxic vapors.[7]
Personnel must be medically cleared and fit-tested to wear a respirator.[3]Ensures proper respirator function and user safety.
Handling and Storage Protocol
  • Designated Area: Confine all work with aniline to a designated area within a chemical fume hood.[3]

  • Quantities: Purchase and store the smallest quantities needed for your research.[3]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[2][3] Containers should be stored below eye level in secondary containment.[3]

  • Incompatibilities: Store aniline away from strong oxidizing agents, strong acids, bases, iron, and zinc.[1][3]

  • Transport: When moving aniline between labs, use sealed, clearly labeled containers within non-breakable secondary containment (such as a bottle carrier).[3]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][7] Do not eat, drink, or smoke in areas where aniline is handled.[5][14]

Spill and Emergency Procedures

Immediate and correct response is crucial. The following workflow outlines the general procedure for an aniline spill.

Spill_Response_Workflow spill Aniline Spill Occurs assess Assess Spill Size Is it a 'Small Spill'? (Cleanable < 10 mins by trained personnel) spill->assess small_spill Small Spill Procedure assess->small_spill Yes large_spill Large Spill Procedure assess->large_spill No ppe_small Don Appropriate PPE: - Butyl/Viton Gloves - Goggles & Lab Coat - Respirator (if needed) small_spill->ppe_small absorb Absorb with Inert Material (Vermiculite, Sand) ppe_small->absorb collect Collect waste into a sealable, labeled container absorb->collect decontaminate_small Decontaminate Area and dispose of materials as hazardous waste collect->decontaminate_small evacuate Alert others and IMMEDIATELY EVACUATE the area large_spill->evacuate secure Secure the area, prevent entry evacuate->secure call_ehs Call EH&S / Emergency Response and report the spill secure->call_ehs

Caption: Logical workflow for responding to an aniline spill.

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4][15]

  • Skin Contact: Quickly remove all contaminated clothing.[7][10] Immediately wash the affected skin area with large amounts of soap and water for at least 15 minutes.[1][7] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[1][10]

Disposal Plan

(1-¹³C)Aniline and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all aniline waste, including contaminated absorbents and PPE, in a compatible and clearly labeled, sealable container (e.g., a polyethylene container).[3]

  • Labeling: Affix a completed hazardous waste label to the container.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials, and within secondary containment.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[1]

  • Prohibition: NEVER dispose of aniline waste down the drain or in the regular trash.[3]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.